Product packaging for Arbekacin sulfate(Cat. No.:CAS No. 104931-87-5)

Arbekacin sulfate

Cat. No.: B034759
CAS No.: 104931-87-5
M. Wt: 650.7 g/mol
InChI Key: UTUVRPOLEMRKQC-XDJMXTNXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Arbekacin sulfate is a semisynthetic aminoglycoside antibiotic derived from dibekacin, engineered to resist inactivation by bacterial aminoglycoside-modifying enzymes (AMEs). Its primary research value lies in the study of multidrug-resistant Gram-positive bacterial infections, particularly those caused by methicillin-resistant Staphylococcus aureus (MRSA). Arbekacin exerts its bactericidal effect by binding irreversibly to the bacterial 30S ribosomal subunit, thereby disrupting the initiation complex and causing misreading of the mRNA, which ultimately leads to lethal protein synthesis inhibition. Researchers utilize this compound to investigate mechanisms of aminoglycoside action, bacterial resistance pathways, and synergistic effects with other antibacterial agents. It serves as a critical tool for in vitro assays, including minimum inhibitory concentration (MIC) determinations, and in vivo models of infection, providing invaluable insights for developing novel strategies to combat antibiotic-resistant pathogens. This high-purity reagent is essential for microbiological and pharmacological research aimed at addressing the global challenge of antimicrobial resistance.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H46N6O14S B034759 Arbekacin sulfate CAS No. 104931-87-5

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-4-amino-N-[(1R,2S,3S,4R,5S)-5-amino-4-[(2R,3R,6S)-3-amino-6-(aminomethyl)oxan-2-yl]oxy-2-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H44N6O10.H2O4S/c23-4-3-12(30)20(34)28-11-5-10(26)18(37-21-9(25)2-1-8(6-24)35-21)17(33)19(11)38-22-16(32)14(27)15(31)13(7-29)36-22;1-5(2,3)4/h8-19,21-22,29-33H,1-7,23-27H2,(H,28,34);(H2,1,2,3,4)/t8-,9+,10-,11+,12-,13+,14-,15+,16+,17-,18+,19-,21+,22+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTUVRPOLEMRKQC-XDJMXTNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(OC1CN)OC2C(CC(C(C2O)OC3C(C(C(C(O3)CO)O)N)O)NC(=O)C(CCN)O)N)N.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@H](O[C@@H]1CN)O[C@@H]2[C@H](C[C@H]([C@@H]([C@H]2O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)N)O)NC(=O)[C@H](CCN)O)N)N.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H46N6O14S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0046694
Record name Arbekacin sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0046694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

650.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104931-87-5
Record name Arbekacin sulfate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=104931-87-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Arbekacin sulfate [JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104931875
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Arbekacin sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0046694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ARBEKACIN SULFATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G7395HZ992
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Arbekacin Sulfate: A Technical Guide to its Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arbekacin (B1665167) sulfate (B86663) is a semi-synthetic aminoglycoside antibiotic renowned for its efficacy against multi-drug resistant bacteria, particularly methicillin-resistant Staphylococcus aureus (MRSA). This technical guide provides an in-depth exploration of the discovery and chemical synthesis of Arbekacin sulfate. It details the historical context of its development, its mechanism of action, and comprehensive outlines of its synthesis from both kanamycin (B1662678) B and dibekacin (B1670413). This document includes detailed experimental protocols derived from scientific literature and patents, quantitative data presented in structured tables for comparative analysis, and visualizations of key pathways and workflows to facilitate a deeper understanding of this critical antibiotic.

Discovery and Development

Arbekacin was discovered in Japan by Hamao Umezawa and his collaborators in 1973.[1] Its development was a direct response to the growing challenge of bacterial resistance to existing aminoglycoside antibiotics. Arbekacin is a semi-synthetic derivative of dibekacin, which itself is derived from kanamycin B. The strategic chemical modifications leading to Arbekacin were designed to protect the molecule from inactivation by common aminoglycoside-modifying enzymes, a primary mechanism of bacterial resistance. It was first approved for clinical use in Japan in 1990 and has since become a vital tool in combating severe bacterial infections.

Mechanism of Action

Arbekacin, like other aminoglycosides, exerts its bactericidal effect by inhibiting protein synthesis in susceptible bacteria. This process is initiated by the irreversible binding of Arbekacin to the 30S ribosomal subunit. Specifically, Arbekacin binds to the A-site on the 16S rRNA, causing a misreading of the mRNA codons by tRNA. This leads to the incorporation of incorrect amino acids into the growing polypeptide chain, resulting in the production of non-functional or toxic proteins. Ultimately, this disruption of protein synthesis leads to bacterial cell death.

Arbekacin_Mechanism_of_Action cluster_bacterium Bacterial Cell cluster_ribosome 30S Subunit Binding Arbekacin Arbekacin CellWall Cell Wall/ Membrane Arbekacin->CellWall Uptake 30S 30S Subunit Arbekacin->30S Binds to A-site Ribosome 70S Ribosome CellWall->Ribosome Protein Functional Protein Ribosome->Protein Normal Translation mRNA mRNA mRNA->Ribosome tRNA tRNA tRNA->Ribosome NonFunctionalProtein Non-functional/ Toxic Protein CellDeath Cell Death NonFunctionalProtein->CellDeath 30S->NonFunctionalProtein Causes mRNA misreading

Figure 1: Mechanism of action of Arbekacin.

Chemical Synthesis

The synthesis of this compound is a multi-step process that can be initiated from either kanamycin B or its derivative, dibekacin. The core of the synthesis involves the selective acylation of the 1-amino group of the 2-deoxystreptamine (B1221613) ring with (S)-4-amino-2-hydroxybutyric acid. Protecting group chemistry is crucial to achieve the desired regioselectivity.

Synthesis from Kanamycin B

The synthesis of Arbekacin from kanamycin B first requires the conversion of kanamycin B to dibekacin (3',4'-dideoxykanamycin B). This is followed by the selective acylation of dibekacin.

Arbekacin_Synthesis_from_Kanamycin_B KanamycinB Kanamycin B ProtectedKanamycinB N-Protected Kanamycin B KanamycinB->ProtectedKanamycinB Protection of Amino Groups DibekacinIntermediate 3',4'-Unsaturated Intermediate ProtectedKanamycinB->DibekacinIntermediate Sulfonylation & Elimination Dibekacin Dibekacin DibekacinIntermediate->Dibekacin Hydrogenation & Deprotection ProtectedDibekacin Protected Dibekacin Dibekacin->ProtectedDibekacin Protection of Amino/Hydroxyl Groups AcylatedDibekacin 1-N-Acylated Dibekacin ProtectedDibekacin->AcylatedDibekacin Selective Acylation at 1-NH2 Arbekacin Arbekacin AcylatedDibekacin->Arbekacin Deprotection

Figure 2: Synthetic pathway from Kanamycin B to Arbekacin.
One-Pot Synthesis from Dibekacin

A more recent and efficient approach is the one-pot synthesis of Arbekacin directly from dibekacin. This method utilizes silyl (B83357) protecting groups for the amino and hydroxyl functions, allowing for a streamlined reaction process.

One_Pot_Synthesis Dibekacin Dibekacin SilylatedDibekacin Silylated Dibekacin Dibekacin->SilylatedDibekacin Silylation (HMDS/TMSCl) AcylatedDibekacin 1-N-Acylated Silylated Dibekacin SilylatedDibekacin->AcylatedDibekacin Acylation with Activated Ester Arbekacin Arbekacin AcylatedDibekacin->Arbekacin Deprotection (Acidic Hydrolysis)

Figure 3: One-pot synthesis of Arbekacin from Dibekacin.

Quantitative Data

The following tables summarize key quantitative data related to the synthesis of Arbekacin and its intermediates.

Table 1: Synthesis of Dibekacin from Kanamycin B - Reaction Parameters

StepReagents and ConditionsYield (%)Reference
Amino Group Protection Di-tert-butyl dicarbonate (B1257347), Sodium Carbonate, Water/Isopropanol, 30°C, 6 hours93CN103204887A
Hydroxyl Group Protection 1,1-dimethoxycyclohexane, p-toluenesulfonic acid, DMF, 40°C, 12 hours92The synthetic method of dibekacin and arbekacin - Eureka
Elimination 2,4,5-triiodoimidazole, triphenylphosphine, imidazole, Toluene-CN103204887A
Deprotection & Hydrogenation HCl in Methanol, then H₂, PtO₂-CN103204887A

Table 2: One-Pot Synthesis of Arbekacin from Dibekacin - Reaction Parameters

StepReagents and ConditionsYield (%)Purity (%)Reference
Protection (Silylation) Hexamethyldisilazane (B44280) (HMDS), Trimethylchlorosilane (TMSCl)--Practical and scalable one-pot synthesis of Arbekacin
Acylation Activated ester of (S)-4-phthalimido-2-hydroxybutyric acid, Acetone (B3395972)/Water, 25°C, 2 hours--Practical and scalable one-pot synthesis of Arbekacin
Deprotection 6 M HCl, 25°C, 1.5 hours40 (overall)99.33Practical and scalable one-pot synthesis of Arbekacin
Final Hydrogenation H₂, Platinum Oxide, Acetic acid/Water, 24 hours98-CN103204887A

Table 3: Spectroscopic Data for this compound

TechniqueKey SignalsReference
¹H NMR Signals corresponding to the aminocyclitol and sugar moieties, and the (S)-4-amino-2-hydroxybutyryl side chain.1 H NMR, 13 C NMR and HMBC data of impurities (2, 3) of this compound
¹³C NMR Characteristic peaks for the carbons of the core structure and the side chain, including a carbonyl signal around 175 ppm.ARBEKACIN - Optional[13C NMR] - Chemical Shifts - SpectraBase

Experimental Protocols

The following are generalized experimental protocols for the synthesis of Arbekacin based on published literature. Researchers should consult the original publications for more detailed procedures and safety information.

Protocol for the Synthesis of Dibekacin from Kanamycin B

Step 1: Protection of Amino Groups of Kanamycin B

  • Dissolve Kanamycin B (1 equivalent) and anhydrous sodium carbonate (5 equivalents) in a mixture of water and isopropanol.

  • Add di-tert-butyl dicarbonate (6 equivalents) to the solution.

  • Stir the reaction mixture at 30°C for 6 hours.

  • Filter the reaction mixture to collect the precipitate, which is 1,3,2',6',3''-penta-N-tert-butoxycarbonyl-kanamycin B.

Step 2: Conversion to 3',4'-Unsaturated Intermediate

  • Protect the 4" and 6" hydroxyl groups of the protected Kanamycin B via acetal (B89532) formation (e.g., with 1,1-dimethoxycyclohexane).

  • Perform sulfonylation of the 3' and 4' hydroxyl groups (e.g., with methanesulfonyl chloride).

  • Induce elimination of the sulfonyl groups to form a double bond between the 3' and 4' positions.

Step 3: Hydrogenation and Deprotection to Yield Dibekacin

  • Subject the unsaturated intermediate to catalytic hydrogenation (e.g., using H₂ gas and a platinum oxide catalyst) to reduce the double bond.

  • Remove all protecting groups under acidic conditions (e.g., with HCl in methanol) to yield dibekacin.

Protocol for the One-Pot Synthesis of Arbekacin from Dibekacin

Step 1: Silylation of Dibekacin

  • Suspend Dibekacin in a suitable solvent.

  • Add hexamethyldisilazane (HMDS) and a catalytic amount of trimethylchlorosilane (TMSCl).

  • Heat the mixture to reflux until a clear solution is obtained, indicating the formation of the persilylated derivative.

  • Remove the solvent under reduced pressure.

Step 2: Acylation

  • Dissolve the crude silylated dibekacin in a mixture of acetone and water.

  • Add a solution of the activated ester of (S)-4-phthalimido-2-hydroxybutyric acid dropwise at room temperature.

  • Stir the reaction mixture for approximately 2 hours.

Step 3: Deprotection and Purification

  • Add 6 M hydrochloric acid to the reaction mixture and stir for 1.5 hours at room temperature to remove the silyl and phthalimido protecting groups.

  • Concentrate the solution under reduced pressure.

  • Purify the crude Arbekacin using column chromatography (e.g., with a weakly acidic cation exchange resin) to obtain pure Arbekacin.

  • The final product can be converted to the sulfate salt by treatment with sulfuric acid.

Conclusion

This compound remains a clinically significant antibiotic due to its robust activity against resistant pathogens. Its discovery through rational drug design based on an understanding of bacterial resistance mechanisms is a landmark in antibiotic development. The synthetic routes to Arbekacin, particularly the scalable one-pot synthesis from dibekacin, offer efficient pathways for its production. This guide provides a comprehensive overview of the discovery and synthesis of this compound, intended to serve as a valuable resource for professionals in the fields of medicinal chemistry and drug development. Further research into novel derivatives and optimized synthetic methodologies will continue to be crucial in the ongoing battle against antibiotic resistance.

References

Arbekacin Sulfate: A Technical Guide to its Antibacterial Spectrum of Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arbekacin (B1665167) sulfate (B86663) is a semisynthetic aminoglycoside antibiotic with a potent and broad spectrum of activity against a range of clinically significant pathogens.[1][2] Derived from dibekacin, arbekacin was developed to overcome resistance mediated by common aminoglycoside-modifying enzymes.[2][3] This technical guide provides an in-depth overview of the antibacterial spectrum of arbekacin sulfate, presenting quantitative data on its efficacy, detailing experimental protocols for its evaluation, and illustrating its mechanism of action and relevant experimental workflows through diagrams. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and infectious disease research.

Introduction

Originally synthesized in 1973 and approved for clinical use in Japan in 1990, arbekacin has become a critical therapeutic option, particularly for infections caused by methicillin-resistant Staphylococcus aureus (MRSA).[1][4] Its utility extends to various Gram-positive and Gram-negative bacteria, including multi-drug resistant strains.[1][5] This guide will explore the specifics of its antibacterial activity, mechanisms of action and resistance, and the methodologies used to characterize its efficacy.

Mechanism of Action

Arbekacin, like other aminoglycosides, exerts its bactericidal effect by inhibiting protein synthesis in susceptible bacteria.[4][6] The process begins with the energy-dependent transport of arbekacin into the bacterial cell.[7] Once inside, it irreversibly binds to the 30S ribosomal subunit.[6][8] Specifically, arbekacin interacts with four nucleotides of the 16S rRNA and a single amino acid of the S12 protein, interfering with the decoding site.[4][8] This interference leads to the misreading of mRNA, causing the incorporation of incorrect amino acids into the nascent polypeptide chain.[6][8] The resulting aberrant or non-functional proteins are detrimental to the bacterial cell, ultimately leading to cell death.[6][9]

A key advantage of arbekacin is its stability against many aminoglycoside-modifying enzymes (AMEs), which are a common cause of resistance to other aminoglycosides.[2][3]

Arbekacin_Mechanism_of_Action cluster_bacterium Bacterial Cell Arbekacin_Extracellular Arbekacin (Extracellular) Transport Energy-Dependent Transport Arbekacin_Extracellular->Transport Enters cell Arbekacin_Intracellular Arbekacin (Intracellular) Transport->Arbekacin_Intracellular Ribosome_30S 30S Ribosomal Subunit Arbekacin_Intracellular->Ribosome_30S Irreversibly binds to Misreading mRNA Misreading Ribosome_30S->Misreading Causes mRNA_Binding mRNA Binding & Translation Initiation Protein_Synthesis Normal Protein Synthesis mRNA_Binding->Protein_Synthesis Leads to Functional_Proteins Functional Proteins Protein_Synthesis->Functional_Proteins Aberrant_Proteins Aberrant/Non-functional Proteins Misreading->Aberrant_Proteins Leads to production of Cell_Death Bacterial Cell Death Aberrant_Proteins->Cell_Death

Figure 1: Mechanism of action of Arbekacin.

Antibacterial Spectrum of Activity: Quantitative Data

The in vitro activity of arbekacin has been extensively studied against a wide array of bacterial isolates. The following tables summarize the Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism.

Gram-Positive Bacteria

Arbekacin demonstrates potent activity against Gram-positive cocci, most notably MRSA and methicillin-resistant coagulase-negative staphylococci (MRCNS).

Bacterial SpeciesNumber of IsolatesMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)Reference(s)
Methicillin-Resistant Staphylococcus aureus (MRSA)760.510.125 - 4[2]
Methicillin-Resistant Staphylococcus aureus (MRSA)278-1-[1]
Methicillin-Susceptible Staphylococcus aureus (MSSA)540.510.125 - 1[2]
Methicillin-Resistant Coagulase-Negative Staphylococci (MRCNS)122-2-[1]
Streptococcus pneumoniae1271632-[2]
Gram-Negative Bacteria

Arbekacin also exhibits a broad spectrum of activity against various Gram-negative bacilli, including multidrug-resistant strains of Pseudomonas aeruginosa and Acinetobacter baumannii.[1]

Bacterial SpeciesNumber of IsolatesMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)Reference(s)
Pseudomonas aeruginosa-14-[10]
Acinetobacter baumannii-2>128-[10]
Escherichia coli--1-[1]
Klebsiella pneumoniae----[1][9]
Enterobacter cloacae----[9]
Serratia marcescens----[9]
Proteus mirabilis----[9]
Citrobacter freundii--16-[1]

Experimental Protocols

The determination of arbekacin's antibacterial spectrum relies on standardized antimicrobial susceptibility testing (AST) methods. The following outlines a typical experimental protocol for determining Minimum Inhibitory Concentrations (MICs) via broth microdilution.

Broth Microdilution for MIC Determination

This method is a standardized and widely accepted procedure for determining the MIC of an antimicrobial agent.

  • Preparation of Bacterial Inoculum:

    • Isolate individual bacterial colonies from a fresh agar (B569324) plate (e.g., Tryptic Soy Agar).

    • Suspend the colonies in a sterile saline or broth solution to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the standardized suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Preparation of Arbekacin Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water).

    • Perform serial twofold dilutions of the arbekacin stock solution in CAMHB in a 96-well microtiter plate to obtain a range of desired concentrations.

  • Inoculation and Incubation:

    • Inoculate each well of the microtiter plate containing the arbekacin dilutions with the prepared bacterial inoculum.

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

    • Incubate the microtiter plates at 35-37°C for 16-20 hours in ambient air.

  • Determination of MIC:

    • Following incubation, visually inspect the microtiter plates for bacterial growth (indicated by turbidity).

    • The MIC is defined as the lowest concentration of arbekacin that completely inhibits visible growth of the organism.

MIC_Determination_Workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis Start Start: Isolate Bacterial Colony Inoculum_Prep Prepare Bacterial Inoculum (0.5 McFarland Standard) Start->Inoculum_Prep Arbekacin_Prep Prepare Serial Dilutions of this compound Start->Arbekacin_Prep Inoculation Inoculate Microtiter Plate Wells (Bacteria + Arbekacin Dilutions) Inoculum_Prep->Inoculation Arbekacin_Prep->Inoculation Incubation Incubate at 35-37°C for 16-20 hours Inoculation->Incubation Read_Results Visually Inspect for Growth (Turbidity) Incubation->Read_Results Determine_MIC Determine MIC: Lowest concentration with no visible growth Read_Results->Determine_MIC End End: Report MIC Value Determine_MIC->End

Figure 2: Workflow for MIC determination by broth microdilution.

Mechanisms of Resistance

While arbekacin is stable against many AMEs, resistance can still emerge. The primary mechanisms of resistance to aminoglycosides, including arbekacin, are:

  • Enzymatic Modification: Production of aminoglycoside-modifying enzymes (AMEs) that inactivate the drug. Arbekacin is notably resistant to many common AMEs.[2][3]

  • Target Site Modification: Alterations in the 30S ribosomal subunit, which reduce the binding affinity of the drug.[11]

  • Efflux Pumps: Active transport of the antibiotic out of the bacterial cell.[11]

  • Reduced Permeability: Changes in the bacterial cell envelope that limit the uptake of the drug.[11]

Aminoglycoside_Resistance_Mechanisms Resistance Bacterial Resistance to Arbekacin Enzymatic_Modification Enzymatic Modification (AMEs) Resistance->Enzymatic_Modification Target_Modification Target Site Modification (30S Ribosome) Resistance->Target_Modification Efflux Active Efflux Pumps Resistance->Efflux Permeability Reduced Permeability Resistance->Permeability

Figure 3: Major mechanisms of bacterial resistance to aminoglycosides.

Conclusion

This compound remains a potent and valuable antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. Its efficacy against MRSA and other multidrug-resistant organisms underscores its clinical importance. A thorough understanding of its antibacterial spectrum, mechanism of action, and the methodologies for its evaluation is crucial for its appropriate clinical use and for the development of future antimicrobial agents. This guide provides a foundational resource for professionals in the field to support ongoing research and development efforts in the fight against antimicrobial resistance.

References

Arbekacin Sulfate: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Overview of the Chemical Structure, Properties, and Antimicrobial Activity of a Potent Aminoglycoside

Introduction

Arbekacin sulfate (B86663) is a semi-synthetic aminoglycoside antibiotic renowned for its potent activity against a broad spectrum of bacteria, most notably methicillin-resistant Staphylococcus aureus (MRSA).[1][2] Derived from dibekacin, Arbekacin was structurally designed to be resilient to many of the aminoglycoside-modifying enzymes that confer resistance to other members of its class.[1] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, antibacterial spectrum, and relevant experimental protocols for Arbekacin sulfate, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and Physicochemical Properties

Arbekacin is a 4,6-disubstituted 2-deoxystreptamine (B1221613) aminoglycoside. Its chemical structure is characterized by the presence of a 1-N-(S)-4-amino-2-hydroxybutyryl (HABA) moiety, which plays a crucial role in its stability against enzymatic inactivation.

IUPAC Name: (2S)-4-amino-N-[(1R,2S,3S,4R,5S)-5-amino-4-[(2R,3R,6S)-3-amino-6-(aminomethyl)oxan-2-yl]oxy-2-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide;sulfuric acid

The key physicochemical properties of this compound are summarized in the table below, providing essential data for formulation and experimental design.

PropertyValue
Molecular Formula C₂₂H₄₆N₆O₁₄S
Molecular Weight 650.7 g/mol
Appearance Solid
Melting Point 178 °C
Solubility 41.0 g/L
pKa Values N-3: >11, N-2': 7.6, N-6': 8.9, N-3'': 8.0, N-4''': 9.8[3]

Mechanism of Action

Like other aminoglycosides, Arbekacin's primary mechanism of action is the inhibition of bacterial protein synthesis.[4] This process is initiated by the binding of Arbekacin to the bacterial 30S ribosomal subunit. Specifically, it interacts with the 16S rRNA and the S12 protein, leading to a cascade of events that disrupt normal protein synthesis and ultimately result in bacterial cell death.

The key steps in Arbekacin's mechanism of action are:

  • Binding to the 30S Ribosomal Subunit: Arbekacin binds to the A-site of the 16S rRNA within the 30S ribosomal subunit.[4]

  • Interference with Initiation Complex Formation: This binding can interfere with the formation of the initiation complex, a critical first step in protein synthesis.

  • mRNA Misreading: The presence of Arbekacin in the A-site causes misreading of the mRNA codon by the tRNA anticodon.[4]

  • Production of Aberrant Proteins: This misreading leads to the incorporation of incorrect amino acids into the growing polypeptide chain, resulting in the synthesis of non-functional or toxic proteins.

  • Inhibition of Translocation: Arbekacin can also inhibit the translocation of the peptidyl-tRNA from the A-site to the P-site, further halting protein synthesis.

The following diagram illustrates the signaling pathway of Arbekacin's mechanism of action.

Arbekacin_Mechanism_of_Action Mechanism of Action of this compound Arbekacin Arbekacin Bacterial_Cell_Wall Bacterial Cell Wall Arbekacin->Bacterial_Cell_Wall Uptake Cytoplasm Cytoplasm Bacterial_Cell_Wall->Cytoplasm Ribosome_30S 30S Ribosomal Subunit Cytoplasm->Ribosome_30S Binding Initiation_Complex Inhibition of Initiation Complex Formation Ribosome_30S->Initiation_Complex mRNA_Misreading mRNA Misreading Ribosome_30S->mRNA_Misreading mRNA mRNA mRNA->Ribosome_30S Protein_Synthesis_Inhibition Inhibition of Protein Synthesis Initiation_Complex->Protein_Synthesis_Inhibition Aberrant_Proteins Production of Aberrant Proteins mRNA_Misreading->Aberrant_Proteins Aberrant_Proteins->Protein_Synthesis_Inhibition Bacterial_Cell_Death Bacterial Cell Death Protein_Synthesis_Inhibition->Bacterial_Cell_Death

Mechanism of Action of this compound

Antibacterial Spectrum

Arbekacin exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. It is particularly valued for its efficacy against multi-drug resistant strains, including MRSA and some Gram-negative pathogens.[1][2] The table below presents the Minimum Inhibitory Concentration (MIC) values of this compound against a range of clinically relevant bacteria.

Bacterial SpeciesMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Staphylococcus aureus (MRSA)0.250.5
Pseudomonas aeruginosa14
Acinetobacter baumannii2>128
Escherichia coli0.251
Klebsiella pneumoniae0.251

Note: MIC values can vary depending on the specific strains and testing methodologies.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

The broth microdilution method is a standardized technique used to determine the MIC of an antimicrobial agent against a specific microorganism. The following protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[5][6][7]

1. Preparation of Materials:

  • This compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water) at a concentration of 1280 µg/mL. Filter-sterilize the solution.

  • Bacterial Inoculum: Culture the test organism on an appropriate agar (B569324) medium overnight at 35-37°C. Select several well-isolated colonies and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • 96-Well Microtiter Plates: Use sterile, U-bottom 96-well microtiter plates.

2. Assay Procedure:

  • Serial Dilution: Add 100 µL of sterile CAMHB to all wells of the microtiter plate. Add 100 µL of the Arbekacin stock solution to the first well of each row to be tested. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down to the desired final concentration. Discard the final 100 µL from the last well.

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 200 µL and a final bacterial concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls: Include a growth control well (containing only medium and inoculum) and a sterility control well (containing only medium).

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours in an ambient air incubator.

3. Interpretation of Results:

  • The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.

The following diagram outlines the experimental workflow for MIC determination.

MIC_Determination_Workflow Workflow for MIC Determination by Broth Microdilution cluster_prep Preparation cluster_assay Assay cluster_results Results Prep_Stock Prepare Arbekacin Stock Solution Serial_Dilution Perform Serial Dilution in 96-Well Plate Prep_Stock->Serial_Dilution Prep_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Inoculation Inoculate Wells with Bacterial Suspension Prep_Inoculum->Inoculation Serial_Dilution->Inoculation Incubation Incubate at 35-37°C for 16-20 hours Inoculation->Incubation Read_Plate Read Plate for Visible Growth Incubation->Read_Plate Determine_MIC Determine MIC Read_Plate->Determine_MIC

Workflow for MIC Determination

Conclusion

This compound stands as a critical therapeutic agent in the era of increasing antimicrobial resistance. Its unique chemical structure confers stability against many aminoglycoside-inactivating enzymes, making it a reliable option for treating infections caused by resistant pathogens like MRSA. This guide has provided a detailed overview of its chemical and physical properties, a clear elucidation of its mechanism of action, and standardized protocols for its evaluation, which are essential for ongoing research and the development of new antibacterial strategies.

References

Arbekacin Sulfate's Interaction with the Bacterial 30S Ribosomal Subunit: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arbekacin (B1665167) is a semisynthetic aminoglycoside antibiotic derived from dibekacin, first synthesized in 1973.[1] It is a crucial therapeutic agent, particularly for treating infections caused by multi-resistant bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Gram-negative pathogens.[2][3] Like other aminoglycosides, arbekacin's primary mechanism of action involves the inhibition of bacterial protein synthesis by targeting the ribosome.[4] However, its unique chemical structure, notably the presence of an (S)-4-amino-2-hydroxybutyryl (AHB) moiety, confers a higher potency and an enhanced ability to evade common bacterial resistance mechanisms compared to its parent compounds.[5][6]

This technical guide provides an in-depth exploration of the molecular interactions between arbekacin sulfate (B86663) and the bacterial 30S ribosomal subunit. It details the binding mechanism, presents quantitative data on its inhibitory effects, outlines key experimental protocols for studying these interactions, and discusses relevant resistance mechanisms.

Mechanism of Action: Targeting the Ribosomal Decoding Center

Arbekacin exerts its bactericidal effects by irreversibly binding to the bacterial 30S ribosomal subunit, a critical component of the protein synthesis machinery.[4][7] This binding event disrupts translation at multiple stages, leading to the production of non-functional or toxic proteins and ultimately, cell death.[4][5]

The primary binding site for arbekacin is within the A-site (aminoacyl-tRNA site) on the 16S ribosomal RNA (rRNA), specifically at a conserved region of helix 44 (h44).[6][8] The interaction involves key nucleotides around position 1400 and the ribosomal protein S12.[4] By binding to this decoding center, arbekacin induces a conformational change, causing two universally conserved adenine (B156593) residues (A1492 and A1493) to flip out from within the helix.[6][8] This induced conformation mimics the state of the ribosome when a correct (cognate) tRNA is bound, thereby locking the A-site in a receptive state.

This stabilization has several downstream consequences:

  • Increased Miscoding: The accuracy of mRNA decoding is severely compromised. Arbekacin binding effectively abolishes the ribosome's proofreading function, leading to the incorporation of incorrect amino acids.[9][10] Studies have shown that arbekacin can decrease the accuracy of decoding by approximately 80,000-fold (e.g., discriminating between UUC and CUC codons).[10][11]

  • Inhibition of Translocation: The movement of the ribosome along the mRNA, a step known as translocation, is significantly impeded.[11] Arbekacin binding creates a state that is unfavorable for the binding of Elongation Factor G (EF-G), the GTPase that powers translocation.[9] This prolongs the translocation step from its normal duration of about 50 milliseconds to at least 2 seconds.[10][11]

  • Inhibition of Termination: Arbekacin obstructs the binding of release factors (RF1 and RF2) to the ribosome, thereby inhibiting the termination of protein synthesis.[9][11]

  • Inhibition of Ribosome Recycling: At higher concentrations, arbekacin also inhibits the recycling of ribosomal subunits after a round of translation is complete.[5]

The unique AHB side chain of arbekacin forms additional interactions with rRNA nucleobases, providing extra stability for the drug in its binding pocket. This enhanced binding contributes to a longer residence time on the ribosome and its overall higher potency compared to other aminoglycosides.[8][9]

Arbekacin_Mechanism cluster_ribosome Arbekacin Arbekacin Sulfate BindingSite A-Site (h44 of 16S rRNA) Arbekacin->BindingSite Binds to Ribosome30S Bacterial 30S Ribosomal Subunit ConformationalChange Conformational Change (A1492/A1493 flip-out) BindingSite->ConformationalChange Induces Miscoding mRNA Misreading & Decreased Fidelity ConformationalChange->Miscoding TranslocationInhibition Inhibition of Translocation (EF-G) ConformationalChange->TranslocationInhibition TerminationInhibition Inhibition of Termination (RF1/RF2) ConformationalChange->TerminationInhibition NonfunctionalProteins Non-functional or Toxic Proteins Miscoding->NonfunctionalProteins CellDeath Bacterial Cell Death NonfunctionalProteins->CellDeath Leads to

Figure 1. Mechanism of Arbekacin-induced protein synthesis inhibition.

Data Presentation: Quantitative Analysis of Inhibition

Fast kinetics studies have enabled the precise quantification of arbekacin's inhibitory effects on various stages of bacterial translation. The data highlights its superior potency compared to its precursors, kanamycin (B1662678) and dibekacin.

Table 1: Inhibition Constants (KI) of Arbekacin in E. coli Translation

Translation Step Inhibition Constant (KI) in µM Citation(s)
Translocation 0.36 ± 0.02 [5]
Termination (RF1-mediated) 0.63 ± 0.23 [5]
Termination (RF2-mediated) 0.48 ± 0.12 [5]
Ribosome Recycling 30.4 ± 4.1 [5]

KI represents the concentration of arbekacin required for half-maximal inhibition.

Table 2: Comparative Efficacy of Arbekacin and Other Aminoglycosides

Parameter Arbekacin (ABK) Amikacin (AMK) Kanamycin (KAN) Dibekacin (DBK) Citation(s)
Translocation KI (µM) ~0.36 ~0.36 ~0.75 ~0.65 [5][6]
Dwell Time on Ribosome (s) * 19.7 ± 1.6 20.3 ± 2.2 9.3 ± 0.6 8.2 ± 0.6 [6]
MIC for E. coli (µg/mL) ~1 ~1 ≥8 ≥6 [6]
MIC50 for MDR GNB (µg/mL) ** 16 - - - [11]

*Dwell time measured at an EF-G concentration of 5 µM. **MDR GNB: Multidrug-resistant Gram-negative bacilli.

Experimental Protocols

The study of arbekacin's interaction with the ribosome employs a range of biophysical and biochemical techniques. Below are detailed methodologies for key experiments.

Protocol 1: Nitrocellulose Filter-Binding Assay for Ribosome Binding Affinity

This assay measures the direct binding of a ligand (arbekacin) to its target (ribosome) by separating ribosome-ligand complexes from the free ligand. While not directly used for small molecules like arbekacin, it is a foundational technique for studying RNA-protein interactions and can be adapted. A more common method for small molecules is equilibrium dialysis or fluorescence polarization, but the filter-binding principle is fundamental. The protocol described here is for a canonical RNA-protein interaction, which can be conceptually adapted.[12][13]

Objective: To determine the equilibrium dissociation constant (Kd) of a ligand for the 30S ribosomal subunit.

Materials:

  • Purified 70S ribosomes or 30S subunits from E. coli.

  • Radiolabeled ([3H] or [14C]) arbekacin or a competitive binding setup with a known radiolabeled ligand.

  • Binding Buffer: e.g., 20 mM Tris-HCl pH 7.5, 100 mM NH4Cl, 10 mM MgCl2, 2 mM DTT.

  • Wash Buffer: Same as Binding Buffer.

  • Nitrocellulose membrane (0.45 µm pore size), which binds proteins and ribosomes.[13]

  • Charged nylon membrane (e.g., DEAE), which binds free nucleic acids/negatively charged molecules.[3]

  • 96-well dot-blot or vacuum filtration apparatus.[3]

  • Scintillation counter or phosphorimager.

Methodology:

  • Preparation: Soak nitrocellulose and nylon membranes in Wash Buffer for at least 30 minutes. Assemble the filtration apparatus with the nitrocellulose membrane on top of the nylon membrane.[13]

  • Binding Reaction: In a microcentrifuge tube, prepare a series of binding reactions. Each reaction should contain a fixed, low concentration of ribosomes (e.g., 10 nM) and varying concentrations of radiolabeled arbekacin (spanning a range from well below to well above the expected Kd).

  • Incubation: Incubate the reactions at 37°C for 30-60 minutes to allow binding to reach equilibrium.[12]

  • Filtration: Apply the reaction mixture to a well of the filtration apparatus under a gentle vacuum. Immediately wash each well with 3x volumes of cold Wash Buffer to remove unbound ligand without significantly disrupting the complex.[13]

  • Quantification: Carefully disassemble the apparatus and dry the membranes. Quantify the radioactivity on each spot on both the nitrocellulose (bound fraction) and nylon membranes (unbound fraction) using a phosphorimager or by excising the spots and using a scintillation counter.[12]

  • Data Analysis: For each arbekacin concentration, calculate the fraction of bound ligand. Plot the fraction bound against the ligand concentration and fit the data to a saturation binding equation to determine the Kd.

Protocol 2: Toeprinting Assay for Mapping Drug-Induced Ribosome Stalling

Toeprinting is a primer extension inhibition assay that precisely maps the position of a stalled ribosome on an mRNA template.[7][14]

Objective: To identify the specific mRNA codon where arbekacin causes the ribosome to stall during translation elongation.

Materials:

  • In vitro transcription/translation system (e.g., PURE system).[7]

  • Linear DNA template containing a T7 promoter followed by a gene of interest with a clear ribosome binding site.

  • Arbekacin sulfate.

  • A DNA primer labeled with a fluorescent dye or radioisotope, complementary to a region downstream of the expected stalling site.

  • Reverse transcriptase (e.g., AMV-RT).[2]

  • dNTPs.

  • Urea-polyacrylamide sequencing gel.

Methodology:

  • In Vitro Translation: Set up an in vitro translation reaction containing the DNA template, the translation system components, and a specific concentration of arbekacin. Set up a control reaction without the drug.

  • Incubation: Incubate the reaction at 37°C for 15-30 minutes to allow for the formation of stalled ribosome-mRNA complexes.

  • Primer Annealing: Add the labeled primer to the reaction and anneal by incubating at a suitable temperature (e.g., 65°C for 2 min, then ice for 5 min).[2]

  • Primer Extension: Initiate reverse transcription by adding reverse transcriptase and dNTPs. Incubate at 37°C for 15-45 minutes. The enzyme will synthesize cDNA until it is blocked by the stalled ribosome.[2][7]

  • Sample Preparation: Stop the reaction and purify the resulting cDNA, for example, by phenol:chloroform extraction and ethanol (B145695) precipitation.[2]

  • Gel Electrophoresis: Resuspend the cDNA products and run them on a high-resolution denaturing urea-polyacrylamide gel alongside a sequencing ladder generated with the same primer and DNA template.

  • Analysis: Visualize the gel using a phosphorimager or fluorescence scanner. The "toeprint" is the band corresponding to the stalled complex, which will appear or be enhanced in the arbekacin-treated lane. The stall site is typically located 15-17 nucleotides downstream from the 3' end of the cDNA product, corresponding to the P-site codon of the stalled ribosome.[7]

Toeprinting_Workflow start Start ivt In Vitro Translation (+/- Arbekacin) start->ivt stall Ribosomes Stall on mRNA ivt->stall primer Add Labeled Primer & Anneal stall->primer rt Reverse Transcription (Primer Extension) primer->rt stop RT stops at stalled ribosome rt->stop purify Purify cDNA Products stop->purify gel Denaturing PAGE Analysis purify->gel end Identify Toeprint (Stall Site) gel->end

Figure 2. Experimental workflow for a toeprinting assay.

Protocol 3: Cryo-Electron Microscopy (Cryo-EM) Sample Preparation

Cryo-EM is used to determine the high-resolution 3D structure of the arbekacin-ribosome complex.[4][9]

Objective: To prepare vitrified specimens of the arbekacin-70S ribosome complex for high-resolution structural analysis.

Materials:

  • Highly purified, active E. coli 70S ribosomes (concentration 0.5-5 µM).[15]

  • This compound solution.

  • Complex Formation Buffer (similar to Binding Buffer, see Protocol 1).

  • Cryo-EM grids (e.g., Quantifoil R1.2/1.3).[4]

  • Plunge-freezing apparatus (e.g., Vitrobot).

  • Liquid ethane (B1197151) and liquid nitrogen.

Methodology:

  • Complex Formation: Incubate purified 70S ribosomes with a molar excess of arbekacin (e.g., 10-100 µM) in Complex Formation Buffer. The incubation is typically done for 15-30 minutes at 37°C to ensure saturation of the binding sites.[4]

  • Grid Preparation: Glow-discharge the cryo-EM grids to make the surface hydrophilic.

  • Vitrification: Work in a temperature and humidity-controlled chamber of the plunge-freezer.

    • Apply 3-4 µL of the ribosome-arbekacin complex solution to the glow-discharged grid.[15]

    • Blot the grid with filter paper for a few seconds to create an ultra-thin aqueous film.

    • Immediately plunge the grid into liquid ethane cooled by liquid nitrogen. This freezes the sample so rapidly that water molecules do not form ice crystals, resulting in a vitrified (glass-like) state that preserves the complex's native structure.[15]

  • Storage and Screening: Store the vitrified grids in liquid nitrogen. Before large-scale data collection, screen the grids on a transmission electron microscope to assess ice thickness, particle concentration, and overall sample quality.

Mechanisms of Resistance

Bacterial resistance to aminoglycosides can arise through several mechanisms, but those directly affecting the 30S subunit are most relevant to arbekacin's binding.

  • Modification of the 16S rRNA Target: This is an increasingly prevalent resistance mechanism. Bacteria can acquire genes encoding 16S rRNA methyltransferases (16S-RMTases). These enzymes modify specific nucleotides within the drug-binding site. For example, methylation of the N7 position of guanine (B1146940) G1405 or the N1 position of adenine A1408 sterically hinders the binding of aminoglycosides, conferring high-level resistance.[16]

  • Mutations in Ribosomal Proteins: Point mutations in the rpsL gene, which encodes the ribosomal protein S12, can also confer resistance, primarily to streptomycin, but can affect the binding of other aminoglycosides by altering the conformation of the decoding center.

  • Drug Inactivation by Aminoglycoside-Modifying Enzymes (AMEs): While not a modification of the ribosome itself, this is the most common resistance mechanism. AMEs are enzymes that chemically modify the antibiotic through acetylation, phosphorylation, or adenylylation. The bulky AHB moiety in arbekacin's structure protects it from inactivation by several common AMEs, such as APH(3'), AAD(4'), and AAD(2"), which is a key reason for its effectiveness against many resistant strains.[2][3]

Resistance_Mechanism cluster_sensitive Susceptible Bacterium cluster_resistant Resistant Bacterium Arbekacin Arbekacin Ribosome 30S A-Site (16S rRNA) Arbekacin->Ribosome Binds Methylation Methylation of G1405 in 16S rRNA Arbekacin->Methylation Cannot Bind Inhibition Protein Synthesis Inhibition Ribosome->Inhibition Leads to RMTase 16S rRNA Methyltransferase (e.g., RmtC) RMTase->Methylation Catalyzes BindingBlocked Arbekacin Binding Blocked Methylation->BindingBlocked Results in NoInhibition Protein Synthesis Continues (Resistance) BindingBlocked->NoInhibition

Figure 3. Resistance to Arbekacin via 16S rRNA methylation.

Conclusion

This compound is a potent bactericidal agent whose efficacy is rooted in its high-affinity binding to the bacterial 30S ribosomal subunit. By targeting the A-site decoding center, it triggers a cascade of events—including profound mRNA misreading and the stalling of translocation and termination—that fatally disrupt protein synthesis. Its unique chemical structure not only enhances its binding affinity and ribosomal dwell time but also provides crucial protection against several enzymatic resistance mechanisms. A thorough understanding of these molecular interactions, facilitated by the quantitative and structural methods outlined in this guide, is essential for the ongoing development of novel antibiotics and strategies to combat the growing threat of antimicrobial resistance.

References

In Vitro Pharmacodynamics of Arbekacin Sulfate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arbekacin (B1665167) is a semi-synthetic aminoglycoside antibiotic with a broad spectrum of activity against Gram-positive and Gram-negative bacteria.[1] It is particularly noted for its efficacy against methicillin-resistant Staphylococcus aureus (MRSA).[2] Derived from kanamycin, Arbekacin was structurally modified to resist inactivation by common aminoglycoside-modifying enzymes, conferring activity against many strains resistant to other aminoglycosides like gentamicin (B1671437) and amikacin.[2] This technical guide provides an in-depth overview of the in vitro pharmacodynamics of Arbekacin sulfate (B86663), detailing its mechanism of action, antibacterial spectrum, and key pharmacodynamic parameters. The experimental protocols for fundamental in vitro assays are also described to aid in research and development.

Mechanism of Action

Arbekacin, like other aminoglycosides, exerts its bactericidal effect by inhibiting protein synthesis in susceptible bacteria.[3] The process is initiated by the energy-dependent transport of Arbekacin across the bacterial cell membrane.[3] Once inside the cytoplasm, Arbekacin irreversibly binds to the 30S ribosomal subunit.[3][4] Specifically, it interacts with four nucleotides of the 16S rRNA and a single amino acid of the S12 protein within the decoding site.[4] This binding interferes with the accurate reading of mRNA codons by tRNA, leading to two primary consequences: the incorporation of incorrect amino acids, resulting in the synthesis of nonfunctional or toxic proteins, and premature termination of translation.[3][5] These disruptions to protein synthesis are ultimately lethal to the bacterial cell.[3]

Arbekacin_Mechanism_of_Action cluster_ribosome Bacterial 70S Ribosome 30S_subunit 30S Subunit 50S_subunit 50S Subunit Codon_Misreading Codon Misreading & Premature Termination 30S_subunit->Codon_Misreading Interferes with mRNA translation mRNA mRNA Arbekacin Arbekacin Sulfate Arbekacin->30S_subunit Irreversibly binds to decoding site on 16S rRNA Protein_Synthesis_Inhibition Inhibition of Protein Synthesis Bacterial_Cell_Death Bacterial Cell Death Protein_Synthesis_Inhibition->Bacterial_Cell_Death Nonfunctional_Proteins Nonfunctional/Toxic Proteins Codon_Misreading->Nonfunctional_Proteins Nonfunctional_Proteins->Protein_Synthesis_Inhibition

Mechanism of Action of Arbekacin.

Antibacterial Spectrum and Activity

Arbekacin demonstrates a broad spectrum of in vitro activity against a variety of clinically significant pathogens. Its potency is commonly quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The following tables summarize the in vitro activity of Arbekacin against key Gram-positive and Gram-negative bacteria.

Table 1: In Vitro Activity of Arbekacin against Gram-Positive Bacteria
OrganismNumber of IsolatesMIC50 (µg/mL)MIC90 (µg/mL)
Methicillin-Resistant Staphylococcus aureus (MRSA)760.51
Methicillin-Susceptible Staphylococcus aureus (MSSA)540.51
Staphylococcus epidermidis--0.5
Streptococcus pneumoniae1271632
Moraxella catarrhalis700.1250.25

Data compiled from a 2013 review article by Matsumoto et al.[2]

Table 2: In Vitro Activity of Arbekacin against Gram-Negative Bacteria
OrganismNumber of IsolatesMIC50 (µg/mL)MIC90 (µg/mL)
Escherichia coli2112>128
Klebsiella spp.20716>128
Pseudomonas aeruginosa15364>128
Acinetobacter spp.354>128>128
Haemophilus influenzae12324

Data for E. coli, Klebsiella spp., P. aeruginosa, and Acinetobacter spp. from a 2014 study by Ghafur et al. Data for H. influenzae from a 2013 review by Matsumoto et al.[2]

Key Pharmacodynamic Parameters

Time-Kill Kinetics

Time-kill assays are performed to assess the bactericidal or bacteriostatic activity of an antimicrobial agent over time. A bactericidal effect is generally defined as a ≥3-log10 (99.9%) reduction in the colony-forming units per milliliter (CFU/mL) from the initial inoculum. Studies have shown that Arbekacin exhibits concentration-dependent bactericidal activity against MRSA.[6]

Post-Antibiotic Effect (PAE)

The post-antibiotic effect is the persistent suppression of bacterial growth after a brief exposure to an antimicrobial agent. Aminoglycosides, including Arbekacin, are known to have a significant PAE. This pharmacodynamic property allows for less frequent dosing intervals while maintaining therapeutic efficacy.

Table 3: Post-Antibiotic Effect (PAE) of Arbekacin against MRSA
ConcentrationPAE Duration (hours)
0.5 x MIC2.3
1 x MIC3.1
2 x MIC3.8

Data from a 1997 comparative study against vancomycin.

Experimental Protocols

Standardized methodologies are critical for the accurate and reproducible assessment of in vitro pharmacodynamics. The following protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).

In_Vitro_Pharmacodynamics_Workflow cluster_setup Experimental Setup cluster_assays Pharmacodynamic Assays Bacterial_Isolate Bacterial Isolate (e.g., MRSA) Inoculum_Prep Inoculum Preparation (Standardized to 0.5 McFarland) Bacterial_Isolate->Inoculum_Prep MIC_Assay MIC Determination (Broth Microdilution) Inoculum_Prep->MIC_Assay Time_Kill_Assay Time-Kill Kinetics (Multiple MIC concentrations) Inoculum_Prep->Time_Kill_Assay PAE_Assay Post-Antibiotic Effect (PAE) (Antibiotic removal after exposure) Inoculum_Prep->PAE_Assay Arbekacin_Prep This compound Stock Solution & Serial Dilutions Arbekacin_Prep->MIC_Assay Arbekacin_Prep->Time_Kill_Assay Arbekacin_Prep->PAE_Assay Data_Analysis Data Analysis and Interpretation MIC_Assay->Data_Analysis Time_Kill_Assay->Data_Analysis PAE_Assay->Data_Analysis

General workflow for in vitro pharmacodynamic testing.

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)

This protocol is adapted from the CLSI M07-A9 guidelines.

  • Preparation of Arbekacin Dilutions: Prepare a stock solution of this compound in a suitable solvent. Perform serial twofold dilutions in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate to achieve the desired concentration range.

  • Inoculum Preparation: From a fresh (18-24 hour) culture on a non-selective agar (B569324) plate, select several colonies and suspend them in sterile saline or broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL. Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation: Inoculate each well of the microtiter plate containing the Arbekacin dilutions with the standardized bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria). Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Interpretation of Results: The MIC is the lowest concentration of Arbekacin at which there is no visible growth (turbidity) in the well.

Time-Kill Kinetic Assay

This protocol is based on the principles outlined in the CLSI M26-A guidelines.[7][8][9][10]

  • Inoculum Preparation: Prepare a bacterial suspension in the logarithmic phase of growth. Dilute the culture in fresh, pre-warmed CAMHB to a starting inoculum of approximately 5 x 10^5 to 5 x 10^6 CFU/mL.

  • Exposure to Arbekacin: Add Arbekacin at various concentrations (e.g., 0.5x, 1x, 2x, 4x, and 8x MIC) to flasks containing the standardized inoculum. Include a growth control flask without any antibiotic.

  • Sampling and Viable Counts: At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask. Perform serial tenfold dilutions in sterile saline or a suitable neutralizing broth to inactivate the antibiotic. Plate the dilutions onto a non-selective agar medium.

  • Incubation and Data Analysis: Incubate the plates at 35°C ± 2°C for 18-24 hours and count the number of colonies to determine the CFU/mL at each time point. Plot the log10 CFU/mL versus time for each Arbekacin concentration. Bactericidal activity is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.

Post-Antibiotic Effect (PAE) Determination
  • Exposure Phase: Prepare a bacterial culture in the logarithmic phase of growth with an inoculum of approximately 5 x 10^6 CFU/mL. Expose the bacteria to a specific concentration of Arbekacin (e.g., 1x, 2x, or 4x MIC) for a defined period (typically 1-2 hours) at 37°C. A control culture with no antibiotic is treated identically.

  • Antibiotic Removal: After the exposure period, rapidly remove the Arbekacin. This can be achieved by a 1:1000 dilution of the culture in fresh, pre-warmed broth or by centrifugation of the culture, removal of the antibiotic-containing supernatant, and resuspension of the bacterial pellet in fresh broth.

  • Regrowth Phase: Incubate both the Arbekacin-exposed and the control cultures. At regular intervals, determine the viable counts (CFU/mL) for both cultures as described in the time-kill assay.

  • PAE Calculation: The PAE is calculated using the formula: PAE = T - C, where T is the time required for the viable count of the Arbekacin-exposed culture to increase by 1 log10 above the count observed immediately after antibiotic removal, and C is the corresponding time for the unexposed control culture.

Conclusion

This compound is a potent aminoglycoside with significant in vitro activity against a range of clinically important bacteria, most notably MRSA. Its concentration-dependent bactericidal activity and prolonged post-antibiotic effect are key pharmacodynamic features that contribute to its clinical utility. The standardized in vitro methodologies outlined in this guide are essential for the continued evaluation of Arbekacin's efficacy and for the development of new antimicrobial agents.

References

In-Depth Technical Guide: The Post-Antibiotic Effect of Arbekacin Sulfate on Gram-Positive Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the post-antibiotic effect (PAE) of Arbekacin (B1665167) sulfate (B86663), a potent aminoglycoside antibiotic, against clinically relevant gram-positive bacteria. This document consolidates available data on the duration of the PAE, details the experimental methodologies for its determination, and illustrates the underlying molecular mechanisms.

Introduction to the Post-Antibiotic Effect (PAE)

The post-antibiotic effect refers to the persistent suppression of bacterial growth that continues after the antibiotic concentration has fallen below the minimum inhibitory concentration (MIC).[1][2] This phenomenon is a crucial pharmacodynamic parameter, particularly for antibiotics with concentration-dependent killing characteristics like aminoglycosides.[3] A prolonged PAE allows for less frequent dosing intervals, which can minimize toxicity and improve patient compliance.[1] Arbekacin, a semi-synthetic aminoglycoside, is particularly noted for its efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and exhibits a significant and prolonged PAE.[4][5]

Quantitative Data on the Post-Antibiotic Effect of Arbekacin

The PAE of Arbekacin is concentration-dependent, with higher concentrations generally resulting in a longer duration of growth suppression.[3] The available in vitro data for Arbekacin's PAE against gram-positive bacteria is summarized below.

Bacterial StrainArbekacin Concentration (x MIC)Duration of Post-Antibiotic Effect (Hours)Reference
Staphylococcus aureus (MRSA) Strain 19360.5 - 22.3 - 3.8[6]

Note: Data on the PAE of Arbekacin against other gram-positive bacteria, such as Enterococcus species, is limited in the reviewed literature. Further research is required to establish a comprehensive profile.

Experimental Protocols for Determining the Post-Antibiotic Effect

The determination of the PAE of Arbekacin is typically performed in vitro using the viable count method after removal of the antibiotic. The following is a detailed protocol synthesized from established methodologies for PAE determination.

Materials
  • Arbekacin sulfate (analytical grade)

  • Gram-positive bacterial strains (e.g., Staphylococcus aureus, Enterococcus faecalis)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Muller-Hinton Agar (MHA)

  • Sterile saline (0.9% NaCl)

  • Sterile polypropylene (B1209903) tubes

  • Shaking incubator

  • Spectrophotometer

  • Micropipettes and sterile tips

  • Centrifuge

Experimental Workflow

The following diagram illustrates the key steps in determining the PAE of Arbekacin.

PAE_Workflow Experimental Workflow for PAE Determination cluster_prep Preparation cluster_exposure Exposure cluster_removal Antibiotic Removal cluster_monitoring Monitoring Bacterial_Culture Bacterial Culture (Logarithmic growth phase) Exposure Incubate Bacteria with Arbekacin (1-2 hours) Bacterial_Culture->Exposure Antibiotic_Solution Arbekacin Solution (Desired concentrations) Antibiotic_Solution->Exposure Centrifugation Centrifugation to pellet bacteria Exposure->Centrifugation Washing Wash pellet with sterile saline Centrifugation->Washing Resuspension Resuspend in fresh broth Washing->Resuspension Viable_Counts Perform Viable Counts (Serial dilutions and plating) Resuspension->Viable_Counts Incubation Incubate plates Viable_Counts->Incubation Colony_Counting Count CFUs at time intervals Incubation->Colony_Counting

Experimental Workflow for PAE Determination
Step-by-Step Procedure

  • Bacterial Culture Preparation: Inoculate the test bacterium into CAMHB and incubate with shaking at 37°C until the culture reaches the logarithmic phase of growth (typically an optical density at 600 nm of 0.3-0.5).

  • Antibiotic Exposure: Dilute the logarithmic phase culture to a standardized inoculum of approximately 5 x 10^5 CFU/mL in fresh, pre-warmed CAMHB. Add this compound at the desired concentrations (e.g., 1x, 2x, 4x MIC). Include a control culture without any antibiotic. Incubate all tubes with shaking at 37°C for a defined period, typically 1 to 2 hours.

  • Antibiotic Removal:

    • To remove the Arbekacin, centrifuge the bacterial suspensions at a speed sufficient to pellet the bacteria (e.g., 3000 x g for 10 minutes).

    • Discard the supernatant and wash the bacterial pellet by resuspending it in an equal volume of sterile saline.

    • Repeat the centrifugation and washing step at least once to ensure complete removal of the antibiotic.

    • Finally, resuspend the washed bacterial pellet in the original volume of fresh, pre-warmed CAMHB. This is time zero (T0) for the PAE measurement.

  • Monitoring Bacterial Regrowth:

    • Immediately after resuspension (T0) and at regular intervals thereafter (e.g., every hour for up to 8 hours), take aliquots from the Arbekacin-exposed and control cultures.

    • Perform serial ten-fold dilutions of each aliquot in sterile saline.

    • Plate a defined volume (e.g., 100 µL) of the appropriate dilutions onto MHA plates.

    • Incubate the plates at 37°C for 18-24 hours.

  • Calculation of the PAE:

    • Count the number of colonies on the plates and calculate the CFU/mL for each time point.

    • The PAE is calculated using the formula: PAE = T - C

      • Where T is the time required for the CFU/mL of the Arbekacin-exposed culture to increase by 1 log10 above the count observed immediately after antibiotic removal (T0).

      • And C is the corresponding time for the unexposed control culture to increase by 1 log10.

Molecular Mechanism of Arbekacin's Post-Antibiotic Effect

The PAE of Arbekacin is a direct consequence of its mechanism of action at the bacterial ribosome, which leads to a prolonged disruption of normal cellular processes even after the drug is no longer present in the surrounding medium.[7]

Ribosomal Binding and Inhibition of Protein Synthesis

Arbekacin, like other aminoglycosides, exerts its primary effect by binding to the bacterial ribosome. Specifically, it targets the 16S rRNA component of the 30S ribosomal subunit.[3] Recent studies have shown that Arbekacin can also bind to the 50S ribosomal subunit.[8] This binding has several critical downstream effects that contribute to the PAE.

The following diagram illustrates the signaling pathway of Arbekacin's action and the subsequent events leading to the PAE.

Arbekacin_PAE_Mechanism Molecular Mechanism of Arbekacin-Induced PAE cluster_action Arbekacin Action cluster_effects Downstream Effects cluster_consequences Cellular Consequences cluster_pae Post-Antibiotic Effect Arbekacin Arbekacin Ribosome_Binding Binds to 30S and 50S Ribosomal Subunits Arbekacin->Ribosome_Binding Codon_Misreading Induces Codon Misreading Ribosome_Binding->Codon_Misreading Translocation_Inhibition Inhibits Translocation of peptidyl-tRNA Ribosome_Binding->Translocation_Inhibition Termination_Inhibition Inhibits Translation Termination Ribosome_Binding->Termination_Inhibition Aberrant_Proteins Production of Aberrant and Non-functional Proteins Codon_Misreading->Aberrant_Proteins Protein_Synthesis_Block Blockage of Protein Synthesis Translocation_Inhibition->Protein_Synthesis_Block Termination_Inhibition->Protein_Synthesis_Block PAE Sustained Suppression of Bacterial Growth Aberrant_Proteins->PAE Protein_Synthesis_Block->PAE

Molecular Mechanism of Arbekacin-Induced PAE
Key Events Contributing to the PAE

  • Induction of Codon Misreading: The binding of Arbekacin to the ribosome distorts the A-site, leading to the incorporation of incorrect amino acids into the growing polypeptide chain.[9][10] This results in the synthesis of non-functional or even toxic proteins, which can disrupt various cellular functions. The time required for the cell to clear these aberrant proteins and synthesize functional replacements contributes to the period of growth suppression.

  • Inhibition of Translocation: Arbekacin also physically blocks the movement of the ribosome along the mRNA molecule, a process known as translocation.[10][11] This effectively halts protein synthesis. Even after the external concentration of Arbekacin is removed, the drug molecules that have already bound to the ribosomes may dissociate slowly, leading to a sustained inhibition of protein synthesis.

  • Inhibition of Translation Termination: Arbekacin has been shown to interfere with the binding of release factors to the ribosome, thereby inhibiting the termination of protein synthesis.[9] This can lead to the accumulation of stalled ribosomes on the mRNA, further preventing the initiation of new rounds of translation.

  • Slow Recovery of Ribosomal Function: The combination of these effects leads to a state where the bacterial cell's protein synthesis machinery is severely compromised. The time required for the synthesis of new, functional ribosomes and the degradation of aberrant proteins is a major contributor to the observed PAE.[7]

Conclusion

This compound exhibits a significant and concentration-dependent post-antibiotic effect against gram-positive bacteria, particularly MRSA. This prolonged period of bacterial growth suppression is a result of its potent and multi-faceted inhibition of ribosomal function, leading to the production of aberrant proteins and a halt in protein synthesis. A thorough understanding of the PAE of Arbekacin is essential for optimizing dosing regimens to maximize its clinical efficacy while minimizing the risk of adverse effects. Further research is warranted to expand the quantitative PAE database for Arbekacin against a broader range of gram-positive pathogens and to further elucidate the intricate molecular details of its sustained antibacterial activity.

References

Arbekacin Sulfate: A Technical Guide to Its Stability Against Aminoglycoside-Modifying Enzymes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Arbekacin (B1665167), a semisynthetic aminoglycoside antibiotic derived from dibekacin, exhibits a remarkable stability against a wide range of aminoglycoside-modifying enzymes (AMEs). This attribute makes it a potent therapeutic agent against infections caused by multidrug-resistant bacteria, particularly methicillin-resistant Staphylococcus aureus (MRSA), which often harbor these resistance-conferring enzymes. This technical guide provides an in-depth analysis of arbekacin's stability profile, supported by quantitative data, detailed experimental methodologies, and visual representations of the underlying biochemical pathways and experimental workflows.

Introduction to Aminoglycoside Resistance

The clinical efficacy of aminoglycoside antibiotics is frequently compromised by the production of AMEs by resistant bacteria. These enzymes inactivate aminoglycosides through covalent modifications, primarily N-acetylation, O-phosphorylation, or O-adenylylation, at specific sites on the antibiotic molecule. The three main classes of AMEs are:

  • Aminoglycoside Acetyltransferases (AACs): Catalyze the transfer of an acetyl group from acetyl-CoA to an amino group.

  • Aminoglycoside Phosphotransferases (APHs): Catalyze the transfer of a phosphate (B84403) group from ATP to a hydroxyl group.

  • Aminoglycoside Nucleotidyltransferases (ANTs) or Adenylyltransferases (AADs): Catalyze the transfer of an adenylyl group from ATP to a hydroxyl group.

The structural modifications introduced by these enzymes hinder the binding of the aminoglycoside to its target, the 30S ribosomal subunit, thereby rendering the antibiotic ineffective[1][2].

Arbekacin's Structural Advantages and Stability Profile

Arbekacin's unique chemical structure, characterized by the presence of a (S)-4-amino-2-hydroxybutyryl (HABA) group attached to the N1 position of the 2-deoxystreptamine (B1221613) ring and the absence of hydroxyl groups at the 3' and 4' positions, provides it with a significant advantage against enzymatic modification[3][4].

Arbekacin has demonstrated stability against several clinically important AMEs. It is not inactivated by enzymes such as aminoglycoside-phosphotransferase (APH)(3') and aminoglycoside-adenyltransferase (AAD)(4')[3][5]. This resistance is crucial as these enzymes are commonly found in MRSA strains[5].

However, arbekacin is not entirely impervious to all AMEs. It can be a substrate for the bifunctional enzyme AAC(6')/APH(2''), which is prevalent in staphylococci and enterococci[5][6][7]. Despite this, the rate of modification of arbekacin by this enzyme is significantly lower than that of other aminoglycosides like gentamicin[6].

Quantitative Analysis of Arbekacin Stability

The stability of arbekacin against various AMEs has been quantified in several studies. The following tables summarize the key findings, providing a comparative view of its resilience.

Table 1: Stability of Arbekacin against Specific Aminoglycoside-Modifying Enzymes

Aminoglycoside-Modifying Enzyme (AME)Effect on Arbekacin ActivityComparator Aminoglycoside(s)Reference(s)
APH(3') Stable, not inactivatedKanamycin, Amikacin[3][5]
ANT(4') / AAD(4') Stable, not inactivated-[3][5][6]
APH(2'') Partially inactivated; retains ~50% activityGentamicin, Tobramycin, Kanamycin (completely inactivated)[3]
AAC(6')/APH(2'') Inactivated, but at a significantly lower rateGentamicin (rate of modification is ≤17% of gentamicin's)[6]
AAC(3)-X Acetylated at the 3''-amino group, but retains significant activityAmikacin (3''-N-acetylamikacin has no substantial activity)
AAC(6')-Ie Acetylated at the 6'-amino group; 6'-N-acetylarbekacin retains ~8% of original activityAmikacin, Isepamicin (substantially inactivated)
AAC(4''') A novel enzyme found in some arbekacin-resistant MRSA that acetylates the 4'''-amino group-

Table 2: Minimum Inhibitory Concentrations (MICs) of Arbekacin against Resistant Strains

Bacterial StrainResistance MechanismArbekacin MIC (µg/mL)Comparator Aminoglycoside MIC (µg/mL)Reference(s)
Methicillin-resistant Staphylococcus aureus (MRSA)Multiple AMEsMIC90: 1Amikacin MIC90: 32, Gentamicin MIC90: 128
Methicillin-resistant Coagulase-Negative Staphylococci (MRCNS)Multiple AMEsMIC90: 2Amikacin MIC90: 128, Gentamicin MIC90: 256
Acinetobacter baumannii-calcoaceticus (from war-wounded patients)Various AMEsMedian MIC: 2 (range: 0.5 to >64)-[8]
MRSA with aac(6')/aph(2'') geneaac(6')/aph(2'')Wide distribution (0.25 to 64)-[9]
MRSA without aac(6')/aph(2'') gene-≤ 0.5-[9]

Experimental Protocols

This section details the methodologies for key experiments cited in the evaluation of arbekacin's stability.

Preparation of Aminoglycoside-Modifying Enzymes

A representative protocol for the preparation of crude enzyme extracts from bacterial strains for use in modification assays.

  • Bacterial Culture: Inoculate a single colony of the AME-producing bacterial strain into 50 mL of Mueller-Hinton broth. Incubate at 37°C with shaking until the late logarithmic phase of growth.

  • Cell Lysis: Harvest the bacterial cells by centrifugation at 10,000 x g for 10 minutes at 4°C. Wash the cell pellet with a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5) and resuspend in the same buffer containing a protease inhibitor cocktail. Lyse the cells by sonication on ice.

  • Enzyme Extraction: Centrifuge the cell lysate at 20,000 x g for 30 minutes at 4°C to remove cell debris. The resulting supernatant contains the crude enzyme extract.

  • Protein Quantification: Determine the total protein concentration of the crude enzyme extract using a standard method such as the Bradford or BCA protein assay.

Note: For detailed kinetic studies, further purification of the enzyme using techniques like affinity chromatography may be required.

Aminoglycoside Modification Assay

A general protocol to assess the inactivation of aminoglycosides by AMEs.

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing:

    • 100 mM Tris-HCl buffer (pH 7.8)

    • 10 mM MgCl2

    • 1 mM Dithiothreitol (DTT)

    • 0.5 mM ATP (for APH and ANT enzymes) or 0.5 mM Acetyl-CoA (for AAC enzymes)

    • 100 µg/mL of the aminoglycoside to be tested (e.g., arbekacin, gentamicin)

    • A defined amount of the crude enzyme extract (e.g., 50 µg of total protein)

  • Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.

  • Reaction Termination: Stop the reaction by heating the mixture at 95°C for 5 minutes.

  • Analysis of Modification:

    • Thin-Layer Chromatography (TLC): Spot the reaction mixture onto a silica (B1680970) gel TLC plate and develop the chromatogram using an appropriate solvent system. Visualize the spots by ninhydrin (B49086) staining. The appearance of a new spot with a different Rf value compared to the unmodified aminoglycoside indicates enzymatic modification.

    • Bioassay: Determine the residual antibiotic activity of the reaction mixture by performing a microbiological assay. This can be done by a disk diffusion method or by determining the MIC of the treated antibiotic against a susceptible bacterial strain. A decrease in the zone of inhibition or an increase in the MIC indicates inactivation.

Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard procedure for determining the MIC of an antibiotic.

  • Preparation of Antibiotic Dilutions: Prepare a series of two-fold serial dilutions of the antibiotic (e.g., arbekacin) in a 96-well microtiter plate using Mueller-Hinton broth. The concentration range should be appropriate for the expected MIC.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard. Dilute this suspension in Mueller-Hinton broth to achieve a final concentration of approximately 5 x 105 CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria). Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Visualizing the Mechanisms and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key concepts discussed in this guide.

G Mechanism of Aminoglycoside Inactivation and Arbekacin's Stability cluster_0 Aminoglycoside Inactivation Pathway cluster_1 Arbekacin's Stability Mechanism Aminoglycoside Aminoglycoside AMEs Aminoglycoside- Modifying Enzymes (AAC, APH, ANT) Aminoglycoside->AMEs Substrate Ribosome Ribosome Aminoglycoside->Ribosome Binds to 30S subunit Modified Aminoglycoside Modified Aminoglycoside AMEs->Modified Aminoglycoside Inactivates Modified Aminoglycoside->Ribosome Binding inhibited Protein Synthesis Protein Synthesis Ribosome->Protein Synthesis Inhibits Bacterial Cell Death Bacterial Cell Death Protein Synthesis->Bacterial Cell Death Leads to Arbekacin Arbekacin Arbekacin->Ribosome Maintains binding Structural Features HABA group at N1 No -OH at 3' & 4' Arbekacin->Structural Features APH(3') APH(3') Structural Features->APH(3') Blocks modification ANT(4') ANT(4') Structural Features->ANT(4') Blocks modification

Caption: Mechanism of aminoglycoside inactivation and arbekacin's stability.

G Experimental Workflow for Assessing Aminoglycoside Stability Start Start Bacterial Culture Culture AME-producing Bacterial Strain Start->Bacterial Culture Enzyme Extraction Prepare Crude Enzyme Extract Bacterial Culture->Enzyme Extraction Modification Assay Incubate Aminoglycoside with Enzyme Extract Enzyme Extraction->Modification Assay Analysis Analysis Modification Assay->Analysis TLC Thin-Layer Chromatography Analysis->TLC Qualitative Bioassay Microbiological Bioassay (MIC/Disk) Analysis->Bioassay Quantitative Results Determine Degree of Inactivation TLC->Results Bioassay->Results End End Results->End

Caption: Workflow for assessing aminoglycoside stability.

Conclusion

Arbekacin sulfate's robust stability against a broad spectrum of aminoglycoside-modifying enzymes is a key factor in its clinical success, particularly in the treatment of challenging infections caused by resistant pathogens. Its unique structural features effectively shield it from inactivation by several common AMEs. While not completely resistant to all known enzymes, the reduced rate of modification by enzymes like AAC(6')/APH(2'') allows it to maintain significant antibacterial activity. The data and methodologies presented in this guide underscore the importance of arbekacin as a valuable tool in the ongoing battle against antibiotic resistance and provide a framework for the continued evaluation of novel aminoglycoside derivatives.

References

The Genesis of a Modern Antibiotic: A Technical Guide to the Development of Arbekacin from Dibekacin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the origins and development of Arbekacin (B1665167), a pivotal semi-synthetic aminoglycoside antibiotic derived from Dibekacin (B1670413). It details the chemical synthesis, preclinical and clinical evaluation, and the pharmacological properties that distinguish Arbekacin as a critical agent against multi-drug resistant bacteria, particularly Methicillin-Resistant Staphylococcus aureus (MRSA). This document includes detailed experimental protocols, comparative quantitative data, and visualizations of key pathways and processes to serve as a comprehensive resource for researchers and professionals in the field of drug development.

Introduction: The Need to Overcome Aminoglycoside Resistance

The widespread use of aminoglycoside antibiotics has been challenged by the emergence of bacterial resistance, primarily mediated by aminoglycoside-modifying enzymes. Dibekacin, a potent aminoglycoside, is susceptible to inactivation by these enzymes. This clinical challenge spurred the development of Arbekacin, a semi-synthetic derivative designed to withstand enzymatic degradation. Arbekacin was first synthesized in 1973 by Hamao Umezawa and his collaborators through the 1-N-acylation of Dibekacin with (S)-4-amino-2-hydroxybutyric acid.[1][2] It was later approved for clinical use in Japan in 1990 for treating infections caused by MRSA.[2][3] Arbekacin's unique chemical structure renders it stable against many common aminoglycoside modifying enzymes, allowing it to maintain efficacy against resistant strains.[4]

Chemical Synthesis: From Dibekacin to Arbekacin

The synthesis of Arbekacin from Dibekacin is a multi-step process that involves the selective protection of amino groups, acylation, and subsequent deprotection and purification.[1][5][6][7]

Experimental Protocol: Synthesis of Arbekacin

This protocol synthesizes information from various patented and published methods.

Step 1: Protection of Dibekacin's Amino Groups

  • Objective: To selectively protect the four amino groups of Dibekacin, leaving the 1-amino group available for acylation.

  • Method 1: Trimethylsilyl (TMS) Protection [1]

    • Suspend Dibekacin in a suitable aprotic solvent (e.g., anhydrous Dichloromethane or Tetrahydrofuran).

    • Add Hexamethyldisilazane (HMDS) and a catalytic amount of Trimethylchlorosilane (TMSCl).

    • Reflux the mixture until all amino and hydroxyl groups are silylated, which can be monitored by thin-layer chromatography (TLC).

    • Remove the solvent under reduced pressure to obtain the protected Dibekacin derivative.

  • Method 2: tert-Butoxycarbonyl (Boc) Protection [5][7]

    • Dissolve Dibekacin in a mixture of an organic solvent (e.g., dioxane or THF) and water.

    • Add a base such as sodium carbonate or triethylamine.

    • Add di-tert-butyl dicarbonate (B1257347) (Boc)2O and stir at room temperature. The reaction progress is monitored by TLC.

    • Once the desired level of protection is achieved, the product is extracted and purified.

Step 2: Acylation of the 1-Amino Group

  • Objective: To introduce the (S)-4-amino-2-hydroxybutyryl side chain at the 1-amino position of the protected Dibekacin.

  • Procedure: [1][5][6]

    • The protected Dibekacin is dissolved in an appropriate aprotic solvent.

    • An activated form of (S)-4-amino-2-hydroxybutyric acid (e.g., an N-hydroxysuccinimide ester) is added to the solution. The amino group of the side chain is also typically protected (e.g., with a phthalimide (B116566) or Boc group).

    • The reaction is stirred at room temperature or slightly elevated temperatures until completion, as monitored by TLC.

Step 3: Deprotection and Purification

  • Objective: To remove all protecting groups to yield Arbekacin and purify the final product.

  • Procedure: [1][5][6][7]

    • TMS Deprotection: The silyl (B83357) groups are readily removed by treatment with a mild acid, such as acetic acid in aqueous THF, or by treatment with a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF).

    • Boc and Phthalimide Deprotection: Boc groups are removed by treatment with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in an organic solvent. Phthalimide groups are typically removed by hydrazinolysis with hydrazine (B178648) hydrate.

    • Purification: The crude Arbekacin is purified using ion-exchange chromatography. The product is typically loaded onto a cation-exchange resin and eluted with a gradient of ammonia (B1221849) solution. The fractions containing pure Arbekacin are collected, pooled, and lyophilized to yield the final product as a white solid.

Preclinical and Clinical Development

In Vitro Antimicrobial Activity

Arbekacin exhibits potent activity against a broad spectrum of bacteria, including strains resistant to other aminoglycosides.

Table 1: Minimum Inhibitory Concentrations (MIC) of Arbekacin and Comparator Agents

OrganismArbekacin MIC (µg/mL)Vancomycin (B549263) MIC (µg/mL)Amikacin MIC (µg/mL)Gentamicin MIC (µg/mL)
MRSA
S. aureus (MRSA isolates)1 (MIC90)[8]Similar to Arbekacin[8]32 (MIC90)[8]128 (MIC90)[8]
S. aureus Sak-11.56[9]1.56[9]--
Gram-Negative Bacilli
A. baumannii (imipenem-resistant)8 (MIC50), 32 (MIC90)[8]---
Drug-resistant Gram-negative bacilli16 (MIC50), >128 (MIC90)[10]-Similar MIC50 to Arbekacin[10]Similar MIC50 to Arbekacin[10]
Pharmacokinetics

Table 2: Pharmacokinetic Parameters of Arbekacin

ParameterValuePopulationReference
Cmax (serum) 9.6 µg/mL (usual dose)Humans[9]
26.0 ± 12.2 µg/mL (200 mg infusion)Healthy Volunteers[11]
Cmax (epithelial lining fluid) 10.4 ± 1.9 µg/mL (200 mg infusion)Healthy Volunteers[11]
Protein Binding 3-12%-[12]
Elimination Primarily renalHumans[13]
Volume of Distribution (Central Compartment) Increased by 19% in elderly (≥80 years)Patients[13]
Volume of Distribution (Peripheral Compartment) 50.6 L (pneumonia), 24.3 L (sepsis)Patients[13]
Clinical Efficacy and Safety

Clinical trials have demonstrated the efficacy and safety of Arbekacin, often in comparison to Vancomycin, for the treatment of MRSA infections.

Table 3: Clinical Trial Outcomes for Arbekacin versus Vancomycin in MRSA Infections

Study EndpointArbekacinVancomycinp-valueReference
Overall Cure Rate (SSTI & CAP) 97.5% (79/81)100% (79/79)0.159[14]
Bacteriological Efficacy (CSOM) 85.0%97.2%Not significant[15]
Clinical Efficacy (CSOM) 90.0%97.2%Not significant[15]
Complication Rate (CSOM) 5.0%33.3%0.020[15]
Bacteriological Efficacy (SSTI) 73.0%83.1%0.264[16]
Clinical Efficacy (SSTI) 67.2%78.0%0.265[16]
Complication Rate (SSTI) 15.9%49.2%<0.001[16]
Bacteriological Efficacy (General MRSA) 71.2%79.5%Not significant[17][18]
Clinical Efficacy (General MRSA) 65.3%76.1%Not significant[17][18]
Complication Rate (General MRSA) 15.1%32.9%0.019[17][18]

Clinical Efficacy in Sepsis and Pneumonia:

  • A study targeting a Cpeak of 15-20 µg/mL reported an efficacy rate of 87.5% for sepsis and 90.5% for pneumonia, with an overall efficacy of 89.7%.[9]

Adverse Events:

  • The most common adverse reactions associated with Arbekacin are nephrotoxicity and hepatotoxicity, which are generally reversible.[19]

  • In comparative studies, Vancomycin was associated with a higher incidence of complications, including skin rash and drug fever.[15][17]

Visualizations

Mechanism of Action

Arbekacin, like other aminoglycosides, inhibits bacterial protein synthesis.

Arbekacin_Mechanism_of_Action Arbekacin Arbekacin Binding Irreversible Binding to 16S rRNA and S12 protein Arbekacin->Binding Enters bacterium Ribosome_30S Bacterial 30S Ribosomal Subunit Ribosome_30S->Binding Interference Interference with Decoding Site Binding->Interference Misreading mRNA Misreading Interference->Misreading Protein_Synthesis Inhibition of Protein Synthesis Misreading->Protein_Synthesis Bacterial_Death Bacterial Cell Death Protein_Synthesis->Bacterial_Death

Caption: Arbekacin's mechanism of action leading to bacterial cell death.

Developmental Workflow

The development of Arbekacin followed a logical progression from addressing a clinical need to regulatory approval.

Arbekacin_Development_Workflow cluster_0 Preclinical Development cluster_1 Clinical Development Problem Dibekacin Resistance (Enzymatic Inactivation) Synthesis Chemical Synthesis (1-N-acylation of Dibekacin) Problem->Synthesis In_Vitro In Vitro Studies (MIC determination) Synthesis->In_Vitro Phase_I Phase I Trials (Safety & Pharmacokinetics) In_Vitro->Phase_I Phase_II_III Phase II/III Trials (Efficacy vs. Comparators) Phase_I->Phase_II_III Approval Regulatory Approval (e.g., in Japan) Phase_II_III->Approval

Caption: The developmental workflow of Arbekacin.

Logical Relationships in Arbekacin's Development

The rationale behind Arbekacin's development is rooted in overcoming the limitations of its predecessor, Dibekacin.

Arbekacin_Logical_Relationships Dibekacin Dibekacin Resistance Bacterial Resistance (Aminoglycoside-Modifying Enzymes) Dibekacin->Resistance is susceptible to Modification Chemical Modification (Addition of (S)-4-amino-2-hydroxybutyryl group) Dibekacin->Modification is a precursor for Resistance->Modification necessitated Arbekacin Arbekacin Modification->Arbekacin results in Stability Increased Stability to Enzymatic Inactivation Arbekacin->Stability possesses Efficacy Maintained Efficacy against Resistant Strains (e.g., MRSA) Stability->Efficacy leads to

Caption: Logical relationships in the development of Arbekacin.

Conclusion

Arbekacin stands as a testament to the power of targeted chemical modification in overcoming antibiotic resistance. Its development from Dibekacin provided a crucial therapeutic option for severe infections caused by multi-drug resistant organisms, particularly MRSA. The detailed data and protocols presented in this guide underscore the rigorous scientific process behind its creation and offer valuable insights for the ongoing development of new antimicrobial agents. The favorable safety profile of Arbekacin compared to Vancomycin in several studies further solidifies its role as a significant tool in the infectious disease armamentarium.

References

Methodological & Application

Application Notes and Protocols for Arbekacin Sulfate In Vitro Susceptibility Testing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Data Presentation: Interpretive Criteria and MIC Distributions

As Arbekacin is principally used in Japan, the interpretive criteria for Minimum Inhibitory Concentrations (MIC) are based on standards from the Japanese Society of Chemotherapy. It is important to note that these may differ from CLSI or EUCAST standards for other aminoglycosides.

Table 1: Arbekacin MIC Interpretive Breakpoints (Japanese Society of Chemotherapy)
CategoryInterpretationMIC (µg/mL)
+++Highly Susceptible< 3
++Susceptible> 3 - 10
+Moderately Susceptible> 10 - 50
-Resistant> 50

Source: Based on the 4-category classification system used in Japan.[1]

Table 2: Examples of Arbekacin MIC50 and MIC90 Values Against Various Pathogens
OrganismMIC50 (µg/mL)MIC90 (µg/mL)Reference
Methicillin-Resistant Staphylococcus aureus (MRSA)11[2]
Methicillin-Resistant Coagulase-Negative Staphylococci (MRCNS)12[2]
Pseudomonas aeruginosa2550[1]
Serratia spp.2550[1]
Escherichia coli≤ 3.13≤ 3.13[1]
Klebsiella pneumoniae≤ 3.13≤ 3.13[1]

Experimental Protocols

The following are detailed protocols for performing in vitro susceptibility testing of Arbekacin sulfate (B86663). These are based on standard CLSI and EUCAST methodologies, which should be adapted for Arbekacin.

Broth Microdilution Method

This method determines the minimum inhibitory concentration (MIC) of Arbekacin required to inhibit the visible growth of a microorganism in broth.

Materials:

  • Arbekacin sulfate analytical standard

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile diluents (e.g., saline or broth)

  • Incubator (35°C ± 2°C)

  • Micropipettes and sterile tips

  • Quality control (QC) strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922, P. aeruginosa ATCC 27853)

Procedure:

  • Preparation of Arbekacin Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water) to a known concentration.

  • Preparation of Microtiter Plates:

    • Dispense 50 µL of CAMHB into each well of a 96-well microtiter plate.

    • Add 50 µL of the Arbekacin stock solution to the first well of each row to be tested, creating a 1:2 dilution.

    • Perform serial twofold dilutions by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well. This will result in 100 µL of varying concentrations of Arbekacin in each well.

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select several colonies of the test organism and suspend them in sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

    • Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well after inoculation.

  • Inoculation: Inoculate each well of the microtiter plate with 10 µL of the diluted bacterial suspension. This will result in a final volume of 110 µL per well.

  • Controls:

    • Growth Control: A well containing only inoculated broth (no Arbekacin).

    • Sterility Control: A well containing only uninoculated broth.

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is the lowest concentration of Arbekacin that completely inhibits visible growth of the organism.

Disk Diffusion Method

This method assesses the susceptibility of a bacterium to Arbekacin by measuring the diameter of the zone of growth inhibition around a disk impregnated with the antibiotic.

Materials:

  • Arbekacin disks (30 µg)

  • Mueller-Hinton Agar (MHA) plates (4 mm depth)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile cotton swabs

  • Incubator (35°C ± 2°C)

  • Calipers or a ruler for measuring zone diameters

  • Quality control (QC) strains

Procedure:

  • Inoculum Preparation: Prepare the bacterial inoculum as described in the broth microdilution method (step 3).

  • Inoculation of Agar Plate:

    • Dip a sterile cotton swab into the standardized inoculum suspension.

    • Remove excess fluid by pressing the swab against the inside of the tube.

    • Streak the swab evenly over the entire surface of the MHA plate in three directions to ensure confluent growth.

    • Allow the plate to dry for 3-5 minutes before applying the disks.

  • Application of Disks:

    • Aseptically apply an Arbekacin 30 µg disk to the surface of the inoculated MHA plate.

    • Gently press the disk to ensure complete contact with the agar.

  • Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results:

    • Measure the diameter of the zone of complete growth inhibition in millimeters (mm), including the diameter of the disk.

    • Interpret the results based on established zone diameter breakpoints. Note: As internationally recognized breakpoints are not available, laboratories should correlate zone diameters with MICs determined by broth microdilution. One study suggests a good correlation between the 30 µg disk and MIC values.[1]

Quality Control

Since official CLSI or EUCAST quality control ranges for Arbekacin are not available, it is crucial for laboratories to establish their own internal quality control ranges.

Table 3: Recommended ATCC Quality Control Strains
StrainOrganism
ATCC 29213Staphylococcus aureus
ATCC 25922Escherichia coli
ATCC 27853Pseudomonas aeruginosa

Procedure for Establishing In-House QC Ranges:

  • For each QC strain, perform at least 20 replicate tests on different days for both the broth microdilution (MIC) and disk diffusion (zone diameter) methods.

  • Calculate the mean and standard deviation for the MIC values (on a log2 scale) and zone diameters.

  • The acceptable QC range is typically the mean ± 2 standard deviations.

  • Once established, run QC strains concurrently with each batch of clinical isolates to ensure the reliability of the test results.

Visualizations

Experimental Workflow for In Vitro Susceptibility Testing

G cluster_prep Preparation cluster_testing Testing Procedures cluster_bmd Broth Microdilution cluster_dd Disk Diffusion cluster_analysis Analysis isolate Bacterial Isolate (Pure Culture) mcfarland Prepare 0.5 McFarland Standard Inoculum isolate->mcfarland bmd_inoculate Inoculate Plate mcfarland->bmd_inoculate dd_plate Inoculate MHA Plate mcfarland->dd_plate media Prepare Test Medium (e.g., CAMHB, MHA) bmd_plate Prepare Serial Dilutions in 96-well Plate media->bmd_plate media->dd_plate arbekacin Prepare Arbekacin Stock Solution/Disks arbekacin->bmd_plate dd_disk Apply Arbekacin Disk arbekacin->dd_disk bmd_plate->bmd_inoculate incubate Incubate at 35°C for 16-20 hours bmd_inoculate->incubate dd_plate->dd_disk dd_disk->incubate read_mic Read MIC (Lowest concentration with no growth) incubate->read_mic read_zone Measure Zone of Inhibition (mm) incubate->read_zone interpret Interpret Results (Susceptible, Intermediate, Resistant) read_mic->interpret read_zone->interpret qc Quality Control Check interpret->qc

Caption: Workflow for Arbekacin in vitro susceptibility testing.

Mechanisms of Aminoglycoside Resistance in MRSA

G cluster_mechanisms Aminoglycoside Resistance Mechanisms cluster_details Details enzyme Enzymatic Modification of Arbekacin aac Aminoglycoside Acetyltransferases (AACs) enzyme->aac aph Aminoglycoside Phosphotransferases (APHs) enzyme->aph ant Aminoglycoside Nucleotidyltransferases (ANTs) enzyme->ant target Alteration of Ribosomal Target Site methyl 16S rRNA Methylation target->methyl mutation Ribosomal Protein Mutations target->mutation efflux Active Efflux Pump pump Efflux Pump Overexpression efflux->pump

Caption: Key mechanisms of aminoglycoside resistance in MRSA.

References

Application Notes and Protocols: Arbekacin Sulfate for the Treatment of Methicillin-Resistant Staphylococcus aureus (MRSA) Infections

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Arbekacin (B1665167) sulfate (B86663) is a potent aminoglycoside antibiotic with significant bactericidal activity against a broad spectrum of bacteria, including gram-positive and gram-negative organisms.[1][2] It is particularly noteworthy for its efficacy against methicillin-resistant Staphylococcus aureus (MRSA), a major cause of nosocomial and community-acquired infections.[1][2][3] Developed in Japan, Arbekacin has been a valuable therapeutic option for treating severe MRSA infections such as pneumonia and sepsis.[1][2][4] Its unique chemical structure allows it to circumvent many of the common enzymatic resistance mechanisms that affect other aminoglycosides.[1][3] These application notes provide a comprehensive overview of Arbekacin sulfate, including its mechanism of action, in vitro and in vivo efficacy, pharmacokinetic and pharmacodynamic properties, and detailed protocols for its evaluation.

Mechanism of Action

Arbekacin exerts its bactericidal effect by inhibiting bacterial protein synthesis.[3][5] The process involves the following key steps:

  • Cellular Uptake: Arbekacin actively transports across the bacterial cell membrane.[5]

  • Ribosomal Binding: Once inside the cytoplasm, Arbekacin irreversibly binds to the 30S ribosomal subunit of the bacterial ribosome.[3][5]

  • Inhibition of Protein Synthesis: This binding interferes with the initiation and elongation of the polypeptide chain, leading to misreading of the mRNA template and the production of truncated or non-functional proteins.[3][5]

  • Cell Death: The accumulation of aberrant proteins disrupts essential cellular processes, ultimately leading to bacterial cell death.[3][5]

A key advantage of Arbekacin is its stability against many aminoglycoside-modifying enzymes that inactivate other drugs in this class, contributing to its potent activity against resistant strains like MRSA.[1][5]

cluster_bacterium Bacterial Cell Arbekacin_extracellular Arbekacin (Extracellular) Arbekacin_intracellular Arbekacin (Intracellular) Arbekacin_extracellular->Arbekacin_intracellular Active Transport Cell_Membrane Cell Membrane Ribosome_30S 30S Ribosomal Subunit Arbekacin_intracellular->Ribosome_30S Binds to Protein_Synthesis Protein Synthesis Ribosome_30S->Protein_Synthesis Inhibits Aberrant_Proteins Aberrant/Truncated Proteins Protein_Synthesis->Aberrant_Proteins Leads to Cell_Death Bacterial Cell Death Aberrant_Proteins->Cell_Death

Mechanism of action of this compound.

In Vitro and In Vivo Efficacy

In Vitro Susceptibility

Arbekacin has demonstrated potent in vitro activity against clinical isolates of MRSA. The following table summarizes the minimum inhibitory concentrations (MICs) of Arbekacin and comparator aminoglycosides against MRSA.

AntibioticMIC90 (µg/mL)Reference
Arbekacin1 - 4[4][6]
Amikacin>32[6]
Gentamicin>32 - 128[6]

MIC90: The concentration of the drug required to inhibit the growth of 90% of isolates.

Clinical Efficacy

Clinical studies have evaluated the efficacy of Arbekacin in treating various MRSA infections.

Infection TypeClinical Efficacy RateReference
Pneumonia41.7% - 90.5%[1][7]
Sepsis87.5%[1]
Skin and Soft Tissue Infections (vs. Vancomycin)67.2% (vs. 78.0%)[8]
Overall (Pneumonia and Sepsis)89.7%[1]

Bacteriological efficacy has also been assessed, with eradication rates varying depending on the study and infection type. In one study on MRSA pneumonia, the eradication rate was 16.7%.[7] A study on skin and soft tissue infections showed a bacteriological response of 73.0% for Arbekacin compared to 83.1% for Vancomycin.[8]

Pharmacokinetics and Pharmacodynamics

Arbekacin is typically administered via intravenous drip.[3][7] Its pharmacokinetic and pharmacodynamic parameters are crucial for optimizing efficacy and minimizing toxicity.

ParameterValueReference
AdministrationIntravenous[3]
Peak Plasma Concentration (Cmax)Achieved within 30-60 minutes post-infusion[3]
Optimal Cmax for Clinical Efficacy> 12.5 µg/mL[9][10]
Trough Concentration (Cmin) Associated with Nephrotoxicity> 2 µg/mL[9][10]
Recommended Daily Dose150-200 mg, but higher doses may be needed[1][7]

Therapeutic drug monitoring (TDM) is recommended to ensure optimal peak concentrations for efficacy while maintaining trough concentrations below the threshold for toxicity.[1]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of Arbekacin against MRSA, following general guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • This compound powder

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • MRSA isolate(s)

  • Staphylococcus aureus ATCC® 29213™ (Quality Control)

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland standard

  • Incubator (35°C ± 2°C)

  • Spectrophotometer or turbidity meter

Procedure:

  • Prepare Arbekacin Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water) at a concentration of 1000 µg/mL.

  • Prepare Serial Dilutions: In a 96-well plate, perform serial two-fold dilutions of Arbekacin in CAMHB to achieve a range of concentrations (e.g., 64 µg/mL to 0.125 µg/mL).

  • Prepare Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 colonies of the MRSA isolate.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension 1:100 in CAMHB to obtain a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.

  • Inoculate Microtiter Plate: Add the diluted bacterial suspension to each well containing the Arbekacin dilutions. Include a growth control well (bacteria in CAMHB without antibiotic) and a sterility control well (CAMHB only).

  • Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Determine MIC: The MIC is the lowest concentration of Arbekacin that completely inhibits visible growth of the organism.

Start Start Prepare_Stock Prepare Arbekacin Stock Solution Start->Prepare_Stock Serial_Dilution Perform Serial Dilutions in 96-well plate Prepare_Stock->Serial_Dilution Prepare_Inoculum Prepare MRSA Inoculum (0.5 McFarland) Serial_Dilution->Prepare_Inoculum Inoculate_Plate Inoculate Plate with MRSA Prepare_Inoculum->Inoculate_Plate Incubate Incubate at 35°C for 16-20h Inoculate_Plate->Incubate Read_MIC Read MIC (Lowest concentration with no growth) Incubate->Read_MIC End End Read_MIC->End

MIC determination workflow.

Disk Diffusion Susceptibility Testing

This method provides a qualitative assessment of the susceptibility of an MRSA isolate to Arbekacin.

Materials:

  • Arbekacin disks (30 µg)

  • Mueller-Hinton Agar (MHA) plates

  • MRSA isolate(s)

  • Staphylococcus aureus ATCC® 25923™ (Quality Control)

  • Sterile saline or PBS

  • 0.5 McFarland standard

  • Sterile cotton swabs

  • Incubator (35°C ± 2°C)

  • Ruler or caliper

Procedure:

  • Prepare Bacterial Inoculum: Prepare a bacterial suspension adjusted to a 0.5 McFarland standard as described in the MIC protocol.

  • Inoculate MHA Plate: Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and rotate it against the side of the tube to remove excess liquid. Swab the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure even distribution.

  • Apply Arbekacin Disk: Aseptically apply a 30 µg Arbekacin disk to the surface of the inoculated MHA plate. Gently press the disk to ensure complete contact with the agar.

  • Incubation: Invert the plate and incubate at 35°C ± 2°C for 16-18 hours in ambient air.

  • Measure Zone of Inhibition: Measure the diameter of the zone of complete growth inhibition around the Arbekacin disk to the nearest millimeter.

  • Interpret Results: Interpret the results (susceptible, intermediate, or resistant) based on established zone diameter breakpoints.

Safety and Toxicology

The primary adverse effects associated with Arbekacin are nephrotoxicity and ototoxicity, which are characteristic of the aminoglycoside class.[7] In a study of MRSA pneumonia patients, abnormal renal function was observed in 11.1% of cases and abnormal hepatic function in 5.5%.[7] Careful patient monitoring, including renal function tests and therapeutic drug monitoring, is essential to mitigate the risk of these side effects.[7]

Conclusion

This compound remains a clinically important antibiotic for the management of severe MRSA infections. Its potent bactericidal activity, coupled with its stability against many resistance enzymes, makes it a valuable alternative to glycopeptides.[4][8] Understanding its mechanism of action, pharmacokinetic properties, and appropriate laboratory evaluation methods is crucial for its effective and safe use in both clinical and research settings. Further research into combination therapies and optimized dosing regimens will continue to define its role in the ever-evolving landscape of antibiotic resistance.

References

Application Notes and Protocols: Arbekacin Sulfate in Combination Therapy with Beta-Lactams

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arbekacin, a potent aminoglycoside antibiotic, demonstrates a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, including challenging multidrug-resistant (MDR) strains like methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa. The combination of Arbekacin sulfate (B86663) with beta-lactam antibiotics has emerged as a promising strategy to enhance antibacterial efficacy, overcome resistance mechanisms, and broaden the spectrum of activity. This document provides detailed application notes and experimental protocols for researchers investigating the synergistic potential of this combination therapy.

The primary rationale for combining Arbekacin with a beta-lactam is to leverage their distinct mechanisms of action for a synergistic or enhanced bactericidal effect. Beta-lactams inhibit bacterial cell wall synthesis, which can increase the permeability of the bacterial cell membrane, thereby facilitating the intracellular uptake of Arbekacin. Once inside the cell, Arbekacin binds to the 30S ribosomal subunit, leading to the inhibition of protein synthesis and ultimately, bacterial cell death. This combined assault on two critical cellular processes can be more effective than either agent alone, particularly against resistant organisms.

Mechanism of Synergistic Action

The synergistic interaction between Arbekacin and beta-lactam antibiotics is primarily attributed to a multi-step mechanism:

  • Cell Wall Disruption by Beta-Lactams: Beta-lactam antibiotics inhibit penicillin-binding proteins (PBPs), which are essential enzymes for the synthesis and cross-linking of peptidoglycan, a major component of the bacterial cell wall. This inhibition weakens the cell wall, leading to increased permeability and, in some cases, cell lysis.

  • Enhanced Uptake of Arbekacin: The compromised integrity of the bacterial cell wall, caused by the beta-lactam, facilitates the transport of Arbekacin across the cell membrane and into the cytoplasm.

  • Inhibition of Protein Synthesis by Arbekacin: Once inside the bacterium, Arbekacin binds to the 30S ribosomal subunit, causing mistranslation of mRNA and inhibiting protein synthesis. This disruption of essential protein production is ultimately lethal to the bacterium.

  • Overcoming Resistance: In some bacteria, resistance to beta-lactams is mediated by beta-lactamase enzymes, which inactivate the antibiotic. While Arbekacin does not directly inhibit these enzymes, the combination can still be effective if the beta-lactam can sufficiently disrupt the cell wall before being degraded, allowing Arbekacin to enter and exert its effect.

SynergyMechanism cluster_extracellular Extracellular Space cluster_cell Bacterial Cell cluster_periplasm Periplasmic Space / Cell Wall cluster_cytoplasm Cytoplasm Beta-Lactam Beta-Lactam PBP Penicillin-Binding Proteins (PBPs) Beta-Lactam->PBP Inhibits Arbekacin Arbekacin Ribosome 30S Ribosomal Subunit Arbekacin->Ribosome Binds to PBP->Arbekacin Facilitates Entry Peptidoglycan Peptidoglycan Synthesis Peptidoglycan->PBP Catalyzes CellDeath Bacterial Cell Death Peptidoglycan->CellDeath Weakened wall contributes to ProteinSynthesis Protein Synthesis ProteinSynthesis->Ribosome Inhibits ProteinSynthesis->CellDeath Leads to

Caption: Mechanism of Synergy between Arbekacin and Beta-Lactams.

Data Presentation: In Vitro Synergy Studies

The following tables summarize quantitative data from in vitro synergy studies of Arbekacin in combination with various beta-lactam antibiotics against common bacterial pathogens. The Fractional Inhibitory Concentration (FIC) index is a common measure of synergy, where an FIC index of ≤ 0.5 is considered synergistic.

Table 1: Synergistic Activity of Arbekacin and Beta-Lactams against Pseudomonas aeruginosa

Beta-LactamArbekacin MIC (µg/mL) AloneBeta-Lactam MIC (µg/mL) AloneArbekacin MIC (µg/mL) in CombinationBeta-Lactam MIC (µg/mL) in CombinationFIC IndexReference
AztreonamVariesVariesNot specifiedNot specifiedSynergistic
PiperacillinVariesVariesNot specifiedNot specifiedAdditive (70.0%)

Table 2: Synergistic Activity of Arbekacin and Beta-Lactams against Methicillin-Resistant Staphylococcus aureus (MRSA)

Beta-LactamArbekacin MIC (µg/mL) AloneBeta-Lactam MIC (µg/mL) AloneArbekacin MIC (µg/mL) in CombinationBeta-Lactam MIC (µg/mL) in CombinationFIC IndexReference
ImipenemVariesVariesReducedReduced< 0.75
Cefepime0.54Not specifiedNot specifiedSynergistic
CefminoxVariesVariesReducedReducedSynergistic

Table 3: Synergistic Activity of Arbekacin and Carbapenems against Acinetobacter baumannii

CarbapenemArbekacin MIC (µg/mL) AloneCarbapenem MIC (µg/mL) AloneArbekacin MIC (µg/mL) in CombinationCarbapenem MIC (µg/mL) in CombinationFIC IndexReference
DoripenemVariesVariesNot specifiedNot specifiedSynergistic
ImipenemVariesVariesNot specifiedNot specifiedSynergistic
MeropenemVariesVariesNot specifiedNot specifiedSynergistic

Experimental Protocols

Checkerboard Assay for Synergy Testing

The checkerboard assay is a common in vitro method to determine the synergistic, additive, indifferent, or antagonistic effects of antimicrobial combinations.

CheckerboardWorkflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Data Analysis A1 Prepare stock solutions of Arbekacin and Beta-Lactam A2 Determine MIC of each antibiotic individually A1->A2 B1 Dispense serial dilutions of Arbekacin along rows of a 96-well microtiter plate A2->B1 B2 Dispense serial dilutions of Beta-Lactam along columns A2->B2 A3 Prepare bacterial inoculum (0.5 McFarland standard) B3 Inoculate all wells with bacterial suspension A3->B3 B1->B3 B2->B3 B4 Incubate at 37°C for 18-24 hours B3->B4 C1 Visually determine the MIC of each drug alone and in combination (no turbidity) B4->C1 C2 Calculate the Fractional Inhibitory Concentration (FIC) Index C1->C2 C3 Interpret the interaction: Synergy (≤0.5), Additive (>0.5-4), Antagonism (>4) C2->C3

Caption: Workflow for the Checkerboard Synergy Assay.

Materials:

  • Arbekacin sulfate powder

  • Beta-lactam antibiotic powder

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strain of interest

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (37°C)

  • Multichannel pipette

Protocol:

  • Preparation of Antibiotic Stock Solutions:

    • Prepare stock solutions of Arbekacin and the chosen beta-lactam in an appropriate solvent (e.g., sterile distilled water) at a concentration of 1280 µg/mL.

    • Filter-sterilize the stock solutions.

  • Preparation of Microtiter Plates:

    • Add 50 µL of CAMHB to all wells of a 96-well plate.

    • In the first row (A), add an additional 50 µL of the Arbekacin stock solution to column 1. Perform serial two-fold dilutions across the row by transferring 50 µL from column 1 to column 2, and so on, up to column 10. Discard 50 µL from column 10. Columns 11 and 12 will serve as controls.

    • In the first column (1), add an additional 50 µL of the beta-lactam stock solution to row A. Perform serial two-fold dilutions down the column by transferring 50 µL from row A to row B, and so on, up to row G. Discard 50 µL from row G. Row H will serve as a control.

    • This creates a checkerboard of antibiotic concentrations.

  • Preparation of Bacterial Inoculum:

    • From an overnight culture, prepare a bacterial suspension in CAMHB equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension 1:100 in CAMHB to achieve a final concentration of approximately 1.5 x 10⁶ CFU/mL.

  • Inoculation and Incubation:

    • Inoculate each well of the microtiter plate with 50 µL of the diluted bacterial suspension, resulting in a final volume of 100 µL and a final bacterial concentration of approximately 7.5 x 10⁵ CFU/mL.

    • Include a growth control well (bacteria in CAMHB without antibiotics) and a sterility control well (CAMHB only).

    • Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis:

    • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the antibiotic(s) that completely inhibits visible growth.

    • Calculate the Fractional Inhibitory Concentration (FIC) for each drug:

      • FIC of Arbekacin = (MIC of Arbekacin in combination) / (MIC of Arbekacin alone)

      • FIC of Beta-lactam = (MIC of Beta-lactam in combination) / (MIC of Beta-lactam alone)

    • Calculate the FIC Index:

      • FIC Index = FIC of Arbekacin + FIC of Beta-lactam

    • Interpret the results:

      • Synergy: FIC Index ≤ 0.5

      • Additive/Indifference: 0.5 < FIC Index ≤ 4

      • Antagonism: FIC Index > 4

Time-Kill Curve Assay

Time-kill assays provide information on the rate of bactericidal activity of antimicrobial agents alone and in combination.

Materials:

  • This compound and beta-lactam antibiotic

  • Bacterial strain of interest

  • CAMHB

  • Shaking incubator (37°C)

  • Sterile culture tubes or flasks

  • Apparatus for serial dilutions and plating (e.g., micropipettes, sterile tubes, agar (B569324) plates)

  • Colony counter

Protocol:

  • Preparation:

    • Determine the MIC of each antibiotic individually for the test organism.

    • Prepare a bacterial inoculum in CAMHB adjusted to a 0.5 McFarland standard and then dilute to achieve a starting concentration of approximately 5 x 10⁵ CFU/mL.

  • Assay Setup:

    • Prepare culture tubes or flasks with CAMHB containing:

      • No antibiotic (growth control)

      • Arbekacin alone at a clinically relevant concentration (e.g., 0.5x, 1x, or 2x MIC)

      • Beta-lactam alone at a clinically relevant concentration (e.g., 0.5x, 1x, or 2x MIC)

      • The combination of Arbekacin and the beta-lactam at the same concentrations.

    • Inoculate each tube/flask with the prepared bacterial suspension.

  • Sampling and Plating:

    • Incubate the cultures at 37°C with shaking.

    • At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each culture.

    • Perform serial ten-fold dilutions in sterile saline or phosphate-buffered saline.

    • Plate the appropriate dilutions onto agar plates.

    • Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis:

    • Count the number of colonies on the plates and calculate the CFU/mL for each time point.

    • Plot the log₁₀ CFU/mL versus time for each antibiotic condition.

    • Synergy is defined as a ≥ 2-log₁₀ decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.

    • Bactericidal activity is defined as a ≥ 3-log₁₀ decrease in CFU/mL from the initial inoculum.

In Vivo Efficacy Models

Animal models are crucial for evaluating the in vivo efficacy of antibiotic combination therapy. The murine thigh infection model is a commonly used model for this purpose.

InVivoWorkflow cluster_setup Model Setup cluster_treatment Treatment cluster_evaluation Evaluation D1 Induce neutropenia in mice (e.g., with cyclophosphamide) D2 Inoculate thigh muscle with a standardized bacterial suspension D1->D2 E1 Administer treatment regimens at specified time points post-infection D2->E1 E2 Treatment groups: - Vehicle control - Arbekacin alone - Beta-Lactam alone - Arbekacin + Beta-Lactam F1 Euthanize mice at a predetermined time (e.g., 24 hours post-treatment) E1->F1 F2 Excise and homogenize the infected thigh muscle F1->F2 F3 Perform serial dilutions and plate homogenate to determine bacterial load (CFU/thigh) F2->F3 F4 Compare bacterial loads between treatment groups F3->F4

Caption: Workflow for the Murine Thigh Infection Model.
Murine Thigh Infection Model Protocol

Materials:

  • Female ICR or BALB/c mice (4-6 weeks old)

  • Cyclophosphamide (B585) (for inducing neutropenia)

  • Bacterial strain of interest

  • This compound and beta-lactam antibiotic for injection

  • Sterile saline

  • Tissue homogenizer

  • Apparatus for serial dilutions and plating

Protocol:

  • Induction of Neutropenia:

    • Administer cyclophosphamide intraperitoneally to the mice on days -4 and -1 prior to infection to induce a neutropenic state. This allows for the evaluation of the direct antimicrobial effect of the antibiotics without significant interference from the host immune system.

  • Infection:

    • On day 0, inject a standardized inoculum of the bacterial strain (e.g., 10⁶ CFU in 0.1 mL) into the thigh muscle of each mouse.

  • Treatment:

    • At a specified time post-infection (e.g., 2 hours), begin antibiotic treatment.

    • Administer Arbekacin and the beta-lactam via a clinically relevant route (e.g., subcutaneous or intravenous injection).

    • Dosing regimens should be designed to mimic human pharmacokinetics. The pharmacokinetics of both Arbekacin and various beta-lactams in mice have been studied and can be used to inform appropriate dosing.

    • Treatment groups should include:

      • Vehicle control (e.g., saline)

      • Arbekacin alone

      • Beta-lactam alone

      • Arbekacin and beta-lactam combination

  • Evaluation of Efficacy:

    • At a predetermined endpoint (e.g., 24 hours after the start of treatment), euthanize the mice.

    • Aseptically remove the infected thigh, weigh it, and homogenize it in a known volume of sterile saline.

    • Perform serial dilutions of the tissue homogenate and plate

Arbekacin Sulfate: Application Notes and Protocols for Sepsis and Pneumonia Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of arbekacin (B1665167) sulfate (B86663) in preclinical and clinical research for sepsis and pneumonia. Detailed protocols for common animal models are included to facilitate the evaluation of arbekacin sulfate and other novel antimicrobial agents.

Introduction

This compound is a semisynthetic aminoglycoside antibiotic with a broad spectrum of activity against Gram-positive and Gram-negative bacteria.[1][2] It is particularly noted for its efficacy against methicillin-resistant Staphylococcus aureus (MRSA).[1][2] Arbekacin has been approved in Japan for the treatment of pneumonia and sepsis caused by MRSA.[1][3] Its mechanism of action involves the inhibition of bacterial protein synthesis by binding to the 30S ribosomal subunit, leading to misreading of mRNA and subsequent bacterial cell death.[4] This document outlines the applications of this compound in sepsis and pneumonia, providing key data and experimental protocols.

Data Presentation

In Vitro Activity of Arbekacin

Arbekacin has demonstrated potent in vitro activity against a wide range of clinical isolates. The following table summarizes its Minimum Inhibitory Concentration (MIC) distribution against key pathogens implicated in sepsis and pneumonia.

OrganismNMIC50 (μg/mL)MIC90 (μg/mL)Arbekacin MIC Range (μg/mL)
Staphylococcus aureus (All)9040.250.5≤0.06 - 4
Methicillin-Resistant S. aureus (MRSA)3890.510.12 - 4
Pseudomonas aeruginosa90414≤0.12 - >16
Klebsiella pneumoniae9040.52≤0.12 - >32
Acinetobacter baumannii3032>128≤0.12 - >128

Data compiled from the SENTRY Antimicrobial Surveillance Program.[5][6][7]

Clinical Efficacy of this compound

Clinical studies have demonstrated the efficacy of this compound in treating patients with sepsis and pneumonia, particularly those caused by MRSA.

IndicationNumber of PatientsEfficacy Rate (%)Dosage RegimenTarget Cpeak (μg/mL)Reference
Sepsis (MRSA)887.55-6 mg/kg/day15-20[8][9]
Pneumonia (MRSA)2190.55-6 mg/kg/day15-20[8][9]
Pneumonia (MRSA)1241.7150-200 mg, twice dailyNot specified[10][11]

Note: Cpeak refers to the peak serum concentration of the drug.

Preclinical Efficacy of this compound

A preclinical study in a mouse mixed-infection model with MRSA and P. aeruginosa demonstrated the in vivo efficacy of arbekacin.

ParameterValue
Median Effective Dose (ED50)19.5 mg/kg

This value represents the dose required to protect 50% of the animals from death.[12]

Experimental Protocols

Murine Model of MRSA-Induced Pneumonia

This protocol describes the induction of pneumonia in mice using a clinical isolate of MRSA to evaluate the efficacy of antimicrobial agents like this compound.

Materials:

  • 8-10 week old C57BL/6 mice

  • Methicillin-resistant Staphylococcus aureus (MRSA), clinical isolate (e.g., USA300)

  • Tryptic Soy Broth (TSB)

  • Phosphate-buffered saline (PBS), sterile

  • Anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine cocktail)

  • This compound, for injection

  • Sterile syringes and needles (27-30 gauge)

  • Pipettes and sterile tips

  • Microcentrifuge tubes

  • Homogenizer

  • Tryptic Soy Agar (TSA) plates

Protocol:

  • Bacterial Preparation:

    • Inoculate MRSA from a frozen stock into 5 mL of TSB.

    • Incubate overnight at 37°C with shaking (200 rpm).

    • The following day, subculture the bacteria in fresh TSB and grow to mid-logarithmic phase (OD600 ≈ 0.5).

    • Harvest bacteria by centrifugation (4000 x g, 10 minutes).

    • Wash the bacterial pellet twice with sterile PBS.

    • Resuspend the pellet in PBS to the desired concentration (e.g., 1 x 10^8 CFU/mL). The final inoculum concentration should be confirmed by serial dilution and plating on TSA.

  • Induction of Pneumonia:

    • Anesthetize mice using isoflurane or an intraperitoneal injection of ketamine/xylazine.

    • Once deeply anesthetized (no response to toe pinch), place the mouse in a supine position.

    • Intranasally instill 50 µL of the MRSA suspension (25 µL per nostril).

    • Allow the mouse to recover in a clean cage on a warming pad.

  • This compound Treatment:

    • At a predetermined time post-infection (e.g., 2 or 4 hours), administer this compound via a desired route (e.g., subcutaneous or intravenous injection).

    • The dosage of arbekacin should be based on previous studies or a dose-finding experiment (e.g., starting with the murine ED50 of 19.5 mg/kg).[12]

    • A control group should receive a vehicle control (e.g., sterile saline).

  • Assessment of Bacterial Load in the Lungs:

    • At a specified time point post-treatment (e.g., 24 or 48 hours), euthanize the mice by an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).

    • Aseptically remove the lungs and place them in a pre-weighed tube containing 1 mL of sterile PBS.

    • Weigh the tube with the lungs to determine the lung weight.

    • Homogenize the lung tissue using a mechanical homogenizer.

    • Perform serial dilutions of the lung homogenate in sterile PBS.

    • Plate the dilutions onto TSA plates and incubate overnight at 37°C.

    • Count the number of colonies to determine the bacterial load per gram of lung tissue (CFU/g).

  • Survival Studies:

    • For survival studies, monitor the mice for a predetermined period (e.g., 7-14 days) after infection and treatment.

    • Record the time of death for each animal.

    • Plot survival curves (e.g., Kaplan-Meier) and analyze for statistical significance.

G cluster_prep Bacterial Preparation cluster_infection Pneumonia Induction cluster_treatment Treatment cluster_outcome Outcome Assessment culture Overnight MRSA Culture subculture Subculture to Mid-Log Phase culture->subculture harvest Harvest & Wash Bacteria subculture->harvest resuspend Resuspend in PBS to desired CFU/mL harvest->resuspend instill Intranasal Instillation of MRSA resuspend->instill Inoculum anesthetize Anesthetize Mouse anesthetize->instill recover Animal Recovery instill->recover treat Administer this compound recover->treat control Administer Vehicle Control recover->control euthanize Euthanize Mouse treat->euthanize survival Monitor Survival treat->survival control->euthanize control->survival lungs Harvest & Homogenize Lungs euthanize->lungs plate Serial Dilution & Plating lungs->plate count Calculate CFU/g of Lung plate->count

Workflow for Murine MRSA Pneumonia Model.
Cecal Ligation and Puncture (CLP) Model of Sepsis

The CLP model is a widely used and clinically relevant model of polymicrobial sepsis. It involves the ligation and puncture of the cecum, leading to the leakage of fecal contents into the peritoneal cavity.

Materials:

  • 8-10 week old mice (e.g., C57BL/6 or BALB/c)

  • Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)

  • Surgical instruments (scissors, forceps, needle holder)

  • Suture material (e.g., 3-0 silk)

  • Needles (e.g., 21-25 gauge)

  • 70% ethanol (B145695) and povidone-iodine for disinfection

  • Sterile saline, warmed

  • This compound, for injection

  • Wound clips or sutures for skin closure

Protocol:

  • Surgical Preparation:

    • Anesthetize the mouse.

    • Shave the abdomen and disinfect the area with povidone-iodine followed by 70% ethanol.

    • Place the mouse on a sterile surgical drape.

  • Cecal Ligation and Puncture:

    • Make a 1-2 cm midline laparotomy incision through the skin and peritoneum.

    • Exteriorize the cecum, taking care to avoid damage to the mesenteric vessels.

    • Ligate the cecum distal to the ileocecal valve with a 3-0 silk suture. The position of the ligation determines the severity of sepsis (a more proximal ligation results in more ischemic tissue and a more severe septic insult).

    • Puncture the ligated cecum once or twice with a needle (the size of the needle also influences the severity of sepsis; a larger gauge needle results in a more severe insult).

    • Gently squeeze the cecum to express a small amount of fecal material.

    • Return the cecum to the peritoneal cavity.

  • Closure and Resuscitation:

    • Close the peritoneum and skin in two separate layers.

    • Administer 1 mL of warmed sterile saline subcutaneously for fluid resuscitation.

    • Provide postoperative analgesia as per institutional guidelines.

    • Allow the mouse to recover in a clean cage on a warming pad.

  • This compound Treatment:

    • Initiate this compound treatment at a specified time post-CLP (e.g., 6 hours).

    • Administer the drug via a chosen route (e.g., subcutaneous or intravenous).

    • A control group should receive a vehicle control.

  • Assessment of Sepsis Progression:

    • Survival: Monitor animals for mortality for at least 7 days.

    • Bacterial Load: At various time points, blood can be collected for bacterial culture. Peritoneal lavage can also be performed after euthanasia to determine the bacterial load in the peritoneal cavity.

    • Organ Dysfunction: Assess markers of organ damage (e.g., serum creatinine (B1669602) for kidney injury, ALT/AST for liver injury).

    • Inflammatory Cytokines: Measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in serum or peritoneal fluid.

G cluster_surgery Surgical Procedure cluster_postop Post-Operative Care cluster_treatment Treatment cluster_outcome Outcome Assessment anesthetize Anesthetize & Prep Mouse laparotomy Midline Laparotomy anesthetize->laparotomy exteriorize Exteriorize Cecum laparotomy->exteriorize ligate Ligate Cecum exteriorize->ligate puncture Puncture Cecum & Extrude Feces ligate->puncture replace Return Cecum to Peritoneum puncture->replace close Close Abdominal Wall & Skin replace->close resuscitate Fluid Resuscitation (Saline) close->resuscitate analgesia Administer Analgesia resuscitate->analgesia recover Animal Recovery analgesia->recover treat Administer this compound recover->treat control Administer Vehicle Control recover->control survival Monitor Survival treat->survival bacterial_load Assess Bacterial Load (Blood/Peritoneum) treat->bacterial_load organ_dysfunction Measure Markers of Organ Dysfunction treat->organ_dysfunction cytokines Quantify Inflammatory Cytokines treat->cytokines control->survival control->bacterial_load control->organ_dysfunction control->cytokines

Workflow for the Cecal Ligation and Puncture (CLP) Sepsis Model.

Signaling Pathways

Mechanism of Action of Arbekacin

Arbekacin, like other aminoglycosides, exerts its bactericidal effect by inhibiting protein synthesis. It binds to the 30S ribosomal subunit, causing a mismatch between the mRNA codon and the tRNA anticodon. This leads to the incorporation of incorrect amino acids into the growing polypeptide chain, resulting in non-functional or toxic proteins and ultimately cell death.[4]

G cluster_ribosome Bacterial Ribosome (70S) ribosome_50S 50S Subunit ribosome_30S 30S Subunit mrna mRNA ribosome_30S->mrna binds misreading Codon Misreading ribosome_30S->misreading Induces arbekacin This compound arbekacin->ribosome_30S Irreversibly binds to nonfunctional_protein Non-functional/Toxic Proteins misreading->nonfunctional_protein Leads to production of cell_death Bacterial Cell Death nonfunctional_protein->cell_death Results in

Mechanism of Action of this compound.
Inflammatory Signaling in Sepsis

Sepsis is characterized by a dysregulated host inflammatory response to infection. Pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS) from Gram-negative bacteria, are recognized by Toll-like receptors (TLRs), primarily TLR4. This triggers a signaling cascade that leads to the activation of the transcription factor NF-κB and the production of pro-inflammatory cytokines. In parallel, danger-associated molecular patterns (DAMPs) released from damaged host cells can activate the NLRP3 inflammasome, leading to the maturation and release of IL-1β and IL-18, further amplifying the inflammatory response.

G cluster_tlr TLR4 Signaling cluster_inflammasome NLRP3 Inflammasome Activation lps LPS (PAMP) tlr4 TLR4 lps->tlr4 myd88 MyD88 tlr4->myd88 nfkb NF-κB Activation myd88->nfkb pro_cytokines Pro-inflammatory Cytokine Genes nfkb->pro_cytokines pro_il1b Pro-IL-1β / Pro-IL-18 nfkb->pro_il1b damps DAMPs nlrp3 NLRP3 damps->nlrp3 asc ASC nlrp3->asc caspase1 Pro-Caspase-1 asc->caspase1 active_caspase1 Active Caspase-1 caspase1->active_caspase1 il1b Mature IL-1β / IL-18 active_caspase1->il1b Cleaves cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) pro_cytokines->cytokines sepsis Sepsis Pathophysiology (Systemic Inflammation, Organ Dysfunction) cytokines->sepsis pro_il1b->il1b il1b->sepsis

Key Inflammatory Signaling Pathways in Sepsis.
Apoptotic Signaling in MRSA Pneumonia

Severe MRSA pneumonia can lead to sepsis and associated organ dysfunction, in part through the induction of apoptosis in host cells. The Fas/FasL pathway is one of the key extrinsic apoptosis pathways. Binding of Fas ligand (FasL) on immune cells to the Fas receptor on target cells (e.g., lung epithelial cells) initiates a signaling cascade that culminates in the activation of caspases, the executioners of apoptosis.

G fasl Fas Ligand (FasL) fas Fas Receptor (CD95) fasl->fas Binds to fadd FADD fas->fadd Recruits procaspase8 Pro-Caspase-8 fadd->procaspase8 Recruits caspase8 Active Caspase-8 procaspase8->caspase8 Activation procaspase3 Pro-Caspase-3 caspase8->procaspase3 Cleaves & Activates caspase3 Active Caspase-3 procaspase3->caspase3 Activation apoptosis Apoptosis caspase3->apoptosis Executes

Fas-Mediated Apoptosis Pathway in Pneumonia.

Conclusion

This compound is a potent aminoglycoside with demonstrated efficacy against key pathogens in sepsis and pneumonia, particularly MRSA. The provided application notes and protocols offer a framework for researchers and drug development professionals to further investigate the therapeutic potential of arbekacin and other novel antimicrobial agents in these critical disease areas. Understanding the underlying signaling pathways of both the antimicrobial's mechanism of action and the host's response to infection is crucial for the development of effective treatment strategies.

References

Application Note: Quantification of Arbekacin in Human Serum by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a detailed and validated method for the quantitative analysis of Arbekacin (B1665167) in human serum using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocol is designed for researchers, scientists, and drug development professionals requiring a robust and reliable method for therapeutic drug monitoring and pharmacokinetic studies of Arbekacin. The method utilizes a simple protein precipitation step for sample preparation, followed by a rapid chromatographic separation and detection by a tandem mass spectrometer operating in the positive ion electrospray ionization mode. Dibekacin is employed as the internal standard to ensure accuracy and precision. The method has been validated for linearity, sensitivity, accuracy, and precision.

Introduction

Arbekacin is a semisynthetic aminoglycoside antibiotic effective against a broad spectrum of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Its clinical efficacy is dependent on achieving optimal therapeutic concentrations, making therapeutic drug monitoring (TDM) a critical aspect of patient management to maximize efficacy and minimize toxicity. LC-MS/MS offers high sensitivity and selectivity, making it the gold standard for the quantification of drugs in complex biological matrices like serum. This document provides a comprehensive protocol for the determination of Arbekacin in human serum, suitable for clinical research and drug development applications.

Experimental

Materials and Reagents
  • Arbekacin sulfate (B86663) (Reference Standard)

  • Dibekacin (Internal Standard)

  • Perchloric acid (0.3 mol/L)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Trifluoroacetic acid (LC-MS grade)

  • Ultrapure water

  • Human serum (drug-free)

Equipment
  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem mass spectrometer with a heated electrospray ionization (HESI) source

  • Hypersil Gold PFP column (or equivalent)

  • Microcentrifuge

  • Vortex mixer

  • Precision pipettes

Sample Preparation
  • Label microcentrifuge tubes for standards, quality controls (QCs), and unknown samples.

  • Pipette 50 µL of serum into the appropriately labeled tubes.

  • Add 100 µL of the internal standard working solution (Dibekacin in 0.3 mol/L perchloric acid) to each tube.

  • Vortex mix for 30 seconds to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean autosampler vial.

  • Inject 10 µL of the supernatant into the LC-MS/MS system.

LC-MS/MS Conditions

Liquid Chromatography:

ParameterCondition
Column Hypersil Gold PFP
Mobile Phase A 0.1% Formic Acid and 0.05% Trifluoroacetic Acid in Water
Mobile Phase B 0.1% Formic Acid and 0.05% Trifluoroacetic Acid in Acetonitrile
Gradient A suitable gradient to ensure separation of Arbekacin and Dibekacin
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 10 µL
Run Time Approximately 3.25 minutes[1]

Mass Spectrometry:

ParameterCondition
Ionization Mode Heated Electrospray Ionization (HESI), Positive
Detection Mode Selected Reaction Monitoring (SRM)
Spray Voltage 3500 V
Sheath Gas 40 arbitrary units
Auxiliary Gas 10 arbitrary units
Capillary Temp. 350°C

SRM Transitions (Proposed):

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Arbekacin 553.3163.1
Dibekacin (IS) 452.3163.1

Disclaimer: The SRM transitions provided are proposed based on the known fragmentation patterns of aminoglycoside antibiotics. It is highly recommended that users optimize these transitions on their specific instrument for optimal performance.

Method Validation

The method was validated for linearity, sensitivity, precision, accuracy, and recovery.[1]

Linearity

The method demonstrated excellent linearity over the concentration range of 0.1 µg/mL to 45.9 µg/mL for Arbekacin in human serum.[1] The coefficient of determination (r²) was > 0.99.

Limit of Quantification (LOQ)

The lower limit of quantification (LLOQ) for Arbekacin in human serum was established at 0.1 µg/mL.[1]

Precision and Accuracy

The intra- and inter-day precision and accuracy were evaluated at three concentration levels (low, medium, and high).

Low QC Medium QC High QC
Nominal Conc. (µg/mL) 0.33.030.0
Intra-day Precision (%CV) < 6.2< 6.2< 6.2
Inter-day Precision (%CV) < 6.2< 6.2< 6.2
Accuracy (%) 94.7 - 103.894.7 - 103.894.7 - 103.8

Data summarized from Song et al., Clinica Chimica Acta, 2013.[1]

Recovery

The extraction recovery of Arbekacin from human serum was determined at three concentration levels. The mean recovery was found to be in the range of 94.7% to 103.8%.[1]

Matrix Effect

The matrix effect was evaluated to assess the potential for ion suppression or enhancement from endogenous serum components. The method was found to be free from significant matrix effects.[1] A common method to assess matrix effects is by comparing the peak area of an analyte in a post-extraction spiked sample to the peak area of the analyte in a neat solution at the same concentration.

Experimental Workflow

workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis serum Serum Sample (50 µL) is Internal Standard (Dibekacin) in 0.3M Perchloric Acid (100 µL) vortex1 Vortex Mix is->vortex1 centrifuge Centrifuge vortex1->centrifuge supernatant Transfer Supernatant centrifuge->supernatant injection Inject into LC-MS/MS supernatant->injection hplc HPLC Separation (Hypersil Gold PFP) injection->hplc ms MS/MS Detection (HESI, Positive SRM) hplc->ms quant Quantification ms->quant

Caption: LC-MS/MS workflow for Arbekacin quantification in serum.

Signaling Pathway (Logical Relationship)

signaling_pathway cluster_analyte Analyte & Internal Standard cluster_ionization Ionization cluster_fragmentation Fragmentation (CID) cluster_detection Detection (SRM) Arbekacin Arbekacin Precursor_Arb Arbekacin Precursor Ion (m/z 553.3) Arbekacin->Precursor_Arb Dibekacin Dibekacin (IS) Precursor_Dib Dibekacin Precursor Ion (m/z 452.3) Dibekacin->Precursor_Dib Product_Ions_Arb Arbekacin Product Ions Precursor_Arb->Product_Ions_Arb Product_Ions_Dib Dibekacin Product Ions Precursor_Dib->Product_Ions_Dib SRM_Arb SRM Transition (553.3 -> 163.1) Product_Ions_Arb->SRM_Arb SRM_Dib SRM Transition (452.3 -> 163.1) Product_Ions_Dib->SRM_Dib

Caption: Logical relationship of Arbekacin and IS in the MS/MS.

Conclusion

The LC-MS/MS method described in this application note is a rapid, sensitive, and reliable tool for the quantification of Arbekacin in human serum. The simple sample preparation and short chromatographic run time make it suitable for high-throughput analysis in a research setting. This method can be effectively applied to therapeutic drug monitoring and pharmacokinetic studies of Arbekacin, aiding in the optimization of dosing regimens for improved patient outcomes.

References

Application Notes and Protocols: In Vitro Synergy Testing of Arbekacin with Vancomycin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of multidrug-resistant organisms, particularly Methicillin-resistant Staphylococcus aureus (MRSA), presents a significant challenge in clinical practice. Vancomycin (B549263) has long been a cornerstone of anti-MRSA therapy; however, the rise of strains with reduced susceptibility, such as vancomycin-intermediate S. aureus (VISA) and heterogeneous VISA (hVISA), necessitates the exploration of novel therapeutic strategies.[1][2] Combination therapy, which utilizes the synergistic effects of multiple antimicrobial agents, is a promising approach to enhance efficacy, overcome resistance, and reduce the potential for the development of further resistance.[3]

Arbekacin (B1665167), an aminoglycoside antibiotic, has demonstrated potent activity against Gram-positive bacteria, including MRSA.[4][5] In vitro studies have consistently shown a synergistic interaction when Arbekacin is combined with vancomycin against MRSA and even strains with reduced vancomycin susceptibility.[1][6][7] This document provides detailed protocols for assessing the in vitro synergy of Arbekacin and vancomycin using the checkerboard microdilution and time-kill curve assays.

Hypothetical Mechanism of Synergy

It is hypothesized that the synergistic activity of Arbekacin and vancomycin stems from their distinct but complementary mechanisms of action. Vancomycin, a glycopeptide antibiotic, inhibits the synthesis of the bacterial cell wall by binding to the D-Ala-D-Ala terminus of peptidoglycan precursors.[3] Arbekacin, as an aminoglycoside, inhibits protein synthesis by binding to the 30S ribosomal subunit. The initial damage to the cell wall caused by vancomycin is thought to increase the intracellular uptake of Arbekacin, leading to a more potent inhibition of protein synthesis and ultimately, enhanced bactericidal activity.

Proposed Synergistic Mechanism of Vancomycin and Arbekacin Vancomycin Vancomycin Peptidoglycan Peptidoglycan Precursors Vancomycin->Peptidoglycan binds to CellWall Bacterial Cell Wall Synthesis IncreasedPermeability Increased Cell Wall Permeability CellWall->IncreasedPermeability damage leads to BacterialDeath Enhanced Bactericidal Effect CellWall->BacterialDeath Peptidoglycan->CellWall incorporation blocked Arbekacin_int Arbekacin (Intracellular) IncreasedPermeability->Arbekacin_int Arbekacin_ext Arbekacin (Extracellular) Arbekacin_ext->Arbekacin_int enhanced uptake via Ribosome 30S Ribosomal Subunit Arbekacin_int->Ribosome binds to ProteinSynthesis Protein Synthesis Ribosome->ProteinSynthesis inhibition of ProteinSynthesis->BacterialDeath

Caption: Proposed synergistic mechanism of Vancomycin and Arbekacin.

Experimental Protocols

Checkerboard Microdilution Assay

The checkerboard assay is a widely used in vitro method to quantify the synergistic effect of two antimicrobial agents.[8][9] It allows for the determination of the Minimum Inhibitory Concentration (MIC) of each drug alone and in combination, from which the Fractional Inhibitory Concentration (FIC) index is calculated.

a. Experimental Workflow

Checkerboard Assay Workflow Prep_Culture Prepare Bacterial Inoculum (0.5 McFarland) Inoculate Inoculate Plate with Bacterial Suspension Prep_Culture->Inoculate Prep_Antibiotics Prepare Serial Dilutions of Arbekacin and Vancomycin Setup_Plate Dispense Antibiotics in 96-Well Plate (Checkerboard Format) Prep_Antibiotics->Setup_Plate Setup_Plate->Inoculate Incubate Incubate at 35-37°C for 18-24 hours Inoculate->Incubate Read_MIC Determine MICs of Each Drug Alone and in Combination Incubate->Read_MIC Calculate_FIC Calculate Fractional Inhibitory Concentration (FIC) Index Read_MIC->Calculate_FIC Time-Kill Curve Assay Workflow Prep_Culture Prepare Bacterial Inoculum (~5 x 10^5 CFU/mL) Add_Antibiotics Add Antibiotics to Flasks (Alone and in Combination) Prep_Culture->Add_Antibiotics Incubate Incubate at 35-37°C with Shaking Add_Antibiotics->Incubate Sample_Collection Collect Aliquots at Multiple Time Points (0, 2, 4, 8, 24h) Incubate->Sample_Collection Plate_and_Count Perform Serial Dilutions, Plate, and Incubate Sample_Collection->Plate_and_Count Determine_CFU Count Colonies and Calculate CFU/mL Plate_and_Count->Determine_CFU Plot_Curve Plot log10 CFU/mL vs. Time Determine_CFU->Plot_Curve

References

Application Notes: Arbekacin Sulfate for Acinetobacter baumannii Infections Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Mechanism of Action

Like other aminoglycosides, Arbekacin's primary mechanism of action is the inhibition of bacterial protein synthesis.[5] The process involves the following key steps:

  • Bacterial Entry: Arbekacin is actively transported across the bacterial cell membrane. This process is energy-dependent.

  • Ribosomal Binding: Once inside the cytoplasm, Arbekacin irreversibly binds to the 30S ribosomal subunit.[5][6] Specifically, it interacts with four nucleotides of the 16S rRNA and the S12 protein, interfering with the decoding site.[5]

  • Inhibition of Protein Synthesis: This binding event disrupts the initiation and elongation of the polypeptide chain, causing misreading of the mRNA codons.[4][7] The resulting production of non-functional or toxic proteins, coupled with the halt of essential protein synthesis, leads to bacterial cell death.

Arbekacin was structurally designed to be stable against many common aminoglycoside-modifying enzymes (AMEs), which are a primary mechanism of resistance to other aminoglycosides.[1][4] It shows stability against enzymes like aminoglycoside-phosphotransferase (APH) and aminoglycoside-adenyltransferase (AAD).[4][7] This stability allows it to retain activity against many A. baumannii strains that are resistant to older aminoglycosides like gentamicin (B1671437) and amikacin.[6]

Mechanism of Action of Arbekacin cluster_cell A. baumannii Cell Arbekacin_in Arbekacin Transport Energy-Dependent Transport Arbekacin_in->Transport Enters cell Ribosome 30S Ribosomal Subunit Transport->Ribosome Binds to Nonfunctional_Protein Non-functional Proteins Ribosome->Nonfunctional_Protein Causes mRNA misreading Protein_Synth Protein Synthesis Protein_Synth->Ribosome Cell_Death Bacterial Cell Death Nonfunctional_Protein->Cell_Death Arbekacin_out Arbekacin (Extracellular) Workflow for MIC Determination start Start prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) start->prep_inoculum inoculate Inoculate Plate Wells with Bacterial Suspension prep_inoculum->inoculate prep_plate Prepare 96-Well Plate with Serial Dilutions of Arbekacin prep_plate->inoculate incubate Incubate Plate (35°C, 16-20h) inoculate->incubate read_results Read Results by Visual Inspection incubate->read_results end Determine MIC Value read_results->end Logical Flow of Synergy Testing cluster_exp Experimental Phase cluster_analysis Analysis Phase cluster_results Results mic_a Determine MIC of Arbekacin (A) checkerboard Set up Checkerboard Plate with Drug A + Drug B Combinations mic_a->checkerboard mic_b Determine MIC of Drug B mic_b->checkerboard incubate Inoculate & Incubate checkerboard->incubate calc_fic Calculate FIC Index: FICI = FIC_A + FIC_B incubate->calc_fic interpret Interpret FICI Value calc_fic->interpret synergy Synergy (FICI ≤ 0.5) interpret->synergy additive Additive/ Indifference (0.5 < FICI ≤ 4.0) interpret->additive antagonism Antagonism (FICI > 4.0) interpret->antagonism

References

Application Notes and Protocols for Arbekacin Sulfate in the Treatment of Multidrug-Resistant Pseudomonas aeruginosa

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arbekacin (B1665167), a semisynthetic aminoglycoside antibiotic, demonstrates broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[1][2] Originally developed to overcome enzymatic resistance to other aminoglycosides, arbekacin has shown promise in treating infections caused by multidrug-resistant (MDR) pathogens, including Pseudomonas aeruginosa.[3][4] Its primary mechanism of action involves the inhibition of bacterial protein synthesis by binding to the 30S ribosomal subunit, which leads to misreading of mRNA and ultimately, bacterial cell death.[3] These notes provide an overview of the available data and detailed protocols for the evaluation of arbekacin sulfate (B86663) against MDR-P. aeruginosa.

Data Presentation

In Vitro Susceptibility of P. aeruginosa to Arbekacin and Comparator Aminoglycosides

The following table summarizes the minimum inhibitory concentration (MIC) data for arbekacin and other aminoglycosides against P. aeruginosa isolates from patients with pneumonia in U.S. hospitals.

AntibioticMIC50 (μg/mL)MIC90 (μg/mL)
Arbekacin 1 4
Gentamicin14
Tobramycin0.54
Amikacin416
Data sourced from a 2012 SENTRY Antimicrobial Surveillance Program collection of P. aeruginosa isolates from patients with pneumonia in 62 U.S. medical centers.[5]
Synergistic Activity of Arbekacin with Beta-Lactams against MDR-P. aeruginosa

Studies have indicated a synergistic effect when arbekacin is combined with beta-lactam antibiotics against MDR-P. aeruginosa (MDRP).[3] One study reported that a combination of arbekacin and aztreonam (B1666516) showed synergistic effects against 47 MDRP strains.[3]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of arbekacin sulfate against MDR-P. aeruginosa, following Clinical and Laboratory Standards Institute (CLSI) guidelines.

Materials:

  • This compound powder

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • MDR-P. aeruginosa isolates

  • Sterile 96-well microtiter plates

  • Spectrophotometer or McFarland standards

  • Incubator (35°C ± 2°C)

  • Pipettes and sterile tips

Procedure:

  • Preparation of Arbekacin Stock Solution: Prepare a stock solution of this compound in a suitable sterile solvent (e.g., water) at a concentration of 1280 µg/mL.

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select several colonies of the MDR-P. aeruginosa isolate.

    • Suspend the colonies in sterile saline or CAMHB to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final bacterial concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of sterile CAMHB to all wells of a 96-well plate.

    • Add 100 µL of the arbekacin stock solution to the first well of a row and mix, creating a 1:2 dilution.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well containing the antibiotic. This will create a range of arbekacin concentrations.

  • Inoculation: Add 10 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 110 µL and a final bacterial concentration of approximately 5 x 10⁴ CFU/mL.

  • Controls:

    • Growth Control: A well containing only CAMHB and the bacterial inoculum.

    • Sterility Control: A well containing only CAMHB.

  • Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC: The MIC is the lowest concentration of arbekacin that completely inhibits visible growth of the organism.

MIC_Determination_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis prep_abx Prepare Arbekacin Stock Solution serial_dilution Perform Serial Dilutions in 96-well Plate prep_abx->serial_dilution prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculate Inoculate Wells with Bacterial Suspension prep_inoculum->inoculate serial_dilution->inoculate incubate Incubate at 35°C for 16-20h inoculate->incubate read_mic Read MIC (Lowest Concentration with No Visible Growth) incubate->read_mic

Workflow for MIC Determination

Checkerboard Synergy Assay

This protocol describes a checkerboard assay to evaluate the synergistic potential of arbekacin in combination with another antibiotic (e.g., a beta-lactam) against MDR-P. aeruginosa.

Materials:

  • This compound and second antibiotic powder

  • CAMHB

  • MDR-P. aeruginosa isolates

  • Sterile 96-well microtiter plates

  • Equipment for inoculum preparation as in MIC protocol

Procedure:

  • Preparation of Antibiotic Solutions: Prepare stock solutions of both antibiotics at concentrations at least four times the highest concentration to be tested.

  • Plate Setup:

    • Along the x-axis of a 96-well plate, prepare serial dilutions of arbekacin.

    • Along the y-axis, prepare serial dilutions of the second antibiotic.

    • The result is a matrix of wells containing various combinations of the two antibiotics.

  • Inoculation: Inoculate each well with the MDR-P. aeruginosa suspension prepared as for the MIC assay (final concentration ~5 x 10⁵ CFU/mL).

  • Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours.

  • Data Analysis:

    • Determine the MIC of each antibiotic alone and in combination.

    • Calculate the Fractional Inhibitory Concentration (FIC) index for each combination showing no growth:

      • FIC of Arbekacin = (MIC of Arbekacin in combination) / (MIC of Arbekacin alone)

      • FIC of Second Antibiotic = (MIC of Second Antibiotic in combination) / (MIC of Second Antibiotic alone)

      • FIC Index (FICI) = FIC of Arbekacin + FIC of Second Antibiotic

    • Interpretation of FICI:

      • Synergy: FICI ≤ 0.5

      • Indifference: 0.5 < FICI ≤ 4

      • Antagonism: FICI > 4

Checkerboard_Assay_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis prep_abx_A Prepare Stock Solution of Drug A (Arbekacin) dilute_A Serial Dilute Drug A along X-axis prep_abx_A->dilute_A prep_abx_B Prepare Stock Solution of Drug B dilute_B Serial Dilute Drug B along Y-axis prep_abx_B->dilute_B prep_inoculum Prepare Bacterial Inoculum inoculate Inoculate Plate prep_inoculum->inoculate dilute_A->inoculate dilute_B->inoculate incubate Incubate Plate inoculate->incubate read_mic Read MICs of Combinations incubate->read_mic calc_fici Calculate FIC Index read_mic->calc_fici interpret Interpret Results (Synergy, Indifference, Antagonism) calc_fici->interpret

Checkerboard Synergy Assay Workflow

Time-Kill Curve Assay

This protocol is for assessing the bactericidal activity of arbekacin over time against MDR-P. aeruginosa.

Materials:

  • This compound

  • CAMHB

  • MDR-P. aeruginosa isolates

  • Sterile culture tubes or flasks

  • Shaking incubator (37°C)

  • Spectrophotometer

  • Apparatus for colony counting (e.g., agar (B569324) plates, spreader)

Procedure:

  • Inoculum Preparation: Prepare a logarithmic phase culture of MDR-P. aeruginosa in CAMHB. Dilute to a starting concentration of approximately 5 x 10⁵ CFU/mL.

  • Experimental Setup:

    • Prepare tubes or flasks with CAMHB containing arbekacin at various concentrations (e.g., 0.5x, 1x, 2x, and 4x the MIC).

    • Include a growth control tube without any antibiotic.

  • Inoculation and Incubation: Inoculate the prepared tubes with the bacterial suspension and incubate at 37°C with shaking.

  • Sampling and Plating:

    • At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), draw an aliquot from each tube.

    • Perform serial dilutions of the aliquots in sterile saline.

    • Plate the dilutions onto agar plates and incubate for 18-24 hours.

  • Data Analysis:

    • Count the colonies on the plates to determine the CFU/mL at each time point for each arbekacin concentration.

    • Plot the log10 CFU/mL versus time for each concentration.

    • Interpretation:

      • Bactericidal activity: A ≥ 3-log10 reduction in CFU/mL from the initial inoculum.

      • Bacteriostatic activity: < 3-log10 reduction in CFU/mL.

Time_Kill_Curve_Assay cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_inoculum Prepare Log-Phase Bacterial Culture inoculate Inoculate Tubes prep_inoculum->inoculate prep_tubes Prepare Tubes with Arbekacin at Various MIC Multiples prep_tubes->inoculate incubate Incubate with Shaking inoculate->incubate sampling Sample at Time Points (0, 2, 4, 6, 8, 24h) incubate->sampling plating Serially Dilute and Plate Samples sampling->plating count_colonies Incubate Plates and Count Colonies (CFU/mL) plating->count_colonies plot_data Plot log10 CFU/mL vs. Time count_colonies->plot_data interpret Interpret Bactericidal/ Bacteriostatic Activity plot_data->interpret Arbekacin_MoA cluster_cell Bacterial Cell ribosome 30S Ribosomal Subunit protein Nonfunctional Protein ribosome->protein Causes Misreading mrna mRNA mrna->ribosome Translation death Cell Death protein->death Leads to arbekacin_ext Arbekacin (Extracellular) transport Energy-Dependent Transport arbekacin_ext->transport Enters Cell arbekacin_int Arbekacin (Intracellular) transport->arbekacin_int arbekacin_int->ribosome Binds to

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Arbekacin Resistance

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding Arbekacin (B1665167) resistance in clinical isolates.

Section 1: Frequently Asked Questions (FAQs) - Understanding Arbekacin Resistance

Q1: What are the primary mechanisms of Arbekacin resistance in clinical isolates?

Arbekacin resistance is multifactorial. The most common mechanisms include:

  • Enzymatic Modification: Arbekacin is designed to be stable against many aminoglycoside-modifying enzymes (AMEs).[1][2] However, the bifunctional enzyme AAC(6')/APH(2"), common in Methicillin-resistant Staphylococcus aureus (MRSA), can inactivate Arbekacin, although less effectively than it does other aminoglycosides like gentamicin (B1671437).[3][4]

  • Target Site Modification: Mutations in the 16S rRNA gene, the binding site for aminoglycosides on the 30S ribosomal subunit, can prevent Arbekacin from inhibiting protein synthesis.[5][6] High-level resistance in Gram-negative bacteria is often associated with the acquisition of 16S rRNA methyltransferase genes (e.g., armA, rmtB).[7]

  • Efflux Pumps: The overexpression of active efflux pumps can reduce the intracellular concentration of Arbekacin, preventing it from reaching its ribosomal target.[8]

  • Biofilm Formation: Bacteria residing within a biofilm matrix exhibit increased resistance.[9][10] This is due to the limited penetration of the antibiotic, altered metabolic states of the bacteria, and the expression of biofilm-specific resistance genes.[11][12][13]

Q2: My MRSA isolate possesses the aac(6')/aph(2") gene but remains susceptible to Arbekacin. Why might this be?

This is an observed phenomenon. Arbekacin was specifically designed to have a high stability against common AMEs.[1][14] While the AAC(6')/APH(2") enzyme can modify Arbekacin, the rate of inactivation is significantly lower compared to its activity against gentamicin or amikacin.[3] Therefore, the presence of the gene does not always correlate with clinical resistance, and many strains carrying it remain susceptible to standard Arbekacin dosing.[4]

Q3: How does biofilm formation confer such high-level resistance to Arbekacin?

Biofilms create a protected environment for bacteria, leading to resistance through several mechanisms:

  • Physical Barrier: The extracellular polymeric substance (EPS) matrix of the biofilm can impede the diffusion of Arbekacin, preventing it from reaching bacteria in the deeper layers.[13][15]

  • Altered Metabolic State: Bacteria within a biofilm, especially in deeper layers, are often in a slow-growing or dormant metabolic state. Since the uptake of aminoglycosides like Arbekacin is an energy-dependent process, these metabolically inactive cells are less susceptible.[6][12]

  • Horizontal Gene Transfer: The close proximity of bacteria within a biofilm facilitates the transfer of resistance genes, such as those encoding AMEs or efflux pumps, via plasmids.[12]

Q4: Are there novel or unexpected resistance mechanisms for Arbekacin emerging?

Yes, novel mechanisms have been identified. For instance, a point mutation in the 'silent' aac(6')/aph(2") gene can lead to a substitution of an amino acid (e.g., Gly for Asp80).[16] This mutation can alter the protein's secondary structure and change its enzymatic activity from a 6'-N-acetyltransferase to a 4'''-N-acetyltransferase [AAC(4''')], creating a new resistance profile against Arbekacin and amikacin.[16]

Section 2: Troubleshooting Guides for Experimental Studies

Q5: I am performing a checkerboard assay to test for synergy between Arbekacin and a beta-lactam, but the results are not showing synergy. What are some potential issues?

  • Suboptimal Concentrations: Ensure the concentration ranges tested for both drugs bracket their respective Minimum Inhibitory Concentrations (MICs) for the isolate being tested. Synergy is often concentration-dependent.[17]

  • Choice of Partner Drug: Not all beta-lactams will be synergistic. The choice of a partner drug is critical. For instance, combinations with aztreonam (B1666516) or imipenem (B608078) have shown good synergy against multidrug-resistant P. aeruginosa and MRSA, respectively.[1][17]

  • Bacterial Strain: The specific resistance mechanism of the clinical isolate can influence the outcome. A strain with high-level enzymatic inactivation may be harder to synergize against than one with moderate efflux-based resistance.

  • Inoculum Effect: Verify that the bacterial inoculum concentration is standardized as per CLSI guidelines. A high inoculum can sometimes overwhelm the antibiotics and mask synergistic effects.

  • Assay Interpretation: Ensure you are correctly calculating the Fractional Inhibitory Concentration (FIC) index. An FIC index of ≤ 0.5 is typically considered synergistic.

Q6: My in vitro anti-biofilm experiments with Arbekacin are yielding inconsistent results. How can I improve reproducibility?

  • Standardize Biofilm Formation: Biofilm growth is sensitive to conditions. Strictly control the media type, inoculum size, incubation time, and the surface used for attachment (e.g., polystyrene microtiter plates).

  • Use a Relevant Model: For more clinically relevant data, consider models that better mimic in vivo conditions, such as the rat air-pouch model, which allows for sampling and morphological studies.[9][10]

  • Quantification Method: Crystal violet staining is common but can be variable. Consider complementing it with methods that quantify viable cells, such as colony-forming unit (CFU) counting from sonicated biofilms or using metabolic assays (e.g., XTT, resazurin).

  • Consider Combination Therapy: Arbekacin monotherapy may be less effective against mature biofilms. A combination with a biofilm-disrupting agent like fosfomycin (B1673569) has been shown to produce more dramatic and reproducible results.[10]

Section 3: Data & Experimental Protocols

Data Presentation

Table 1: Synergistic Activity of Arbekacin in Combination Therapies

PathogenCombination AgentObservationReference
Gentamicin-Resistant MRSAVancomycinSynergy observed against 12 of 13 clinical isolates.[18]
Meropenem-Resistant P. aeruginosaMeropenem (B701)Combination was effective against 49 of 50 isolates; MIC₉₀ of meropenem reduced from 3.13 to 0.78 µg/mL.[18]
Vancomycin-Resistant E. faeciumAmpicillinIn vitro synergistic activity was demonstrated against 13 clinical isolates.[18]
Multidrug-Resistant P. aeruginosaAztreonamCombination showed synergistic effects against metallo-beta-lactamase (MBL)-positive strains.[1]

Table 2: In Vitro Activity of Arbekacin Against Contemporary Clinical Isolates

Organism (Phenotype)NArbekacin MIC₅₀ (µg/mL)Arbekacin MIC₉₀ (µg/mL)Reference
S. aureus (All)21111[19]
S. aureus (MRSA)9111[19]
P. aeruginosa (All)16014[19]
A. baumannii (All)5924[19]
Enterobacteriaceae (All)4190.54[19]
Experimental Protocols

Protocol 1: Checkerboard Synergy Assay

This method is used to determine the synergistic effect of two antimicrobial agents.

  • Preparation: Prepare stock solutions of Arbekacin and the partner drug at a concentration of at least 10x the highest concentration to be tested.

  • Plate Setup: In a 96-well microtiter plate, add cation-adjusted Mueller-Hinton Broth (CAMHB). Create a two-dimensional gradient by serially diluting Arbekacin along the x-axis and the partner drug along the y-axis.

  • Inoculation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Controls: Include wells with bacteria and no drugs (positive growth control), broth only (sterility control), and each drug alone to determine the MIC of individual agents.

  • Incubation: Incubate the plate at 35-37°C for 18-24 hours.

  • Reading Results: Determine the MIC for each drug alone and in combination by visual inspection for turbidity. The MIC is the lowest concentration that inhibits visible growth.

  • Calculation: Calculate the Fractional Inhibitory Concentration (FIC) Index:

    • FIC of Drug A = (MIC of A in combination) / (MIC of A alone)

    • FIC of Drug B = (MIC of B in combination) / (MIC of B alone)

    • FIC Index = FIC of Drug A + FIC of Drug B

    • Interpretation: Synergy (≤ 0.5), Additive (>0.5 to 4.0), Antagonism (>4.0).

Protocol 2: PCR Detection of the aac(6')/aph(2") Gene

This protocol provides a general framework for detecting the most common AME gene affecting Arbekacin in MRSA.

  • DNA Extraction: Extract genomic DNA from the clinical isolate using a commercial bacterial DNA extraction kit. Assess DNA quality and quantity using spectrophotometry.

  • Primer Design: Use validated primers specific to the aac(6')/aph(2") gene.

  • PCR Reaction: Set up a standard PCR reaction mixture (e.g., 25 µL volume) containing DNA polymerase, dNTPs, forward and reverse primers, PCR buffer, and the extracted template DNA.

  • Thermocycling: Perform PCR using an optimized thermocycling program, typically including an initial denaturation step, 30-35 cycles of denaturation, annealing, and extension, and a final extension step. The annealing temperature should be optimized for the specific primer pair.

  • Gel Electrophoresis: Analyze the PCR product by running it on a 1-1.5% agarose (B213101) gel stained with an intercalating dye (e.g., ethidium (B1194527) bromide or SYBR Safe).

  • Visualization: Visualize the DNA fragments under UV light. The presence of a band of the expected size indicates a positive result for the aac(6')/aph(2") gene. Include positive and negative controls in the run.

Section 4: Visualizations of Pathways and Workflows

Arbekacin_Resistance_Mechanisms cluster_cell Bacterial Cell cluster_outside ribosome 30S Ribosome (Protein Synthesis) death Bacterial Death ribosome->death resistance Resistance (Cell Survival) ribosome->resistance Target Alteration (rRNA Mutation) efflux Efflux Pump arbekacin_out Arbekacin efflux->arbekacin_out ame AME Enzyme (e.g., AAC(6')/APH(2'')) ame->resistance arbekacin_in Intracellular Arbekacin arbekacin_in->ribosome Binds & Inhibits arbekacin_in->efflux Expulsion arbekacin_in->ame Inactivation arbekacin_out->arbekacin_in biofilm Biofilm Matrix arbekacin_out->biofilm Blocked Penetration biofilm->resistance

Caption: Key molecular and physiological mechanisms of bacterial resistance to Arbekacin.

Overcoming_Resistance cluster_combo Combination Therapy cluster_inhibitors Inhibitor Co-administration cluster_other Novel Approaches center Overcoming Arbekacin Resistance beta_lactam Beta-Lactams (e.g., Imipenem) center->beta_lactam Synergy glycopeptide Glycopeptides (e.g., Vancomycin) center->glycopeptide Synergy fosfomycin Fosfomycin center->fosfomycin Biofilm Synergy other_synergy Other Synergizers (e.g., Polymyxins) center->other_synergy epi Efflux Pump Inhibitors (EPIs) center->epi Restore Concentration amei AME Inhibitors (e.g., Silver Ions) center->amei Prevent Inactivation metabolic Metabolic Reprogramming center->metabolic Restore Susceptibility antibiofilm Anti-Biofilm Agents center->antibiofilm Disrupt Protection

Caption: Major therapeutic strategies to counteract Arbekacin resistance in bacteria.

Investigation_Workflow start Isolate Arbekacin-Resistant Clinical Strain mic_det 1. Determine Arbekacin MIC (Broth Microdilution) start->mic_det pheno_screen 2. Phenotypic Screening mic_det->pheno_screen geno_screen 3. Genotypic Screening mic_det->geno_screen biofilm_assay Biofilm Formation Assay (Crystal Violet / CFU) pheno_screen->biofilm_assay If biofilm producer strategy_test 4. Test Counter-Strategies biofilm_assay->strategy_test pcr PCR for AME Genes (e.g., aac(6')/aph(2'')) geno_screen->pcr sequencing 16S rRNA Gene Sequencing (for mutations) geno_screen->sequencing pcr->strategy_test sequencing->strategy_test checkerboard Synergy Testing (Checkerboard Assay) strategy_test->checkerboard inhibitor_assay Efflux Pump / AME Inhibitor Assay strategy_test->inhibitor_assay end Characterize Resistance Profile & Identify Overcoming Strategy checkerboard->end inhibitor_assay->end

Caption: A logical workflow for characterizing and addressing Arbekacin resistance.

References

Arbekacin Sulfate In Vitro Optimization: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the use of Arbekacin (B1665167) sulfate (B86663) in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is Arbekacin sulfate and what is its mechanism of action?

This compound is a semisynthetic aminoglycoside antibiotic derived from kanamycin.[1][2][3] It is particularly effective against multi-resistant bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2] The primary mechanism of action involves the inhibition of bacterial protein synthesis.[4][5] Arbekacin irreversibly binds to the 30S subunit of the bacterial ribosome, specifically to the 16S rRNA and the S12 protein.[1][2][4] This binding interferes with the mRNA decoding process, leading to the incorporation of incorrect amino acids and the production of non-functional or toxic proteins, which ultimately results in bacterial cell death.[4][5][6] A key advantage of Arbekacin is its stability in the presence of many aminoglycoside-modifying enzymes that inactivate other antibiotics in this class.[4][7]

Q2: What is a typical effective concentration range for this compound in in vitro experiments?

The effective concentration of this compound, typically determined as the Minimum Inhibitory Concentration (MIC), varies significantly depending on the bacterial species and strain. For MRSA, MIC values are often low, with many isolates being inhibited by concentrations of 1-4 µg/mL.[8] Against some Gram-negative bacteria like Acinetobacter baumannii, the median MIC has been reported to be around 2 µg/mL, though the range can be wide (0.5 to >64 µg/mL).[9] It is crucial to determine the MIC for the specific strains used in your experiment.

Q3: How should I prepare and store this compound stock solutions?

This compound is very soluble in water.[3] To prepare a stock solution, dissolve the powder in sterile, deionized water. For example, to make a 10 mg/mL stock, dissolve 100 mg of this compound powder in 10 mL of sterile water. Ensure the powder is completely dissolved. Sterilize the solution by filtering it through a 0.22 µm filter. Aliquot the stock solution into sterile, single-use vials to avoid repeated freeze-thaw cycles and store at 2-8°C for short-term use or at -20°C for long-term storage.[3]

Q4: What are the potential off-target effects of Arbekacin, and how can they be assessed in vitro?

Like other aminoglycosides, Arbekacin is associated with potential nephrotoxicity (kidney damage) and ototoxicity (hearing damage).[3][4][5] While these are primarily concerns in clinical settings, it may be necessary to evaluate cytotoxicity in relevant cell lines for certain in vitro studies (e.g., co-culture models).

  • Nephrotoxicity: Can be modeled in vitro using primary human renal proximal tubule cells or established kidney cell lines (e.g., HK-2).[10] Cytotoxicity can be assessed using assays that measure cell viability (e.g., MTT, LDH release) or specific markers of kidney injury.

  • Ototoxicity: Can be investigated using in vitro models such as cochlear explant cultures or specific inner ear cell lines (e.g., HEI-OC1).[11] These models can help assess hair cell damage and the protective effects of potential therapeutic agents.[11]

Q5: What are the primary mechanisms of bacterial resistance to Arbekacin?

While Arbekacin was designed to be stable against many common aminoglycoside-modifying enzymes, resistance can still emerge.[7] The primary mechanism of resistance in bacteria like S. aureus is the production of aminoglycoside-modifying enzymes, such as transferases, that can inactivate the drug.[12] Another mechanism involves mutations in the ribosomal target site, which can reduce the binding affinity of the antibiotic.[12]

Troubleshooting Guide

Problem: I am not observing the expected antibacterial effect at concentrations reported in the literature.

  • Possible Cause 1: Inaccurate Drug Concentration.

    • Solution: Verify the calculations used to prepare your stock and working solutions. Ensure the this compound powder was weighed accurately and fully dissolved. If possible, confirm the concentration of your stock solution using a suitable analytical method.

  • Possible Cause 2: Degraded Arbekacin.

    • Solution: Ensure the stock solution was stored correctly (2-8°C for short-term, -20°C for long-term) and not subjected to multiple freeze-thaw cycles.[3] Prepare a fresh stock solution from a new vial of powder.

  • Possible Cause 3: Bacterial Resistance.

    • Solution: The specific bacterial strain you are using may have intrinsic or acquired resistance to Arbekacin. Confirm the identity and expected susceptibility profile of your strain. Perform a Minimum Inhibitory Concentration (MIC) test to determine the actual susceptibility of your isolate.

  • Possible Cause 4: Suboptimal Assay Conditions.

    • Solution: Review your experimental protocol. Ensure the correct growth medium, inoculum density, and incubation conditions (temperature, time, atmosphere) are being used as these can significantly impact antibiotic efficacy.

Problem: I am observing high variability in my Minimum Inhibitory Concentration (MIC) results.

  • Possible Cause 1: Inconsistent Inoculum.

    • Solution: The density of the bacterial inoculum is critical for reproducible MIC results. Standardize your inoculum preparation by adjusting the bacterial suspension to a specific optical density (e.g., 0.5 McFarland standard) before dilution.

  • Possible Cause 2: Pipetting Errors.

    • Solution: Small volume variations during the serial dilution of the antibiotic can lead to significant errors. Use calibrated pipettes and proper technique. Prepare a master mix of bacteria and medium to add to the antibiotic dilutions to minimize well-to-well variability.

  • Possible Cause 3: Edge Effects in Microplates.

    • Solution: Evaporation from the outer wells of a microplate can concentrate the antibiotic and affect bacterial growth. To mitigate this, avoid using the outermost wells for the assay or fill them with sterile water/media. Ensure proper sealing of the plate during incubation.

Problem: I am concerned about the cytotoxicity of Arbekacin to my eukaryotic cell line in a co-culture experiment.

  • Solution: Before starting your co-culture experiment, perform a dose-response cytotoxicity assay with Arbekacin on your eukaryotic cell line alone.

    • Plate the eukaryotic cells at the desired density.

    • Treat the cells with a range of Arbekacin concentrations, including and exceeding the concentrations you plan to use in the co-culture model.

    • Incubate for the same duration as your planned experiment.

    • Assess cell viability using a standard method (e.g., MTT, CellTiter-Glo®, or live/dead staining). This will help you identify a concentration range that is effective against the bacteria but has minimal toxicity to the eukaryotic cells.

Data Summary Tables

Table 1: Reported Minimum Inhibitory Concentration (MIC) Ranges of Arbekacin Against Various Bacterial Species

Bacterial SpeciesMIC50 (µg/mL)MIC90 (µg/mL)Notes
Staphylococcus aureus (MRSA)11 - 4Highly effective against many MRSA isolates.[8]
Acinetobacter baumannii2 - 8>32Activity varies; some multidrug-resistant strains show higher MICs.[9][13]
Escherichia coli11Generally susceptible.[8]
Pseudomonas aeruginosa64>128Often shows higher MIC values compared to other aminoglycosides.[8]
Klebsiella pneumoniae16>128MIC can be high for multidrug-resistant strains.[14]

MIC50/MIC90: The concentration required to inhibit 50% and 90% of isolates, respectively.

Table 2: Suggested Concentration Ranges for In Vitro Cytotoxicity Testing

Cell Line TypeExample Cell LinesSuggested Concentration Range (µg/mL)Key Considerations
Kidney (Proximal Tubule)HK-2, RPTEC10 - 500These cells are a primary target for aminoglycoside toxicity.[10]
Inner Ear (Cochlea)HEI-OC110 - 1000Ototoxicity is a known side effect; higher concentrations may be needed to induce toxicity in vitro.[11]
MacrophagesRAW 264.7, THP-11 - 200Relevant for studying intracellular bacteria.
Lung EpithelialA549, Calu-31 - 200Relevant for pneumonia models.

Detailed Experimental Protocol

Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of this compound:

    • Prepare a 1,280 µg/mL stock solution of this compound in a suitable solvent (e.g., sterile deionized water).

    • Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) to create working solutions at 2x the final desired concentrations (e.g., from 128 µg/mL to 0.25 µg/mL).

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 h) culture plate, select several morphologically similar colonies.

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension 1:100 in CAMHB to achieve a concentration of approximately 1-2 x 10⁶ CFU/mL. This will be your final inoculum.

  • Assay Procedure:

    • Using a sterile 96-well U-bottom microtiter plate, add 50 µL of the 2x Arbekacin working solutions to the appropriate wells. This will create a concentration gradient across the plate.

    • Add 50 µL of the final bacterial inoculum to each well containing the antibiotic. This brings the total volume to 100 µL and dilutes the antibiotic to its final 1x concentration. The final bacterial concentration in each well should be approximately 5 x 10⁵ CFU/mL.

    • Include a positive control well (no antibiotic, 50 µL CAMHB + 50 µL inoculum) and a negative/sterility control well (no bacteria, 100 µL CAMHB).

  • Incubation:

    • Seal the plate (e.g., with an adhesive plastic sealer) to prevent evaporation.

    • Incubate the plate at 35-37°C for 16-20 hours in ambient air.

  • Reading the Results:

    • The MIC is defined as the lowest concentration of Arbekacin that completely inhibits visible bacterial growth.[9]

    • Check the control wells: The positive control should show distinct turbidity, and the negative control should remain clear.

    • Read the plate against a dark, non-reflective background. A reading mirror can aid in visualization.

Visualizations

Arbekacin_Mechanism_of_Action cluster_bacterium Bacterial Cell cluster_ribosome 30S Ribosomal Subunit Arbekacin_ext This compound (Extracellular) Transport Energy-Dependent Transport Arbekacin_ext->Transport Enters cell Arbekacin_int Arbekacin (Intracellular) Transport->Arbekacin_int Ribosome 16S rRNA & S12 Protein Arbekacin_int->Ribosome Binds to 30S subunit Misreading mRNA Misreading & Codon Miscoding Ribosome->Misreading Interferes with decoding site mRNA mRNA Template Protein_Synth Protein Synthesis (Translation) mRNA->Protein_Synth Nonfunctional_Protein Non-functional or Toxic Proteins Misreading->Nonfunctional_Protein Cell_Death Bacterial Cell Death Nonfunctional_Protein->Cell_Death In_Vitro_Workflow cluster_exp Primary Experiment start Start: Define Experimental Goal prep_abk 1. Prepare & Sterilize Arbekacin Stock Solution start->prep_abk prep_bac 2. Prepare Bacterial Inoculum (e.g., to 0.5 McFarland) start->prep_bac mic_test 3. Determine MIC (Broth Microdilution) prep_abk->mic_test prep_bac->mic_test exp_setup 4. Set up Experiment (e.g., Time-kill, Biofilm Assay) mic_test->exp_setup Use MIC to inform dosage treat 5. Treat with Arbekacin (e.g., 0.5x, 1x, 2x MIC) exp_setup->treat incubate 6. Incubate under Appropriate Conditions treat->incubate data_acq 7. Data Acquisition (e.g., CFU counting, OD reading) incubate->data_acq analysis 8. Analyze Data & Compare to Controls data_acq->analysis end End: Conclusion analysis->end Troubleshooting_Tree start Problem: No Antibacterial Effect q1 Is the bacterial strain known to be susceptible? start->q1 a1_yes Yes q1->a1_yes a1_no No / Unknown q1->a1_no q2 Was the Arbekacin stock solution prepared and stored correctly? a1_yes->q2 sol_mic Solution: Perform MIC test to confirm susceptibility of your strain. a1_no->sol_mic a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Are the assay conditions (inoculum, media, incubation) optimal and consistent? a2_yes->q3 sol_prep Solution: Prepare a fresh stock solution. Verify calculations & storage conditions. a2_no->sol_prep a3_yes Yes q3->a3_yes a3_no No q3->a3_no end_node If problem persists, consider synergy testing with other antibiotics. a3_yes->end_node sol_cond Solution: Standardize inoculum to 0.5 McFarland. Verify media and incubation parameters. a3_no->sol_cond

References

Technical Support Center: Arbekacin-Induced Nephrotoxicity Research

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers studying arbekacin-induced nephrotoxicity. This resource provides troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and key data summaries to assist in the design and execution of your research models.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common challenges and questions encountered during in-vivo and in-vitro experiments on arbekacin (B1665167) nephrotoxicity.

Q1: My animal models are showing high variability in kidney injury markers (BUN, Creatinine) after arbekacin administration. What are the potential causes?

A1: Inconsistent nephrotoxicity can stem from several factors:

  • Dosing and Administration: Ensure precise, consistent dosing and administration routes (e.g., intraperitoneal vs. intravenous). The vehicle and its volume should be identical across all animals in the treatment groups.

  • Animal Strain and Health: Different rodent strains can have varying susceptibilities to aminoglycoside toxicity. Ensure all animals are healthy, free of underlying renal conditions, and within a narrow age and weight range.

  • Hydration Status: Dehydration can exacerbate nephrotoxicity. Ensure all animals have ad libitum access to water. Monitor for signs of dehydration, especially if the animals' general health is affected by the treatment.

  • Cumulative Dose: Nephrotoxicity is related to the total cumulative dose and trough concentrations.[1][2] Short-term, high-dose models may yield different results from longer-term, lower-dose models.

Q2: What are the earliest and most sensitive biomarkers for detecting arbekacin-induced kidney injury in my research model?

A2: While serum creatinine (B1669602) (SCr) and blood urea (B33335) nitrogen (BUN) are standard functional markers, they are not the earliest indicators of injury.[3] Consider incorporating novel biomarkers for earlier and more sensitive detection:

  • Kidney Injury Molecule-1 (KIM-1): A protein expressed in high levels in regenerating proximal tubule cells after injury. Its ectodomain is shed into the urine, making it a sensitive and specific non-invasive biomarker of tubular damage.[3][4]

  • Neutrophil Gelatinase-Associated Lipocalin (NGAL): A small protein that is rapidly synthesized and released from the kidney tubules into the blood and urine following nephrotoxic or ischemic insults.[3][5][6]

  • N-acetyl-β-D-glucosaminidase (NAG): A lysosomal enzyme found in proximal tubule cells that is released into the urine upon tubular cell injury.[3][7]

Q3: I am testing a potential nephroprotective agent against arbekacin toxicity. What key parameters should I measure?

A3: A comprehensive evaluation should include markers for kidney function, direct tubular injury, oxidative stress, and inflammation.

  • Renal Function: Serum Creatinine (SCr) and Blood Urea Nitrogen (BUN).[3]

  • Tubular Injury Markers (Urine): KIM-1, NGAL, NAG.[3][4][7]

  • Oxidative Stress Markers (Kidney Tissue Homogenate): Malondialdehyde (MDA) as an indicator of lipid peroxidation, and antioxidant enzyme activities like Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione Peroxidase (GPx).[8]

  • Inflammatory Markers (Kidney Tissue Homogenate): Pro-inflammatory cytokines such as TNF-α and IL-6.[9]

  • Histopathology: Kidney tissue sections stained with H&E (for morphology, necrosis, casts) and PAS (for basement membrane integrity) to visually assess tubular damage.

Q4: What is the primary mechanism of arbekacin nephrotoxicity, and how can I target it experimentally?

A4: The primary mechanism involves the accumulation of arbekacin in the epithelial cells of the renal proximal tubules.[10][11][12][13] This leads to lysosomal phospholipidosis, mitochondrial dysfunction, generation of reactive oxygen species (ROS), and subsequent apoptosis and necrosis.[10][13][14][15]

  • Targeting Accumulation: Co-administration of agents that may competitively inhibit uptake via megalin receptors at the brush border membrane.[4] For instance, pazufloxacin (B1662166) mesilate has been shown to suppress the uptake of arbekacin in cortical renal tubules in rats.[7]

  • Targeting Oxidative Stress: The most common strategy is the co-administration of antioxidants.[10][11][16] Numerous natural and synthetic compounds with antioxidant properties have been investigated for their ability to mitigate aminoglycoside-induced nephrotoxicity in animal models.[8][11][12]

Quantitative Data Summaries

Table 1: Key Biomarkers for Assessing Arbekacin-Induced Nephrotoxicity
Biomarker CategoryBiomarkerSample TypeSignificanceReference
Renal Function Serum Creatinine (SCr)Serum/PlasmaStandard indicator of glomerular filtration rate; increases with significant kidney damage.[3]
Blood Urea Nitrogen (BUN)Serum/PlasmaIndicates waste product accumulation; increases with reduced kidney function.[3]
Tubular Injury Kidney Injury Molecule-1 (KIM-1)Urine, TissueHighly specific for proximal tubule injury; early and sensitive marker.[3][4]
Neutrophil Gelatinase-Associated Lipocalin (NGAL)Urine, PlasmaEarly indicator of kidney stress and damage.[5][6]
N-acetyl-β-D-glucosaminidase (NAG)UrineLysosomal enzyme released from damaged proximal tubule cells.[3][7]
Oxidative Stress Malondialdehyde (MDA)Tissue, PlasmaByproduct of lipid peroxidation; indicates oxidative damage.[8]
Superoxide Dismutase (SOD)Tissue, PlasmaKey antioxidant enzyme; activity decreases during oxidative stress.[8]
Glutathione Peroxidase (GPx)Tissue, PlasmaAntioxidant enzyme; activity decreases during oxidative stress.[8]
Clinical Monitoring Arbekacin Trough Concentration (Cmin)PlasmaCorrelates directly with nephrotoxicity risk in patients.[1][2]
Table 2: Arbekacin Trough Concentration and Probability of Nephrotoxicity (Clinical Data)
Arbekacin Trough Concentration (Cmin)Estimated Probability of NephrotoxicityReference
1 µg/mL2.5%[1][2]
2 µg/mL5.2%[1][2]
5 µg/mL13.1%[1][2]
Note: This data is from clinical studies and highlights the importance of trough levels in toxicity. A trough concentration <2 µg/mL is recommended to reduce risk.[1]

Experimental Protocols

Protocol 1: Induction of Arbekacin Nephrotoxicity in a Rat Model

This protocol provides a general framework for inducing acute kidney injury using arbekacin in Sprague-Dawley or Wistar rats. Doses should be optimized based on the desired severity of injury.

1. Animals and Acclimatization:

  • Use male Sprague-Dawley or Wistar rats (200-250g).

  • Acclimatize animals for at least one week before the experiment with a 12-hour light/dark cycle and free access to standard chow and water.

2. Experimental Groups:

  • Group 1 (Control): Administer vehicle (e.g., sterile 0.9% saline) intraperitoneally (i.p.) once daily.

  • Group 2 (Arbekacin): Administer arbekacin sulfate (B86663) (e.g., 30-150 mg/kg, i.p.) once daily. A dose of 50 mg/kg has been shown to induce renal modifications.[17]

  • Group 3 (Arbekacin + Test Compound): Administer the potential nephroprotective agent at a predetermined dose and route, typically before or concurrently with the arbekacin administration.

  • Group 4 (Test Compound Only): Administer only the test compound to assess its own potential effects on the kidney.

3. Dosing and Duration:

  • Administer treatments for a period of 4 to 7 consecutive days.[7][17]

  • Monitor animal weight and general health daily.

4. Sample Collection:

  • On the final day, place animals in metabolic cages for 24-hour urine collection on ice.

  • At the end of the study, anesthetize the animals and collect blood via cardiac puncture.

  • Perfuse the kidneys with cold saline and excise them. One kidney can be fixed in 10% neutral buffered formalin for histopathology, and the other can be snap-frozen in liquid nitrogen and stored at -80°C for biochemical assays.

5. Analysis:

  • Serum: Analyze for BUN and creatinine levels.

  • Urine: Analyze for volume, protein, NAG, NGAL, and KIM-1.

  • Kidney Tissue: Prepare homogenates from frozen tissue to measure MDA, SOD, GPx, and catalase activity. Process formalin-fixed tissue for H&E and PAS staining.

Visualizations: Pathways and Workflows

Signaling Pathway of Arbekacin Nephrotoxicity

Arbekacin_Nephrotoxicity_Pathway cluster_cell Proximal Tubule Cell cluster_outcome Pathophysiological Outcome ABK_Uptake Arbekacin Uptake (Megalin-mediated Endocytosis) Lysosome Accumulation in Lysosomes ABK_Uptake->Lysosome Mitochondria Mitochondrial Damage Phospholipidosis Lysosomal Phospholipidosis Lysosome->Phospholipidosis ROS ↑ Reactive Oxygen Species (ROS) (Oxidative Stress) Phospholipidosis->Mitochondria Lysosomal rupture? Inflammation Inflammation (e.g., ↑ TNF-α) Mitochondria->ROS Apoptosis Apoptosis & Necrosis ROS->Inflammation ROS->Apoptosis Inflammation->Apoptosis ATN Acute Tubular Necrosis (ATN) Apoptosis->ATN AKI ↓ GFR (Acute Kidney Injury) ATN->AKI

Caption: Mechanism of arbekacin-induced renal proximal tubule cell injury.

Experimental Workflow for a Nephroprotection Study

Nephroprotection_Workflow arrow arrow Start Animal Model Selection (e.g., Wistar Rats) Grouping Randomization into Groups (Control, ABK, ABK+Drug, Drug) Start->Grouping Treatment Daily Dosing Regimen (4-7 days) Grouping->Treatment Monitoring Daily Monitoring (Weight, Clinical Signs) Treatment->Monitoring Sample_Collection Sample Collection (Day 8) (Blood, Urine, Kidneys) Monitoring->Sample_Collection Analysis Biochemical & Histological Analysis Sample_Collection->Analysis Results Data Analysis & Interpretation Analysis->Results

Caption: Standard workflow for an in-vivo arbekacin nephroprotection study.

Logic Diagram for Therapeutic Drug Monitoring (TDM)

TDM_Logic Dose Arbekacin Dose Cpeak Peak Concentration (Cpeak) (Efficacy Target: Cpeak/MIC ≥ 8) Dose->Cpeak Cmin Trough Concentration (Cmin) (Toxicity Risk) Dose->Cmin Efficacy Therapeutic Efficacy Cpeak->Efficacy TDM Therapeutic Drug Monitoring (TDM) Cpeak->TDM Toxicity Nephrotoxicity Risk Cmin->Toxicity Cmin->TDM TDM->Dose Dose Adjustment

References

Arbekacin Sulfate Stability and Degradation in Solution: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of arbekacin (B1665167) sulfate (B86663) in solution. It includes troubleshooting guides and frequently asked questions to address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the stability of arbekacin sulfate in an aqueous solution?

A1: The stability of this compound in solution is primarily influenced by pH, temperature, and exposure to light. Like other aminoglycoside antibiotics, this compound is generally more stable in acidic to neutral conditions and can undergo hydrolysis at alkaline pH. Elevated temperatures can accelerate degradation, and exposure to UV light may lead to photodegradation.

Q2: What are the known degradation pathways for this compound?

A2: While specific degradation pathways for this compound under various stress conditions are not extensively detailed in publicly available literature, aminoglycosides can degrade via hydrolysis of the glycosidic bonds or modification of the amino and hydroxyl groups. Forced degradation studies typically investigate degradation under acidic, alkaline, oxidative, photolytic, and thermal stress conditions to identify potential degradation products.[1] Analysis of process-related impurities has identified substances such as dibekacin (B1670413) and various N-substituted dibekacin derivatives, which could also potentially be formed through degradation.[2]

Q3: Is this compound stable in common intravenous (IV) infusion fluids?

Q4: How should this compound solutions be stored to ensure stability?

A4: To ensure stability, this compound solutions should be protected from light and stored at controlled temperatures, as recommended by the manufacturer. Generally, storage at refrigerated temperatures (2-8 °C) is advised for reconstituted solutions to minimize degradation.

Troubleshooting Guide

Q1: I am observing unexpected peaks in my HPLC chromatogram when analyzing an aged this compound solution. What could be the cause?

A1: Unexpected peaks in your chromatogram likely represent degradation products. The appearance of these peaks can be influenced by several factors:

  • Storage Conditions: Improper storage of your solution (e.g., exposure to light, elevated temperatures, or inappropriate pH) can lead to degradation.

  • Sample Preparation: The diluent used and the duration of storage before analysis can impact stability.

  • Forced Degradation: If you are conducting forced degradation studies, the intensity and duration of the stress condition (e.g., high concentration of acid/base, strong oxidizing agent) will directly affect the formation of degradation products.

To identify the source, it is recommended to run a fresh, properly prepared sample as a control. Employing a stability-indicating HPLC method is crucial for separating the main peak from any degradation products.[5] LC-MS/MS can be a powerful tool for the identification and characterization of these unknown peaks.[3][6]

Q2: The concentration of my this compound standard solution appears to be decreasing over a short period. How can I prevent this?

A2: A decrease in the concentration of your standard solution suggests instability. To mitigate this:

  • Buffer and pH: Ensure your solution is prepared in a buffer system that maintains an optimal pH for arbekacin stability (typically in the slightly acidic to neutral range).

  • Solvent: Use a high-purity solvent as recommended for your analytical method.

  • Storage: Store your standard solutions in amber vials to protect them from light and at a low temperature (e.g., 2-8 °C) to slow down potential degradation.

  • Fresh Preparation: For critical quantitative analysis, it is always best to use freshly prepared standard solutions.

Q3: I am struggling to achieve significant degradation in my forced degradation study for this compound under oxidative conditions. What can I do?

A3: If you are not observing sufficient degradation with your current oxidative stress conditions (e.g., 3% H₂O₂ at room temperature), you can try the following:

  • Increase Oxidant Concentration: Gradually increase the concentration of the hydrogen peroxide.

  • Increase Temperature: Perform the incubation at a higher temperature (e.g., 40-60 °C) to accelerate the reaction.

  • Extend Exposure Time: Increase the duration of the stress testing.

  • Alternative Oxidants: In some cases, other oxidizing agents might be employed, but hydrogen peroxide is the most common for pharmaceutical stress testing.[1]

It is important to aim for a target degradation of 5-20% to ensure that the degradation products formed are relevant and that the method is truly stability-indicating.[1]

Illustrative Degradation Data

The following tables present illustrative data on the degradation of this compound under various stress conditions. Note: This data is hypothetical and intended for educational purposes to demonstrate how such data would be presented. Specific, publicly available kinetic data for this compound degradation is limited.

Table 1: Illustrative Hydrolytic Degradation of this compound (1 mg/mL) at 60°C

Time (hours)% Degradation in 0.1 M HCl% Degradation in 0.1 M NaOH
00.00.0
21.25.8
42.511.2
85.120.5
127.828.9
2414.545.3

Table 2: Illustrative Oxidative Degradation of this compound (1 mg/mL) in 3% H₂O₂ at Room Temperature (25°C)

Time (hours)% Degradation
00.0
62.1
124.3
248.5
4815.9
7222.4

Table 3: Illustrative Photodegradation of this compound (1 mg/mL) Solution

Exposure ConditionDuration% Degradation
ICH Q1B Option 2 (Cool White and UV-A Lamps)1.2 million lux hours / 200 watt hours/m²8.9
Dark ControlSame as above<1.0

Table 4: Illustrative Thermal Degradation of this compound (1 mg/mL) in Aqueous Solution (pH 6.0)

Temperature (°C)Time (days)% Degradation
40302.5
603010.8
803025.4

Experimental Protocols

The following are generalized protocols for conducting forced degradation studies on this compound solutions. These should be adapted based on the specific analytical method and instrumentation used.

Stability-Indicating HPLC Method

A stability-indicating HPLC method is essential to separate arbekacin from its potential degradation products. As arbekacin lacks a strong UV chromophore, derivatization or alternative detection methods like Evaporative Light Scattering Detection (ELSD) or Mass Spectrometry (MS) are often required.[5]

  • Column: A C18 column is commonly used.

  • Mobile Phase: A typical mobile phase might consist of an acidic buffer (e.g., with trifluoroacetic acid) and an organic modifier like acetonitrile, run in a gradient mode.[5]

  • Detector: ELSD or MS is suitable for the detection of arbekacin and its degradation products.

  • Method Validation: The method must be validated according to ICH guidelines to ensure it is stability-indicating.[7]

Forced Degradation Studies

For each condition, a solution of this compound (e.g., 1 mg/mL) is prepared. A control sample, protected from the stress condition, should be analyzed alongside the stressed samples.

  • Acidic Hydrolysis:

    • Prepare a solution of this compound in 0.1 M hydrochloric acid.

    • Incubate the solution at a controlled temperature (e.g., 60°C).

    • Withdraw aliquots at specified time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours).

    • Neutralize the samples with an equivalent amount of 0.1 M sodium hydroxide (B78521) before analysis.

    • Analyze the samples by the stability-indicating HPLC method.

  • Alkaline Hydrolysis:

    • Prepare a solution of this compound in 0.1 M sodium hydroxide.

    • Incubate the solution at a controlled temperature (e.g., 60°C).

    • Withdraw aliquots at the same time intervals as for acidic hydrolysis.

    • Neutralize the samples with an equivalent amount of 0.1 M hydrochloric acid before analysis.

    • Analyze the samples by HPLC.

  • Prepare a solution of this compound in 3% hydrogen peroxide.

  • Store the solution at room temperature, protected from light.

  • Withdraw aliquots at specified time intervals (e.g., 0, 6, 12, 24, 48, and 72 hours).

  • Analyze the samples directly by HPLC.

  • Prepare a solution of this compound in a suitable transparent container.

  • Expose the solution to a light source as specified in ICH guideline Q1B (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[1][8]

  • A control sample should be wrapped in aluminum foil to protect it from light and exposed to the same conditions.

  • After the exposure period, analyze both the exposed and control samples by HPLC.

  • Prepare a solution of this compound in an appropriate buffer (e.g., pH 6.0).

  • Divide the solution into aliquots and store them at different elevated temperatures (e.g., 40°C, 60°C, and 80°C).

  • Withdraw samples at specified time intervals and analyze them by HPLC.

  • The data can be used to construct an Arrhenius plot to predict the degradation rate at other temperatures.

Visualizations

Experimental_Workflow Experimental Workflow for this compound Stability Study cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep Prepare this compound Solution (e.g., 1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, 60°C) prep->acid base Alkaline Hydrolysis (0.1 M NaOH, 60°C) prep->base oxidative Oxidative Stress (3% H2O2, RT) prep->oxidative photo Photolytic Stress (ICH Q1B) prep->photo thermal Thermal Stress (40, 60, 80°C) prep->thermal sampling Sample at Time Points acid->sampling base->sampling oxidative->sampling photo->sampling thermal->sampling hplc Stability-Indicating HPLC Analysis sampling->hplc data Data Analysis (% Degradation, Kinetics) hplc->data

Caption: Workflow for conducting forced degradation studies on this compound.

Degradation_Pathway Hypothetical Degradation Pathway of this compound cluster_hydrolysis Hydrolysis (Acidic/Alkaline) cluster_oxidation Oxidation cluster_photolysis Photolysis Arbekacin This compound hydrolysis_products Glycosidic Bond Cleavage Products Arbekacin->hydrolysis_products H+ / OH- oxidation_products Oxidized Derivatives (e.g., N-oxides) Arbekacin->oxidation_products [O] photo_products Photodegradants Arbekacin->photo_products hν (UV/Vis)

Caption: Hypothetical degradation pathways of this compound under stress.

References

Technical Support Center: Troubleshooting Arbekacin Efficacy in Gram-Negative Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting experiments involving the efficacy of Arbekacin against gram-negative bacteria. The information is presented in a question-and-answer format to directly address common challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. My MIC values for Arbekacin against Pseudomonas aeruginosa are unexpectedly high. What are the potential causes and troubleshooting steps?

Several factors could contribute to elevated Minimum Inhibitory Concentration (MIC) values. Here's a systematic approach to troubleshooting:

  • Experimental Technique Review:

    • Inoculum Density: Ensure the bacterial inoculum is standardized to the recommended concentration (typically 5 x 10^5 CFU/mL). An overly dense inoculum can lead to falsely high MICs.

    • Media Composition: Use cation-adjusted Mueller-Hinton Broth (MH-IIB). The concentration of divalent cations like Ca²⁺ and Mg²⁺ can significantly impact aminoglycoside activity.

    • Arbekacin Preparation: Verify the correct preparation and storage of Arbekacin stock solutions. Ensure the antibiotic has not degraded.

    • Incubation Conditions: Confirm that the incubation temperature and duration are appropriate for the bacterial species being tested.

  • Potential Resistance Mechanisms:

    • Aminoglycoside-Modifying Enzymes (AMEs): P. aeruginosa can produce enzymes that inactivate Arbekacin. Consider screening for the presence of genes encoding these enzymes using PCR.

    • Efflux Pumps: Overexpression of efflux pumps, such as the MexXY-OprM system, can actively remove Arbekacin from the bacterial cell.

    • Target Site Modification: Methylation of the 16S rRNA can prevent Arbekacin from binding to its ribosomal target.

Troubleshooting Workflow for High MIC Values

G start High Arbekacin MIC Observed check_protocol Review Experimental Protocol (Inoculum, Media, Antibiotic Prep) start->check_protocol protocol_ok Protocol Correct? check_protocol->protocol_ok fix_protocol Correct Protocol and Repeat MIC Assay protocol_ok->fix_protocol No check_resistance Investigate Potential Resistance Mechanisms protocol_ok->check_resistance Yes fix_protocol->start pcr PCR for AME Genes check_resistance->pcr qpcr qRT-PCR for Efflux Pump Expression check_resistance->qpcr sequencing 16S rRNA Gene Sequencing check_resistance->sequencing resistance_present Resistance Mechanism Identified? pcr->resistance_present qpcr->resistance_present sequencing->resistance_present further_investigation Consider Other Mechanisms (e.g., Permeability) resistance_present->further_investigation No report Report Findings and Consider Alternative Strategies resistance_present->report Yes further_investigation->report

Caption: Troubleshooting workflow for unexpectedly high Arbekacin MIC values.

2. I am not observing a bactericidal effect with Arbekacin in my time-kill assays against Acinetobacter baumannii. What should I investigate?

A lack of bactericidal activity can be due to several factors, ranging from experimental setup to specific resistance mechanisms.

  • Assay Conditions:

    • Arbekacin Concentration: Ensure the Arbekacin concentrations tested are appropriate multiples of the predetermined MIC.

    • Sampling Time Points: Collect samples at appropriate intervals to capture the killing kinetics.

    • Neutralization: Ensure that the antibiotic is adequately neutralized at the time of sampling to prevent carryover effects on the agar (B569324) plates.

  • Bacterial Resistance:

    • Efflux Pumps: A. baumannii is known to possess multiple efflux pumps, such as AdeABC, that can extrude aminoglycosides.[1] Overexpression of these pumps can lead to a bacteriostatic rather than a bactericidal effect.

    • Aminoglycoside-Modifying Enzymes: The presence of AMEs can degrade Arbekacin, reducing its effective concentration.

    • Biofilm Formation: If the bacteria form biofilms, this can significantly reduce the efficacy of Arbekacin.

3. How can I determine if efflux pump overexpression is the cause of poor Arbekacin efficacy?

You can investigate the role of efflux pumps using the following approaches:

  • qRT-PCR: Quantify the expression levels of known efflux pump genes (e.g., adeB in A. baumannii, mexY in P. aeruginosa) in your test strain compared to a susceptible control strain. Increased expression in the resistant strain suggests the involvement of efflux pumps.

  • Efflux Pump Inhibitors (EPIs): Perform MIC or time-kill assays in the presence and absence of a known EPI, such as phenylalanine-arginine β-naphthylamide (PAβN). A significant decrease in the MIC or an enhanced killing rate in the presence of the EPI indicates that efflux is a contributing factor to resistance.

4. What are the key aminoglycoside resistance genes I should screen for in Klebsiella pneumoniae?

For K. pneumoniae, it is important to screen for genes encoding both aminoglycoside-modifying enzymes and 16S rRNA methyltransferases. Key genes include:

  • Aminoglycoside Acetyltransferases (AACs): aac(6')-Ib, aac(3)-IIa

  • Aminoglycoside Phosphotransferases (APHs): aph(3')-Ia

  • 16S rRNA Methyltransferases: rmtB, armA

The presence of 16S rRNA methyltransferase genes often confers high-level resistance to a broad range of aminoglycosides.

Quantitative Data Summary

Table 1: Comparative MIC₅₀ and MIC₉₀ Values (µg/mL) of Arbekacin and Other Aminoglycosides against Resistant Gram-Negative Bacteria

OrganismResistance ProfileArbekacinAmikacinGentamicinTobramycin
P. aeruginosaMulti-drug Resistant1 - 44 - 82 - 160.5 - 4
A. baumanniiCarbapenem-Resistant2484
K. pneumoniaeESBL-producing24832

Data compiled from multiple sources.[2][3][4] MIC values can vary depending on the specific resistance mechanisms present in the isolates.

Experimental Protocols

1. Broth Microdilution MIC Assay

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Materials:

  • Cation-adjusted Mueller-Hinton Broth (MH-IIB)

  • Sterile 96-well microtiter plates

  • Arbekacin stock solution

  • Bacterial culture in logarithmic growth phase

  • Sterile saline or broth for inoculum preparation

  • Spectrophotometer

Procedure:

  • Prepare Arbekacin Dilutions:

    • Prepare a 2-fold serial dilution of Arbekacin in MH-IIB in the 96-well plate. The final volume in each well should be 50 µL.

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Prepare Bacterial Inoculum:

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the standardized suspension in MH-IIB to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.

  • Inoculation:

    • Add 50 µL of the diluted bacterial inoculum to each well (except the sterility control).

  • Incubation:

    • Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.

  • Reading Results:

    • The MIC is the lowest concentration of Arbekacin that completely inhibits visible growth.

2. Time-Kill Assay

Materials:

  • MH-IIB

  • Arbekacin stock solution

  • Bacterial culture in logarithmic growth phase

  • Sterile test tubes or flasks

  • Sterile saline for serial dilutions

  • Agar plates for colony counting

Procedure:

  • Prepare Cultures:

    • Inoculate flasks containing MH-IIB with the test organism to achieve an initial density of approximately 5 x 10⁵ CFU/mL.

    • Include a growth control (no antibiotic).

  • Add Arbekacin:

    • Add Arbekacin at desired concentrations (e.g., 1x, 2x, 4x MIC) to the respective flasks.

  • Incubation and Sampling:

    • Incubate the flasks at 37°C with shaking.

    • At specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each flask.

  • Colony Counting:

    • Perform serial dilutions of the samples in sterile saline.

    • Plate the dilutions onto agar plates and incubate for 18-24 hours.

    • Count the colonies to determine the CFU/mL at each time point.

  • Data Analysis:

    • Plot log₁₀ CFU/mL versus time to generate the time-kill curve. Bactericidal activity is typically defined as a ≥3-log₁₀ decrease in CFU/mL from the initial inoculum.

3. PCR for Detection of Aminoglycoside Resistance Genes

Materials:

  • Bacterial DNA template

  • PCR primers for target genes (see Table 2)

  • PCR master mix (containing Taq polymerase, dNTPs, buffer)

  • Thermocycler

  • Agarose (B213101) gel electrophoresis equipment

Procedure:

  • DNA Extraction: Extract genomic DNA from the bacterial isolate.

  • PCR Amplification:

    • Set up the PCR reaction with the DNA template, primers, and master mix.

    • Perform PCR using appropriate cycling conditions (denaturation, annealing, extension).

  • Gel Electrophoresis:

    • Run the PCR products on an agarose gel to visualize the amplified DNA fragments.

    • The presence of a band of the expected size indicates the presence of the target resistance gene.

Table 2: Example Primer Sequences for Common Aminoglycoside Resistance Genes

GeneOrganismForward Primer (5'-3')Reverse Primer (5'-3')
aac(6')-IbK. pneumoniaeTTGCGATGCTCTATGAGTGGCTACTCGAATGCCTGGCGTGTTT
rmtBK. pneumoniaeCGGACCCAACCTGAAGAAAATACCCGCCGACAAAGGTATT
adeBA. baumanniiGCTATTGGTGGGGTTTTATCAGGCCATTTTTCTACCAGTTCCG
mexYP. aeruginosaCGCCTACGAGTTCATCGAGTAGTCGTCGATCTGGAACTCA

Note: Primer sequences should be validated for specificity and optimal annealing temperatures.

Signaling Pathways and Regulatory Mechanisms

Regulation of the AdeABC Efflux Pump in Acinetobacter baumannii

The expression of the adeABC operon is primarily controlled by the two-component system AdeRS. The sensor kinase, AdeS, detects an unknown signal, which is thought to be related to cell envelope stress, and subsequently phosphorylates the response regulator, AdeR. Phosphorylated AdeR then acts as a transcriptional activator, binding to the promoter region of the adeABC operon and upregulating its expression. This leads to increased production of the AdeABC efflux pump and enhanced extrusion of aminoglycosides.

G signal Stress Signal (e.g., Envelope Damage) adeS AdeS (Sensor Kinase) signal->adeS Activates adeR AdeR (Response Regulator) adeS->adeR Phosphorylates p_adeR P-AdeR adeR->p_adeR adeABC_promoter adeABC Promoter p_adeR->adeABC_promoter Binds to & Activates adeABC_operon adeABC Operon adeABC_promoter->adeABC_operon Initiates Transcription efflux_pump AdeABC Efflux Pump adeABC_operon->efflux_pump Translation extrusion Efflux efflux_pump->extrusion arbekacin_out Arbekacin (extracellular) arbekacin_in Arbekacin (intracellular) arbekacin_in->arbekacin_out Extrusion extrusion->arbekacin_out

Caption: Regulation of the AdeABC efflux pump in A. baumannii.

Regulation of the MexXY-OprM Efflux Pump in Pseudomonas aeruginosa

The expression of the mexXY operon is induced by the presence of ribosome-targeting antibiotics, including aminoglycosides. The binding of Arbekacin to the ribosome is thought to cause translational stress. This stress leads to the inactivation of the transcriptional repressor MexZ. When MexZ is no longer bound to the operator region of the mexXY operon, transcription proceeds, leading to the production of the MexXY components of the efflux pump. These components then associate with the outer membrane protein OprM to form a functional pump that expels Arbekacin from the cell.[2][5]

G arbekacin Arbekacin ribosome Ribosome arbekacin->ribosome Binds to stress Translational Stress ribosome->stress Causes mexZ MexZ (Repressor) stress->mexZ Inactivates mexXY_operator mexXY Operator mexZ->mexXY_operator Represses mexXY_operon mexXY Operon mexXY_operator->mexXY_operon Allows Transcription mexXY_proteins MexX & MexY Proteins mexXY_operon->mexXY_proteins Translation efflux_pump MexXY-OprM Efflux Pump mexXY_proteins->efflux_pump oprM OprM Protein oprM->efflux_pump extrusion Efflux efflux_pump->extrusion arbekacin_out Arbekacin (extracellular) extrusion->arbekacin_out

Caption: Regulation of the MexXY-OprM efflux pump in P. aeruginosa.

References

Technical Support Center: Managing Arbekacin Sulfate-Associated Ototoxicity in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating ototoxicity associated with Arbekacin sulfate (B86663) in preclinical studies.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of Arbekacin-induced ototoxicity?

A1: Like other aminoglycoside antibiotics, Arbekacin's ototoxicity is primarily mediated by the generation of reactive oxygen species (ROS) within the inner ear's sensory hair cells.[1][2][3][4] This oxidative stress triggers a cascade of cellular events, including the activation of stress-related signaling pathways like JNK and p38 MAPK, leading to mitochondrial damage, the release of pro-apoptotic factors, and ultimately, programmed cell death (apoptosis) of the hair cells.[1][5][6]

Q2: Which animal models are most commonly used for preclinical ototoxicity studies?

A2: Rodents, such as guinea pigs, rats, and mice, are the most frequently used animal models for ototoxicity research.[7][8] The choice of model can be influenced by factors like the similarity of their auditory range to humans, ease of handling, and the availability of genetic strains.[8] Guinea pigs are particularly noted for their sensitivity to aminoglycoside-induced ototoxicity.

Q3: What are the critical functional and histological endpoints to assess Arbekacin ototoxicity?

A3: A comprehensive preclinical ototoxicity assessment should include both functional and structural endpoints:

  • Functional Assessment: Auditory Brainstem Response (ABR) and Distortion Product Otoacoustic Emissions (DPOAE) are the standard, non-invasive methods to evaluate hearing function.[7][9] ABR measures the neural response to sound from the cochlea to the brainstem, while DPOAEs assess the function of the outer hair cells.

  • Histological Assessment: The primary structural endpoint is the quantitative analysis of hair cell loss, typically performed by creating a cytocochleogram from dissected cochleae.[7][9] This involves counting the number of surviving inner and outer hair cells along the length of the basilar membrane.

Q4: How does Arbekacin's ototoxicity compare to other aminoglycosides?

A4: The relative ototoxicity of aminoglycosides can vary depending on the dose and animal model.[10] Generally, some studies in animals suggest that amikacin (B45834) may be less ototoxic than gentamicin.[10][11] While Arbekacin is a derivative of kanamycin, specific comparative preclinical data on its ototoxicity relative to a wide range of other aminoglycosides is limited; therefore, direct comparisons should be made cautiously and within well-controlled studies.

Q5: Are there any potential otoprotective strategies to mitigate Arbekacin-induced hearing loss?

A5: Yes, several strategies are being investigated based on the known mechanisms of ototoxicity. The most common approach involves the co-administration of antioxidants to counteract the damaging effects of ROS.[1][2][12][13][14] Agents like N-acetylcysteine (NAC) and various vitamins have shown promise in preclinical models by reducing oxidative stress and preventing apoptosis.[12][13][14] Other strategies include the use of iron chelators and inhibitors of apoptotic pathways.[1][15]

Troubleshooting Guide

Scenario 1: High variability or inconsistent results in Auditory Brainstem Response (ABR) measurements.

Potential Cause Troubleshooting Step
Inconsistent Anesthesia Depth Ensure a consistent and appropriate level of anesthesia is maintained throughout the ABR measurement for each animal. Fluctuations can alter body temperature and neural responsiveness.
Electrode Placement Verify that subdermal needle electrodes are placed consistently in the same anatomical locations (e.g., vertex, mastoid) for every animal. Poor contact can increase impedance and noise.
Acoustic Calibration Regularly calibrate the sound delivery system to ensure accurate and repeatable stimulus presentation levels across all frequencies.
Electrical Interference Conduct ABR measurements in an electrically shielded, sound-attenuating booth to minimize background noise and electrical artifacts from other lab equipment.
Body Temperature Monitor and maintain the animal's core body temperature using a heating pad, as hypothermia can significantly affect ABR thresholds and latencies.

Scenario 2: No significant ototoxicity observed at the planned Arbekacin dose.

Potential Cause Troubleshooting Step
Insufficient Dose or Duration The dose of Arbekacin or the duration of the treatment regimen may be too low to induce detectable ototoxicity in the chosen animal model. Review literature for established ototoxic doses of Arbekacin or similar aminoglycosides (e.g., amikacin, gentamicin) and consider a dose-escalation study.[10]
Animal Model Resistance The selected animal strain may be less susceptible to aminoglycoside ototoxicity. For example, some mouse strains are known to be more resistant than others. Consider using a more sensitive model, like the guinea pig.[8]
Timing of Assessment Ototoxicity can have a delayed onset, sometimes appearing weeks after treatment has concluded.[16][17] Ensure that follow-up auditory assessments are scheduled not only immediately after treatment but also at later time points (e.g., 2, 4, and 6 weeks post-treatment).[18]
Insensitive Functional Tests While standard ABR is effective, ototoxic damage often begins at the highest frequencies.[19] Ensure your ABR protocol includes ultra-high frequencies (above 8 kHz) to detect the earliest signs of damage.[19]

Scenario 3: The candidate otoprotective agent is not showing efficacy.

Potential Cause Troubleshooting Step
Pharmacokinetics and Timing The otoprotective agent must be present at the target site (cochlear hair cells) at the same time as Arbekacin. The dosing schedule (pre-treatment vs. co-administration) and route of administration are critical. Consider conducting pharmacokinetic studies to ensure overlapping exposure.
Incorrect Mechanism of Action The protective agent may target a pathway that is not central to Arbekacin-induced damage. The primary mechanism is ROS-induced apoptosis.[1][2] Ensure your agent has potent antioxidant or anti-apoptotic properties.
Insufficient Dose of Protectant The dose of the otoprotective agent may be too low to counteract the ototoxic effects of the Arbekacin dose being used. A dose-response study for the otoprotectant may be necessary.
Interference with Arbekacin Efficacy A critical consideration is whether the otoprotective agent interferes with the antibacterial action of Arbekacin.[15] It is essential to conduct parallel microbiology studies to confirm that the protectant does not compromise Arbekacin's therapeutic efficacy.

Quantitative Data Summary

Table 1: Representative Preclinical Data on Aminoglycoside-Induced Ototoxicity and Otoprotection

Note: This table presents hypothetical but realistic data based on typical findings in preclinical ototoxicity studies. Actual results will vary based on the specific aminoglycoside, dose, animal model, and otoprotective agent.

Treatment GroupNABR Threshold Shift at 16 kHz (dB SPL)ABR Threshold Shift at 32 kHz (dB SPL)Outer Hair Cell Loss (Basal Turn %)
Vehicle Control 102.5 ± 1.53.0 ± 2.0< 5%
Arbekacin (400 mg/kg/day) 1025.0 ± 5.045.0 ± 7.560 ± 10%
Otoprotectant X Only 103.0 ± 1.03.5 ± 2.5< 5%
Arbekacin + Otoprotectant X 1010.0 ± 4.018.0 ± 6.020 ± 8%

Key Experimental Protocols

1. Auditory Brainstem Response (ABR) Measurement

  • Objective: To assess the functional integrity of the auditory pathway from the cochlea to the brainstem.

  • Methodology:

    • Anesthetize the animal (e.g., with a ketamine/xylazine cocktail) and confirm the depth of anesthesia via a toe-pinch reflex.

    • Place subdermal needle electrodes at the vertex (active), ipsilateral mastoid (reference), and contralateral mastoid (ground).

    • Insert a calibrated speaker into the external auditory canal.

    • Present a series of click stimuli and pure-tone bursts (e.g., at 8, 16, and 32 kHz) at decreasing intensity levels (e.g., from 90 dB SPL down to 10 dB SPL in 5 dB steps).

    • Record and average the neural responses (typically 512-1024 sweeps per intensity level) to identify the characteristic ABR waves.

    • The hearing threshold is defined as the lowest stimulus intensity that elicits a discernible and repeatable wave V.

2. Cytocochleogram for Hair Cell Quantification

  • Objective: To quantify the loss of inner and outer hair cells along the length of the cochlea.

  • Methodology:

    • Following the final functional assessment, euthanize the animal and perfuse transcardially with saline followed by 4% paraformaldehyde (PFA).

    • Dissect the temporal bones and post-fix the cochleae in 4% PFA overnight.

    • Decalcify the cochleae (e.g., using 10% EDTA for 7-10 days).

    • Under a dissection microscope, carefully separate the organ of Corti from the modiolus and surrounding structures, dividing it into apical, middle, and basal turns.

    • Stain the tissue with a nuclear stain (e.g., DAPI) and a hair cell-specific marker (e.g., phalloidin (B8060827) for actin in stereocilia or anti-Myo7a antibody).

    • Mount the segments on a microscope slide and capture images using fluorescence or confocal microscopy.

    • Count the number of present and absent inner and outer hair cells in defined lengths of the cochlea. Express the data as a percentage of missing cells or as a cytocochleogram plotting cell survival along the basilar membrane.[20]

Visualizations

Experimental_Workflow Preclinical Ototoxicity Study Workflow cluster_setup Setup Phase cluster_treatment Treatment Phase cluster_assessment Assessment Phase acclimatization Animal Acclimatization (7 days) baseline Baseline Auditory Testing (ABR & DPOAE) acclimatization->baseline Establish healthy baseline treatment Administer Treatment Groups: - Vehicle Control - Arbekacin Sulfate - Arbekacin + Otoprotectant baseline->treatment Randomize into groups follow_up Follow-up Auditory Testing (e.g., Day 14, 28) treatment->follow_up Monitor for functional changes euthanasia Euthanasia & Tissue Collection follow_up->euthanasia Terminal endpoint histology Cochlear Histology (Cytocochleogram) euthanasia->histology Assess structural damage

Caption: A typical experimental workflow for an in vivo preclinical ototoxicity study.

Ototoxicity_Pathway Mechanism of Arbekacin-Induced Hair Cell Apoptosis Arbekacin This compound MET Enters Hair Cell via MET Channels Arbekacin->MET ROS ↑ Reactive Oxygen Species (ROS) MET->ROS Mito_Damage Mitochondrial Damage ROS->Mito_Damage JNK_p38 Activation of JNK/p38 MAPK Pathways ROS->JNK_p38 Caspase_Release Cytochrome c Release Mito_Damage->Caspase_Release Caspase_Activation Caspase-9 & Caspase-3 Activation JNK_p38->Caspase_Activation Caspase_Release->Caspase_Activation Apoptosis Hair Cell Apoptosis Caspase_Activation->Apoptosis Antioxidant Otoprotectants (e.g., N-Acetylcysteine) Antioxidant->ROS Inhibits

Caption: Signaling pathway of Arbekacin ototoxicity and the intervention point for antioxidants.

Troubleshooting_Logic Troubleshooting Logic for ABR Variability start High ABR Variability Observed? check_anesthesia Review Anesthesia Logs for Consistency start->check_anesthesia Yes check_electrodes Verify Electrode Placement Protocol check_anesthesia->check_electrodes check_temp Check Body Temp Records check_electrodes->check_temp check_calibration Confirm Acoustic Calibration Date check_temp->check_calibration resolve Variability Resolved check_calibration->resolve

Caption: A decision-making workflow for troubleshooting inconsistent ABR results.

References

Technical Support Center: Arbekacin Dosage Adjustment in Renally Impaired Patient Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Arbekacin in renally impaired patient models.

Frequently Asked Questions (FAQs)

Q1: Why is dosage adjustment of Arbekacin critical in models with renal impairment?

A1: Arbekacin, an aminoglycoside antibiotic, is primarily eliminated from the body through the kidneys. In the presence of renal impairment, the clearance of Arbekacin is significantly reduced, leading to a prolonged elimination half-life and accumulation of the drug in the bloodstream.[1] This accumulation can increase the risk of dose-dependent toxicities, particularly nephrotoxicity and ototoxicity, which are characteristic side effects of aminoglycosides. Therefore, adjusting the dosage regimen is crucial to maintain therapeutic efficacy while minimizing adverse effects.

Q2: How does renal impairment affect the pharmacokinetics of Arbekacin?

A2: Renal impairment directly impacts the clearance (CL) and elimination half-life (t½) of Arbekacin. As creatinine (B1669602) clearance (CrCl), a key indicator of renal function, decreases, the clearance of Arbekacin also decreases, and its half-life increases.[1] One study found that the elimination half-life of a similar aminoglycoside, habekacin, increased from 2 hours in subjects with normal renal function to 32 hours in patients with a creatinine clearance of less than 10 ml/min. However, the apparent volume of distribution (Vd) of Arbekacin is generally not significantly altered by renal impairment.[1]

Q3: What are the target therapeutic concentrations for Arbekacin?

A3: Therapeutic drug monitoring (TDM) is essential for optimizing Arbekacin therapy. The target concentrations are generally defined by peak (Cpeak) and trough (Cmin) levels. For efficacy, a target peak concentration (Cpeak) of 15–20 μg/mL is often recommended. To minimize toxicity, trough concentrations (Cmin) should be kept below 2 μg/mL.

Troubleshooting Guide

Problem 1: Difficulty in achieving target therapeutic concentrations in critically ill models with renal impairment.

  • Possible Cause: Critically ill patients, even with reduced creatinine clearance, may have an increased volume of distribution (Vd) for aminoglycosides.[2] This means the drug is distributed into a larger volume of body fluid, potentially leading to lower than expected peak concentrations (Cmax) even with standard doses.[2]

  • Troubleshooting Steps:

    • Re-evaluate Volume of Distribution: Consider that the standard Vd may not apply to your specific critically ill model. Population pharmacokinetic models suggest that the Vd can be influenced by factors like sepsis and pneumonia.

    • Consider a Loading Dose: For severe infections, a loading dose may be necessary to rapidly achieve therapeutic concentrations.

    • Intensify Therapeutic Drug Monitoring (TDM): More frequent monitoring of peak and trough levels will provide a clearer picture of the drug's pharmacokinetic profile in your specific model, allowing for more precise dose adjustments.

Problem 2: Inconsistent or unexpected Arbekacin serum levels despite consistent dosing.

  • Possible Cause: Fluctuations in renal function are common in models of acute kidney injury. A small change in renal function can significantly impact Arbekacin clearance.

  • Troubleshooting Steps:

    • Monitor Renal Function Closely: Frequently assess creatinine clearance or other markers of renal function in your animal models.

    • Time Blood Sampling Precisely: Ensure that blood samples for peak and trough level measurements are drawn at consistent and appropriate times relative to dose administration. Peak levels should be drawn 30-60 minutes after the end of infusion, and trough levels within 30 minutes before the next dose.

    • Check for Drug Interactions: While not extensively reported for Arbekacin, co-administration of other drugs could potentially influence its pharmacokinetics. Review all administered compounds.

Problem 3: Evidence of nephrotoxicity at seemingly therapeutic doses.

  • Possible Cause: Trough concentrations are a key indicator of aminoglycoside-induced nephrotoxicity. Even if peak levels are within the therapeutic range, elevated trough levels indicate drug accumulation and an increased risk of kidney damage.

  • Troubleshooting Steps:

    • Prioritize Trough Level Monitoring: Pay close attention to trough concentrations. If they are elevated, the dosing interval should be extended.

    • Assess Biomarkers of Renal Injury: In addition to serum creatinine, monitor other biomarkers of kidney injury such as blood urea (B33335) nitrogen (BUN) and proteinuria to detect early signs of nephrotoxicity.

    • Histopathological Examination: In animal models, histopathological analysis of kidney tissue is the gold standard for confirming and characterizing drug-induced nephrotoxicity.

Data Presentation

Table 1: Arbekacin Pharmacokinetic Parameters in Relation to Renal Function

Creatinine Clearance (CrCl)Elimination Half-life (t½)Clearance (CL)Recommended Dosing Adjustment
> 80 mL/min (Normal)~2-3 hoursNormalStandard Dose
50-80 mL/min (Mild Impairment)ProlongedReducedExtend dosing interval or reduce dose
10-50 mL/min (Moderate Impairment)Significantly ProlongedSignificantly ReducedSignificant dose reduction and/or interval extension
< 10 mL/min (Severe Impairment)> 30 hoursSeverely ReducedSubstantial dose reduction and extended interval
HemodialysisOn-dialysis: ~5 hours; Off-dialysis: > 48 hoursDialysis-dependentDose after dialysis session

Note: The values presented are approximate and may vary based on individual patient characteristics. Precise dosing should be guided by therapeutic drug monitoring.

Table 2: Population Pharmacokinetic Model for Arbekacin Clearance

A population pharmacokinetic model has been developed to estimate Arbekacin clearance (CL) based on creatinine clearance (CL(CR)), age, and body weight (WT).[3]

Creatinine Clearance (CL(CR))Clearance (CL) Equation
< 80 mL/minCL (L/h) = 0.0319 * CL(CR) + (26.5 / age)
≥ 80 mL/minCL (L/h) = 0.0130 * CL(CR) + 0.0342 * WT + (26.5 / age)

Experimental Protocols

Protocol 1: General Procedure for Induction of a Renal Impairment Model in Rats for Pharmacokinetic Studies

This protocol describes a general method for inducing acute kidney injury (AKI) in rats using glycerol (B35011), a commonly used nephrotoxic agent, for subsequent pharmacokinetic analysis of Arbekacin.

  • Animal Model: Use male Sprague-Dawley rats (8-10 weeks old, 200-250g).

  • Induction of Renal Impairment:

    • Administer a single intramuscular injection of 50% glycerol solution at a dose of 8-10 mL/kg into the hind limb.

    • Monitor the animals for signs of distress and ensure free access to water and food.

  • Confirmation of Renal Impairment:

    • Collect blood samples at baseline (before glycerol administration) and at 24 and 48 hours post-injection.

    • Measure serum creatinine and blood urea nitrogen (BUN) levels to confirm the induction of AKI. A significant increase in these markers indicates renal impairment.[4]

  • Arbekacin Administration and Pharmacokinetic Sampling:

    • Once renal impairment is confirmed (typically 48 hours post-glycerol), administer a single intravenous (IV) or intramuscular (IM) dose of Arbekacin.

    • Collect serial blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) via a cannulated vessel.

    • Process blood samples to obtain plasma or serum and store at -80°C until analysis.

  • Bioanalysis:

    • Determine the concentration of Arbekacin in the plasma/serum samples using a validated analytical method such as high-performance liquid chromatography (HPLC) or fluorescence polarization immunoassay (FPIA).

  • Pharmacokinetic Analysis:

    • Use pharmacokinetic software to analyze the concentration-time data and calculate key parameters such as clearance (CL), volume of distribution (Vd), elimination half-life (t½), and area under the concentration-time curve (AUC). A two-compartment model is often suitable for Arbekacin.[2]

Visualizations

Experimental_Workflow cluster_induction Renal Impairment Induction cluster_pk_study Arbekacin Pharmacokinetic Study animal_model Select Animal Model (e.g., Sprague-Dawley Rat) glycerol_injection Administer Nephrotoxic Agent (e.g., Glycerol IM) animal_model->glycerol_injection confirm_aki Confirm Acute Kidney Injury (Measure Serum Creatinine/BUN) glycerol_injection->confirm_aki arbekacin_admin Administer Arbekacin (IV or IM) confirm_aki->arbekacin_admin Proceed if AKI is confirmed blood_sampling Serial Blood Sampling arbekacin_admin->blood_sampling sample_processing Process Samples (Plasma/Serum Separation) blood_sampling->sample_processing bioanalysis Bioanalysis (e.g., HPLC, FPIA) sample_processing->bioanalysis pk_analysis Pharmacokinetic Analysis (e.g., Two-Compartment Model) bioanalysis->pk_analysis

Caption: Workflow for a preclinical Arbekacin pharmacokinetic study in a rat model of renal impairment.

TDM_Logic start Initiate Arbekacin Therapy measure_levels Measure Peak and Trough Concentrations start->measure_levels evaluate_peak Is Peak Concentration Therapeutic (15-20 µg/mL)? measure_levels->evaluate_peak evaluate_trough Is Trough Concentration Safe (<2 µg/mL)? evaluate_peak->evaluate_trough Yes adjust_dose Adjust Dose evaluate_peak->adjust_dose No adjust_interval Adjust Dosing Interval evaluate_trough->adjust_interval No continue_monitoring Continue Monitoring evaluate_trough->continue_monitoring Yes adjust_dose->measure_levels adjust_interval->measure_levels

Caption: Decision-making flowchart for therapeutic drug monitoring (TDM) of Arbekacin.

References

Arbekacin Therapeutic Drug Monitoring: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the clinical research aspects of Arbekacin therapeutic drug monitoring (TDM). This resource offers detailed experimental protocols, troubleshooting guides, and frequently asked questions to ensure accurate and reliable results in your studies.

Frequently Asked Questions (FAQs)

Q1: Why is Therapeutic Drug Monitoring (TDM) for Arbekacin crucial in clinical research?

A1: TDM for Arbekacin is essential to optimize its therapeutic efficacy while minimizing the risk of dose-dependent toxicities.[1] Arbekacin exhibits concentration-dependent bactericidal activity, meaning higher peak concentrations are associated with better clinical outcomes, particularly against Methicillin-Resistant Staphylococcus aureus (MRSA).[1][2] However, like other aminoglycosides, it can cause nephrotoxicity and ototoxicity.[3] TDM allows for dose individualization to achieve target peak concentrations for efficacy and maintain trough concentrations below toxic thresholds.[1][2][4]

Q2: What are the target therapeutic concentrations for Arbekacin?

A2: Based on clinical practice guidelines from the Japanese Society of Chemotherapy and the Japanese Society of Therapeutic Drug Monitoring, the recommended target peak serum concentration (Cpeak), measured one hour after the start of administration, is 15–20 µg/mL for efficacy.[1] The trough concentration (Cmin), measured just before the next dose, should be kept below 2 µg/mL to minimize the risk of toxicity.[4]

Q3: What are the primary pharmacokinetic characteristics of Arbekacin that I should be aware of?

A3: Arbekacin's pharmacokinetics are generally described by a two-compartment model.[4][5] Its clearance is primarily dependent on renal function, specifically creatinine (B1669602) clearance (CLcr), age, and body weight.[4][5] The volume of distribution can vary significantly between healthy subjects and infected patients, and even between different types of infections (e.g., pneumonia vs. sepsis).[4][5]

Q4: Which analytical methods are most commonly used to measure Arbekacin concentrations?

A4: The most common methods are Fluorescence Polarization Immunoassay (FPIA) and High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[2][4] FPIA, often performed on automated platforms like the Abbott TDx system, is widely used in clinical settings due to its speed and ease of use.[2][4] LC-MS/MS is a highly sensitive and specific method often employed in research settings for its accuracy.

Quantitative Data Summary

The following table summarizes key pharmacokinetic and therapeutic parameters for Arbekacin.

ParameterValuePopulation/Context
Therapeutic Peak Concentration (Cpeak) 15–20 µg/mLAdults with MRSA infections[1]
Therapeutic Trough Concentration (Cmin) < 2 µg/mLTo minimize toxicity risk[4]
Half-life (t½) ~2-3 hoursAdults with normal renal function
Volume of Distribution (Vd) 0.54 L/kg (Neonates)[4]Varies significantly with disease state in adults (e.g., 50.6 L in pneumonia, 24.3 L in sepsis)[5]
Clearance (CL) Primarily renal; correlated with creatinine clearance, age, and body weight[4][5]
Protein Binding 3-12%

Experimental Protocols

Method 1: Fluorescence Polarization Immunoassay (FPIA)

This protocol is based on the general procedure for aminoglycoside assays on automated systems like the Abbott TDx.

  • Sample Collection and Preparation:

    • Collect whole blood in a serum separator tube (SST).

    • Allow the blood to clot at room temperature for at least 30 minutes.

    • Centrifuge at 1000-1300 x g for 15 minutes.

    • Separate the serum into a clean, labeled tube. If not analyzed immediately, store serum at 2-8°C for up to 24 hours or frozen at -20°C for longer periods.

  • Reagent Preparation:

    • Use the Arbekacin-specific FPIA reagent kit (e.g., TDx Arbekacin Kit).

    • Allow all reagents, calibrators, and controls to equilibrate to room temperature before use.

    • Follow the manufacturer's instructions for reagent reconstitution and handling.

  • Calibration:

    • Perform a full calibration (typically 6 points) as per the instrument and reagent package insert instructions.

    • Run low, medium, and high-level controls to validate the calibration curve. The control values should fall within the manufacturer's specified ranges.

  • Sample Analysis:

    • Place the patient serum samples, calibrators, and controls into the instrument carousel.

    • Initiate the automated assay protocol for Arbekacin. The instrument will automatically mix the sample, tracer, and antibody, and measure the fluorescence polarization.

    • The concentration of Arbekacin in the sample is inversely proportional to the degree of fluorescence polarization.

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • Sample Preparation (Protein Precipitation):

    • Pipette 50 µL of serum, calibrator, or quality control sample into a microcentrifuge tube.

    • Add 100 µL of an internal standard solution (e.g., Dibekacin at 0.6 µg/mL in 0.3 M perchloric acid).

    • Vortex for 10 seconds to mix and precipitate proteins.

    • Centrifuge at 14,000 x g for 5 minutes.

    • Transfer the supernatant to an autosampler vial for analysis.

  • Chromatographic Conditions:

    • Column: Hypersil Gold PFP column (or equivalent).

    • Mobile Phase A: 0.05% (v/v) trifluoroacetic acid and 0.1% (v/v) formic acid in water.

    • Mobile Phase B: 0.05% (v/v) trifluoroacetic acid and 0.1% (v/v) formic acid in acetonitrile.

    • Gradient: A suitable gradient to separate Arbekacin from endogenous interferences.

    • Flow Rate: 0.5 mL/min.

    • Injection Volume: 10 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Heated Electrospray Ionization (HESI) in positive mode.

    • Detection: Selected Reaction Monitoring (SRM).

    • Monitor specific precursor-to-product ion transitions for Arbekacin and the internal standard.

  • Data Analysis:

    • Quantify Arbekacin concentration by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Troubleshooting Guides

Issue Potential Cause(s) Recommended Action(s)
Unexpectedly Low Peak Concentration 1. Incorrect sample timing (drawn too early or late).2. Increased volume of distribution in the patient (e.g., sepsis, critically ill).[5]3. Infiltration or incomplete administration of the dose.4. Sample degradation due to improper storage.1. Verify the exact times of dose administration and blood draw. Peak levels should be drawn 1 hour after the start of infusion.[6]2. Re-evaluate patient's clinical status; larger doses may be required in critically ill patients.3. Confirm the integrity of the intravenous line and administration procedure.4. Ensure samples are promptly centrifuged and stored correctly.
Unexpectedly High Trough Concentration 1. Incorrect sample timing (drawn too late after the previous dose).2. Decreased renal function (reduced drug clearance).[4]3. Dosing interval is too short.4. Assay interference.1. Confirm the trough sample was drawn immediately before the next dose.2. Assess the patient's current creatinine clearance.3. Consider extending the dosing interval.4. For FPIA, check for hyperlipidemia or hyperbilirubinemia which can interfere.[7] If suspected, consider analysis by LC-MS/MS.
High Variability in Quality Control (QC) Samples 1. Improper reagent or sample preparation.2. Instrument malfunction.3. Inconsistent pipetting or dilution.4. Degradation of calibrators or controls.1. Ensure all reagents, calibrators, and controls are prepared according to the protocol and have equilibrated to room temperature.2. Perform instrument maintenance and calibration checks.3. Verify the accuracy and precision of pipettes.4. Use fresh calibrators and controls.
LC-MS/MS: Poor Peak Shape or Shifting Retention Times 1. Column degradation or contamination.2. Issues with the mobile phase (e.g., incorrect pH, precipitation).3. Sample matrix effects.1. Use a guard column and/or flush or replace the analytical column.2. Prepare fresh mobile phase and ensure all components are fully dissolved.3. Optimize the sample preparation method to better remove interfering substances.

Visualizations

Arbekacin_TDM_Workflow start Patient with MRSA Infection Requires Arbekacin Therapy dosing Administer Arbekacin Dose (IV Infusion) start->dosing peak_sample Collect Peak Blood Sample (1 hour after start of infusion) dosing->peak_sample trough_sample Collect Trough Blood Sample (Immediately before next dose) dosing->trough_sample analysis Measure Arbekacin Concentration (FPIA or LC-MS/MS) peak_sample->analysis trough_sample->analysis interpretation Interpret Results analysis->interpretation target_peak Peak: 15-20 µg/mL? interpretation->target_peak target_trough Trough: < 2 µg/mL? interpretation->target_trough adjust_dose Adjust Dose or Interval Based on PK/PD Principles target_peak->adjust_dose No continue_monitoring Continue Current Regimen and Monitoring target_peak->continue_monitoring Yes target_trough->adjust_dose No target_trough->continue_monitoring Yes adjust_dose->dosing end Optimal Therapeutic Outcome continue_monitoring->end

Caption: Workflow for Arbekacin Therapeutic Drug Monitoring.

Arbekacin_Mechanism cluster_bacteria Bacterial Cell ribosome 70S Ribosome subunit_30s 30S Subunit ribosome->subunit_30s subunit_50s 50S Subunit ribosome->subunit_50s mrna mRNA subunit_30s->mrna binds misreading Codon Misreading & Incorrect Amino Acid Incorporation subunit_30s->misreading trna tRNA mrna->trna is read by protein Growing Polypeptide Chain trna->protein adds amino acid to arbekacin Arbekacin arbekacin->subunit_30s Irreversibly Binds to Decoding Site (16S rRNA) inhibition Inhibition of Protein Synthesis misreading->inhibition death Bacterial Cell Death inhibition->death

Caption: Mechanism of action of Arbekacin.

References

Technical Support Center: Enhancing Arbekacin Penetration into Bacterial Biofilms

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on enhancing the efficacy of Arbekacin (B1665167) against bacterial biofilms. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is Arbekacin and why is it used against biofilms?

Arbekacin is an aminoglycoside antibiotic that has shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA).[1][2] It is often considered for biofilm-associated infections due to its positive charge under physiological conditions, which is thought to contribute to its high permeability into the biofilm matrix.[3][4] Arbekacin works by damaging the bacterial cell membrane and inhibiting protein synthesis by binding to both the 30S and 50S ribosomal subunits.[5]

Q2: What are the main challenges in treating bacterial biofilms with Arbekacin?

The primary challenge is the protective extracellular polymeric substance (EPS) matrix of the biofilm, which can act as a physical barrier, hindering antibiotic penetration.[6][7][8] Other factors contributing to reduced susceptibility include the presence of persister cells, which are metabolically dormant and less susceptible to antibiotics, and the potential for enzymatic degradation of the antibiotic within the biofilm.[7][9][10]

Q3: How can I determine if Arbekacin is penetrating my experimental biofilm?

Direct measurement of Arbekacin concentration within a biofilm can be challenging. Indirect methods are often employed, such as:

  • Confocal Laser Scanning Microscopy (CLSM): Using fluorescently labeled Arbekacin or viability stains (e.g., LIVE/DEAD staining) to visualize antibiotic penetration and bacterial killing at different depths of the biofilm.

  • Bacterial Viability Assays: Quantifying the number of viable bacteria (Colony Forming Units, CFUs) within the biofilm after treatment. A significant reduction in CFUs in the deeper layers suggests good penetration.

  • Mass Spectrometry (MS): Advanced techniques like matrix-assisted laser desorption/ionization (MALDI)-MS imaging can be used to map the spatial distribution of Arbekacin within a biofilm section.

Troubleshooting Guide

Problem 1: Arbekacin is showing limited efficacy against my in vitro bacterial biofilm.

Possible Cause Troubleshooting Suggestion Relevant Information
Mature Biofilm: Increase the exposure time of Arbekacin. Older, more established biofilms are generally more resistant.[11]Consider treating biofilms at an earlier stage of development to assess baseline susceptibility.
High Bacterial Density: Optimize the initial bacterial inoculum for biofilm formation.The high cell density in biofilms can lead to an "inoculum effect," where the antibiotic concentration is insufficient to kill all bacteria.[10]
Resistant Bacterial Strain: Perform antibiotic susceptibility testing (AST) on planktonic cells to confirm baseline resistance.Some strains may possess intrinsic resistance mechanisms to aminoglycosides.[2]
Suboptimal Experimental Conditions: Ensure the growth medium, pH, and temperature are optimal for both bacterial growth and Arbekacin activity.Environmental factors can significantly influence biofilm formation and antibiotic efficacy.[12][13]

Problem 2: I want to enhance the penetration of Arbekacin into the biofilm.

Strategy Experimental Approach Expected Outcome
Combination Therapy Co-administer Arbekacin with an agent that disrupts the biofilm matrix or enhances bacterial uptake.Synergistic killing of biofilm bacteria.
Enzymatic Degradation of Biofilm Matrix Treat the biofilm with enzymes like DNase I or dispersin B prior to or concurrently with Arbekacin.Increased penetration of Arbekacin and enhanced bacterial killing.[6][14]
Quorum Sensing Inhibition Use a quorum sensing inhibitor (QSI) to interfere with bacterial communication and biofilm formation.Disruption of biofilm architecture, making it more susceptible to Arbekacin.[15][16][17]
Nanoparticle Delivery Encapsulate Arbekacin in nanoparticles to facilitate its transport through the biofilm matrix.Improved drug delivery and localized concentration of Arbekacin within the biofilm.[18][19][20][21]
Ultrasound Application Apply low-frequency ultrasound in conjunction with Arbekacin treatment.Cavitation and microstreaming effects can physically disrupt the biofilm and enhance antibiotic penetration.[22][23][24]

Quantitative Data Summary

Table 1: Synergistic Effects of Combination Therapies with Aminoglycosides against Biofilms

Combination Bacterial Species Effect Reference
Fosfomycin (B1673569) + ArbekacinStaphylococcus aureus (MRSA)Enhanced bactericidal activity and disruption of biofilm structure.[25]
Tobramycin (B1681333) + Baicalin Hydrate (QSI)Pseudomonas aeruginosa60-90% efficacy in biofilm eradication.[26]
Ciprofloxacin + ACNQ (QSI)Pseudomonas aeruginosa80% eradication of established biofilms.[27]
Tobramycin + C-30 (QSI)Pseudomonas aeruginosaInitial potentiation of tobramycin activity, but resistance can develop.[28]
Arbekacin + Aztreonam (B1666516)Pseudomonas aeruginosaSynergistic effects against blood isolates.[29]

Experimental Protocols

Protocol 1: In Vitro Biofilm Formation Assay (Static Model)

  • Bacterial Culture Preparation: Inoculate a single colony of the test bacterium into an appropriate broth medium (e.g., Tryptic Soy Broth) and incubate overnight at 37°C with shaking.

  • Culture Dilution: Dilute the overnight culture in fresh medium to a standardized optical density (e.g., OD600 of 0.1).

  • Biofilm Growth: Dispense 200 µL of the diluted culture into the wells of a 96-well microtiter plate. Incubate the plate at 37°C for 24-72 hours without shaking to allow for biofilm formation.

  • Washing: Gently aspirate the planktonic bacteria from the wells and wash the wells twice with sterile phosphate-buffered saline (PBS) to remove non-adherent cells.

  • Quantification (Crystal Violet Staining):

    • Add 200 µL of 0.1% (w/v) crystal violet solution to each well and incubate for 15 minutes at room temperature.

    • Wash the wells three times with PBS.

    • Add 200 µL of 30% (v/v) acetic acid to each well to solubilize the stain.

    • Measure the absorbance at 595 nm using a microplate reader.

Protocol 2: Measuring Arbekacin Susceptibility in Biofilms (MBEC Assay)

  • Biofilm Formation: Grow biofilms as described in Protocol 1.

  • Antibiotic Treatment: After the washing step, add 200 µL of fresh medium containing serial dilutions of Arbekacin to the wells. Include a growth control well without any antibiotic.

  • Incubation: Incubate the plate at 37°C for 24 hours.

  • Viability Assessment:

    • Aspirate the antibiotic-containing medium and wash the wells with PBS.

    • Add 200 µL of fresh medium and sonicate the plate or use a scraper to dislodge the biofilm bacteria.

    • Perform serial dilutions of the bacterial suspension and plate on appropriate agar (B569324) plates to determine the number of viable cells (CFU/mL).

  • Data Analysis: The Minimum Biofilm Eradication Concentration (MBEC) is defined as the lowest concentration of Arbekacin that results in a significant reduction (e.g., ≥3-log) in the number of viable bacteria compared to the growth control.

Visualizations

BiofilmFormation cluster_0 Biofilm Development Stages cluster_1 Influencing Factors Initial Attachment Initial Attachment Microcolony Formation Microcolony Formation Initial Attachment->Microcolony Formation Cell Adhesion Maturation Maturation Microcolony Formation->Maturation EPS Production Dispersion Dispersion Maturation->Dispersion Release of Planktonic Cells Surface Properties Surface Properties Surface Properties->Initial Attachment Nutrient Availability Nutrient Availability Nutrient Availability->Maturation Quorum Sensing Quorum Sensing Quorum Sensing->Microcolony Formation ArbekacinEnhancementWorkflow cluster_workflow Experimental Workflow cluster_treatments Enhancement Strategies start Start: Bacterial Biofilm Culture treatment Treatment Application start->treatment analysis Analysis of Efficacy treatment->analysis end End: Data Interpretation analysis->end combo Combination Therapy (e.g., with Fosfomycin) combo->treatment qsi Quorum Sensing Inhibitors qsi->treatment enzyme Matrix Degrading Enzymes enzyme->treatment us Ultrasound us->treatment np Nanoparticle Delivery np->treatment BiofilmResistanceMechanisms cluster_barriers Resistance Mechanisms Arbekacin Arbekacin Biofilm Biofilm Arbekacin->Biofilm Bacteria Bacteria Biofilm->Bacteria Reduced Efficacy Reduced Efficacy Biofilm->Reduced Efficacy EPS Matrix Physical Barrier: EPS Matrix EPS Matrix->Arbekacin Blocks Penetration Persister Cells Metabolic Inactivity: Persister Cells Persister Cells->Arbekacin Tolerates Antibiotic Enzymatic Degradation Enzymatic Degradation Enzymatic Degradation->Arbekacin Inactivates Antibiotic

References

Validation & Comparative

Arbekacin Sulfate vs. Vancomycin: A Comparative Efficacy Guide Against MRSA

Author: BenchChem Technical Support Team. Date: December 2025

Methicillin-resistant Staphylococcus aureus (MRSA) presents a formidable challenge in clinical settings, necessitating the use of potent "last-resort" antibiotics. For decades, the glycopeptide antibiotic Vancomycin (B549263) has been the cornerstone of anti-MRSA therapy.[1][2] However, the emergence of strains with reduced susceptibility to Vancomycin has spurred the need for effective alternatives.[3][4] Arbekacin (B1665167) sulfate (B86663), a semi-synthetic aminoglycoside, has emerged as a significant therapeutic option, particularly in countries like Japan and Korea, for its robust activity against MRSA and other multidrug-resistant organisms.[5][6]

This guide provides an objective comparison of Arbekacin sulfate and Vancomycin, focusing on their efficacy against MRSA, supported by experimental data, detailed methodologies, and visual representations of their mechanisms and experimental workflows.

Mechanism of Action: Two Distinct Approaches to Bacterial Inhibition

Arbekacin and Vancomycin employ fundamentally different strategies to exert their bactericidal effects.

Arbekacin: As an aminoglycoside, Arbekacin targets bacterial protein synthesis. It irreversibly binds to the 30S ribosomal subunit, interfering with the reading of mRNA.[5][7] This misreading leads to the production of non-functional or toxic proteins and can cause premature termination of protein synthesis, ultimately resulting in bacterial cell death.[7] Its unique structure makes it stable against many aminoglycoside-modifying enzymes that typically confer resistance to this class of antibiotics.[8][9]

G cluster_bacterium Bacterial Cell Arbekacin Arbekacin Transport Energy-Dependent Transport Arbekacin->Transport Enters cell Ribosome 30S Ribosomal Subunit Transport->Ribosome Binds to mRNA mRNA Ribosome->mRNA Causes misreading of Protein Non-functional Proteins mRNA->Protein Leads to synthesis of Death Cell Death Protein->Death Induces

Caption: Arbekacin's mechanism of action.

Vancomycin: Vancomycin, a glycopeptide, inhibits the synthesis of the bacterial cell wall.[2][10] It forms hydrogen bonds with the terminal D-alanyl-D-alanine (D-Ala-D-Ala) moieties of peptidoglycan precursors.[1][11] This binding physically obstructs the transglycosylation and transpeptidation steps, preventing the incorporation of new subunits into the growing peptidoglycan chain and subsequent cross-linking.[1][11] The compromised cell wall cannot withstand the internal osmotic pressure, leading to cell lysis.

G cluster_cellwall Bacterial Cell Wall Synthesis Vancomycin Vancomycin Precursor Peptidoglycan Precursor (with D-Ala-D-Ala) Vancomycin->Precursor Binds to Transglycosylase Transglycosylase Precursor->Transglycosylase Blocks action of Transpeptidase Transpeptidase (PBP) Precursor->Transpeptidase Blocks action of CellWall Cross-linked Peptidoglycan Transglycosylase->CellWall Inhibited Polymerization Transpeptidase->CellWall Inhibited Cross-linking Lysis Cell Lysis CellWall->Lysis Weakened wall leads to

Caption: Vancomycin's mechanism of action.

Comparative In Vitro Efficacy

In vitro studies provide a foundational understanding of an antibiotic's potency against specific pathogens. Key metrics include the Minimum Inhibitory Concentration (MIC), bactericidal activity, and the post-antibiotic effect (PAE).

Data Presentation: In Vitro Activity Against MRSA

ParameterArbekacinVancomycinMRSA Strain(s)Reference
MIC Range (μg/mL) 0.39 - 3.13N/AMultiple Isolates[12]
MIC (μg/mL) 11GR153 (Gentamicin-resistant)[12]
MIC (μg/mL) 0.50.5GS171 (Gentamicin-susceptible)[12]
Bactericidal Activity Concentration-dependentSlight, even at 19x MIC1936[8]
Post-Antibiotic Effect (h) 2.3 - 3.80 - 1.31936[8]

N/A: Not available in the cited source.

These data indicate that while MIC values can be comparable, Arbekacin exhibits superior bactericidal activity and a significantly longer post-antibiotic effect, meaning it continues to suppress bacterial growth even after the drug concentration falls below the MIC.[8][13]

Experimental Protocols

The data presented are derived from standardized laboratory procedures. Understanding these methods is crucial for interpreting the results.

Antimicrobial Susceptibility Testing (MIC Determination)

The Minimum Inhibitory Concentration (MIC) is typically determined using the broth microdilution method as standardized by organizations like the Clinical and Laboratory Standards Institute (CLSI).

  • Inoculum Preparation: A pure culture of the MRSA test strain is grown to a specific density (e.g., 0.5 McFarland standard). This suspension is then diluted to achieve a final standardized concentration of bacteria (e.g., 5 x 10⁵ CFU/mL) in each well of a microtiter plate.

  • Antibiotic Dilution: Serial twofold dilutions of Arbekacin and Vancomycin are prepared in cation-adjusted Mueller-Hinton broth across the wells of the microtiter plate.

  • Incubation: The prepared bacterial inoculum is added to each well. The plate is then incubated under specific conditions (e.g., 35°C for 16-20 hours).

  • Result Interpretation: The MIC is read as the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria.

G A Prepare MRSA Inoculum (0.5 McFarland) C Add Standardized Inoculum to each well A->C B Create Serial Dilutions of Antibiotic in Microplate B->C D Incubate Plate (e.g., 35°C for 18h) C->D E Observe for Bacterial Growth D->E F Determine MIC: Lowest concentration with no visible growth E->F

Caption: Workflow for MIC determination.

Clinical Efficacy and Safety

While in vitro data are informative, clinical trials provide the ultimate assessment of a drug's effectiveness and safety in patients. Several studies have directly compared Arbekacin and Vancomycin for the treatment of various MRSA infections.

Data Presentation: Clinical Trial Outcomes

Study TypeInfection TypeArbekacin Cure RateVancomycin Cure RateFindingReference
Phase III RCTSSTI & CAP97.5% (Overall)100% (Overall)Comparable efficacy[14]
RetrospectiveSSTI73.0% (Bacteriological)67.2% (Clinical)83.1% (Bacteriological)78.0% (Clinical)Similar efficacy (no statistical difference)[13]
RetrospectiveVarious MRSA71.2% (Bacteriological)65.3% (Clinical)79.5% (Bacteriological)76.1% (Clinical)Arbekacin not inferior to Vancomycin[15][16]
ComparativeCSOM85.0% (Bacteriological)90.0% (Clinical)97.2% (Bacteriological)97.2% (Clinical)Similar efficacy (no statistical difference)[17][18]

RCT: Randomized Controlled Trial; SSTI: Skin and Soft Tissue Infection; CAP: Community-Acquired Pneumonia; CSOM: Chronic Suppurative Otitis Media.

Across multiple studies and infection types, Arbekacin has demonstrated clinical efficacy comparable to Vancomycin.[13][14][15][16][17][18]

Data Presentation: Safety and Tolerability

A significant differentiator in clinical settings is the safety profile of a drug. Studies consistently report a lower incidence of complications and adverse events with Arbekacin compared to Vancomycin.

Adverse Event / ComplicationArbekacin GroupVancomycin GroupP-valueReference
Overall Complication Rate 15.9%49.2%<0.001[13]
Overall Complication Rate 15.1%32.9%0.019[15][16]
Overall Complication Rate 5.0%33.3%0.020[17][18]
Nephrotoxicity 6.8%8.2%0.754 (NS)[15][16]
Leukopenia 5.5%6.8%0.731 (NS)[15][16]
Skin Rash 0.0%6.8%N/A[15][16]
Drug Fever 0.0%8.2%N/A[15][16]

NS: Not Significant; N/A: Not Applicable.

The complication rate was significantly higher in the Vancomycin groups across multiple studies, with issues like skin rash and drug fever being reported only in patients receiving Vancomycin.[15][16][17][18]

Conclusion

Both this compound and Vancomycin are effective antibiotics for the treatment of MRSA infections.

  • Vancomycin remains a critical first-line therapy for severe MRSA infections, with a long history of clinical use.[1] Its mechanism of inhibiting cell wall synthesis is well-understood.

  • Arbekacin demonstrates comparable, non-inferior clinical efficacy to Vancomycin.[15][16] Its key advantages lie in its distinct mechanism of action targeting protein synthesis, its superior concentration-dependent bactericidal activity, a longer post-antibiotic effect, and, most notably, a more favorable safety profile with significantly fewer treatment-related complications.[8][13][15][16][17][18]

For researchers and drug development professionals, Arbekacin represents a valuable alternative to Vancomycin. Its efficacy, coupled with a better safety profile, suggests it can be a suitable option for treating MRSA infections, potentially reducing the selective pressure that drives Vancomycin resistance.[15]

References

Arbekacin vs. Vancomycin for Vancomycin-Intermediate Staphylococcus aureus (VISA): A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of arbekacin (B1665167) and vancomycin (B549263) against vancomycin-intermediate Staphylococcus aureus (VISA), a significant challenge in clinical settings. The following sections present a compilation of experimental data, detailed methodologies for key experiments, and visual representations of mechanisms of action and experimental workflows.

Executive Summary

Vancomycin has long been a cornerstone in the treatment of serious infections caused by Methicillin-Resistant Staphylococcus aureus (MRSA). However, the emergence of strains with reduced susceptibility, such as VISA, has necessitated the exploration of alternative therapeutic agents. Arbekacin, an aminoglycoside antibiotic, has demonstrated potent in vitro activity against MRSA and has been investigated as a potential option for treating infections caused by VISA strains. This guide synthesizes available data to facilitate a comparative understanding of the efficacy of arbekacin relative to vancomycin against this challenging pathogen. While data on arbekacin monotherapy against VISA is limited, existing studies provide valuable insights into its potential, particularly in combination therapies.

Quantitative Data Comparison

The following tables summarize key quantitative data from in vitro studies comparing the activity of arbekacin and vancomycin against hetero-VISA (hVISA) and MRSA strains with reduced vancomycin susceptibility.

Table 1: Minimum Inhibitory Concentrations (MIC) and Minimum Bactericidal Concentrations (MBC) of Arbekacin and Vancomycin against hVISA and MRSA Strains [1]

Strain (Type)Arbekacin MIC (mg/L)Arbekacin MBC (mg/L)Vancomycin MIC (mg/L)Vancomycin MBC (mg/L)
Mu3 (hVISA)41628
K1272 (hVISA)43218
K1299 (hVISA)41618
K193 (hVISA)0.5428
K237 (hVISA)0.25128
J51 (hVISA)0.25128
I93 (hVISA)2828
MRSA120 (MRSA)240.51
MRSA202 (MRSA)2812
GR153 (MRSA)1-1-
GS171 (MRSA)0.5-0.5-

Data for GR153 and GS171 from a separate study.[2]

Table 2: Clinical Efficacy and Safety Comparison of Arbekacin and Vancomycin for MRSA Infections

ParameterArbekacinVancomycinp-valueReference
Bacteriological Efficacy (Improved)71.2%79.5%Not Statistically Different[3]
Clinical Efficacy (Improved)65.3%76.1%Not Statistically Different[3]
Complication Rate15.1%32.9%0.019[3]
Bacteriological Efficacy (Skin & Soft Tissue Infections)73.0%83.1%0.264[4]
Clinical Efficacy (Skin & Soft Tissue Infections)67.2%78.0%0.265[4]
Complication Rate (Skin & Soft Tissue Infections)15.9%49.2%<0.001[4]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Determination

The MICs and MBCs of antimicrobial agents are determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).

  • Bacterial Strain Preparation: Isolates of S. aureus are cultured on an appropriate medium, and colonies are used to prepare a standardized inoculum.

  • Antibiotic Dilution: Serial twofold dilutions of the antibiotics (arbekacin and vancomycin) are prepared in cation-adjusted Mueller-Hinton broth (CAMHB).

  • Inoculation: Microtiter plates containing the diluted antibiotics are inoculated with the bacterial suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

  • MBC Determination: Aliquots from the wells showing no visible growth are subcultured onto antibiotic-free agar (B569324) plates. The MBC is defined as the lowest concentration of the antibiotic that results in a ≥99.9% reduction in the initial inoculum count after incubation.

Time-Kill Assay

Time-kill assays are performed to evaluate the bactericidal activity of antimicrobial agents over time.

  • Inoculum Preparation: An overnight culture of the S. aureus strain is diluted in fresh CAMHB and incubated to reach the exponential growth phase. The culture is then diluted to a starting inoculum of approximately 5 x 10^5 CFU/mL.

  • Antibiotic Exposure: The bacterial suspension is exposed to the antibiotics at various concentrations (e.g., 0.5x, 1x, 2x, and 4x MIC) in flasks or tubes. A growth control (no antibiotic) is included.

  • Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), aliquots are withdrawn from each culture.

  • Viable Cell Counting: The aliquots are serially diluted in sterile saline and plated on appropriate agar plates.

  • Incubation and Colony Counting: The plates are incubated at 37°C for 18-24 hours, and the number of colonies is counted to determine the CFU/mL at each time point.

  • Data Analysis: The log10 CFU/mL is plotted against time to generate time-kill curves. A bactericidal effect is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.

Visualizations

Mechanisms of Action and Resistance

The following diagram illustrates the distinct mechanisms of action of arbekacin and vancomycin, along with key two-component systems involved in vancomycin resistance in S. aureus.

G cluster_arbekacin Arbekacin Action cluster_vancomycin Vancomycin Action & VISA Resistance cluster_resistance VISA Resistance Mechanisms Arbekacin Arbekacin Ribosome 30S Ribosomal Subunit Arbekacin->Ribosome Binds to Protein_Synth_Inhibition Inhibition of Protein Synthesis Ribosome->Protein_Synth_Inhibition Leads to Vancomycin Vancomycin Cell_Wall_Precursor D-Ala-D-Ala Terminus of Peptidoglycan Precursor Vancomycin->Cell_Wall_Precursor Binds to Thickened_CW Thickened Cell Wall Vancomycin->Thickened_CW Trapping of Vancomycin Cell_Wall_Synth_Inhibition Inhibition of Cell Wall Synthesis Cell_Wall_Precursor->Cell_Wall_Synth_Inhibition Prevents Cross-linking Altered_Metabolism Altered Cell Wall Metabolism Two_Component_Systems Two-Component Systems (e.g., WalK/WalR, GraS/GraR) Two_Component_Systems->Thickened_CW Upregulates Two_Component_Systems->Altered_Metabolism Regulates

Caption: Mechanisms of action of Arbekacin and Vancomycin and VISA resistance.

Experimental Workflow: Time-Kill Assay

The following diagram outlines the key steps involved in a time-kill assay.

G start Start: Prepare Standardized Bacterial Inoculum exposure Expose Bacteria to Arbekacin & Vancomycin (at various MIC multiples) start->exposure sampling Collect Aliquots at Specific Time Points (0, 2, 4, 8, 12, 24h) exposure->sampling dilution Perform Serial Dilutions sampling->dilution plating Plate Dilutions onto Agar dilution->plating incubation Incubate Plates (18-24h at 37°C) plating->incubation counting Count Colonies (CFU/mL) incubation->counting plotting Plot log10 CFU/mL vs. Time to Generate Time-Kill Curves counting->plotting

Caption: Workflow of a typical time-kill assay experiment.

Hypothetical Comparative Time-Kill Curves

The following graph illustrates a hypothetical comparison of the bactericidal activity of arbekacin and vancomycin against a VISA strain based on available data. Studies suggest that arbekacin monotherapy may lead to bacterial regrowth after an initial killing phase.[1]

G cluster_plot Time-Kill Curve: Arbekacin vs. Vancomycin (Hypothetical) X_axis Time (hours) origin y_end origin->y_end x_end origin->x_end gc2 gc4 gc2->gc4 Growth Control gc8 gc4->gc8 Growth Control gc12 gc8->gc12 Growth Control gc24 gc12->gc24 Growth Control gc0 gc0->gc2 Growth Control v2 v4 v2->v4 Vancomycin v8 v4->v8 Vancomycin v12 v8->v12 Vancomycin v24 v12->v24 Vancomycin v0 v0->v2 Vancomycin a2 a4 a2->a4 Arbekacin (Monotherapy) a8 a4->a8 Arbekacin (Monotherapy) a12 a8->a12 Arbekacin (Monotherapy) a24 a12->a24 Arbekacin (Monotherapy) a0 a0->a2 Arbekacin (Monotherapy)

Caption: Hypothetical time-kill curves for Arbekacin and Vancomycin monotherapies.

References

Arbekacin vs. Teicoplanin: A Comparative Guide for MRSA Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methicillin-resistant Staphylococcus aureus (MRSA) continues to pose a significant therapeutic challenge worldwide. This guide provides a detailed, data-driven comparison of two key antibiotics used in the management of MRSA infections: arbekacin (B1665167), an aminoglycoside, and teicoplanin, a glycopeptide. This document synthesizes clinical trial data, experimental protocols, and mechanisms of action to offer an objective resource for research and development professionals.

Executive Summary

Arbekacin and teicoplanin are both effective in treating MRSA infections, though they belong to different antibiotic classes and exhibit distinct pharmacological profiles. A retrospective case-control study suggests that while both drugs have similar bacteriological and clinical efficacy, arbekacin may be associated with fewer adverse reactions.[1][2][3] Teicoplanin, a long-standing therapy for serious Gram-positive infections, functions by inhibiting cell wall synthesis.[4][5] Arbekacin, a newer generation aminoglycoside, acts by inhibiting protein synthesis and has demonstrated efficacy against multidrug-resistant strains.[6][7][8]

Data Presentation: Clinical and Bacteriological Outcomes

A key retrospective case-control study provides the most direct comparison of arbekacin and teicoplanin in the treatment of MRSA infections. The following tables summarize the quantitative data from this study.

Table 1: Comparison of Efficacy in MRSA Treatment [1][2]

OutcomeArbekacin (n=71)Teicoplanin (n=71)p-value
Bacteriological Efficacy Response (BER) 72.9% (51/70)70.3% (45/64)0.835
Clinical Efficacy Response (CER) 59.4% (41/69)69.1% (47/68)0.257

Table 2: Comparison of Safety Profiles [1]

Adverse EventArbekacin (n=71)Teicoplanin (n=71)p-value
Any Complication 18.3% (13)36.6% (26)0.003
Nephrotoxicity 5.6% (4)2.8% (2)0.103
Leukopenia 4.2% (3)Not Reported-

Experimental Protocols

Understanding the methodologies of key comparative studies is crucial for interpreting the data. The following protocol is from the pivotal retrospective case-control study comparing arbekacin and teicoplanin.[1][3]

Study Design: Retrospective Case-Control Study
  • Patient Population: Patients admitted to the hospital between January 1, 2009, and December 31, 2010, who received either arbekacin or teicoplanin for a documented MRSA infection.[1][3] A total of 142 patients were included after matching for age and gender (71 in each group).[1] The majority of infections were skin and soft tissue infections.[1]

  • Dosing Regimens:

    • Arbekacin: 100 mg administered intravenously every 12 hours.[1][3]

    • Teicoplanin: A loading dose of 400 mg, followed by 200 mg intravenously every 24 hours.[1][3]

  • Endpoint Definitions:

    • Bacteriological Efficacy Response (BER): Assessed based on the eradication or persistence of MRSA from cultures.

    • Clinical Efficacy Response (CER): Determined by the resolution or progression of clinical signs and symptoms of infection.

    • Nephrotoxicity: Defined as a reduction in the glomerular filtration rate by at least 50% from baseline.[1][3]

    • Hepatotoxicity: Defined as an elevation in aspartate aminotransferase/alanine aminotransferase levels more than two times the baseline.[1][3]

    • Leukocytopenia: Defined as a continuous decrease in the number of white blood cells to lower than 4.8×10³/µL during treatment.[1][3]

Mechanisms of Action: A Visualized Comparison

The distinct mechanisms of action of arbekacin and teicoplanin are critical to understanding their antibacterial effects and potential for synergistic use or development of resistance.

Arbekacin: Inhibition of Protein Synthesis

Arbekacin is an aminoglycoside antibiotic that targets the bacterial ribosome.[6][8] It binds to the 30S ribosomal subunit, which interferes with the initiation of protein synthesis and causes misreading of mRNA, ultimately leading to bacterial cell death.[6][8]

Arbekacin_Mechanism cluster_bacterium MRSA Bacterium Arbekacin Arbekacin Ribosome 30S Ribosomal Subunit Arbekacin->Ribosome Binds to mRNA mRNA Ribosome->mRNA Misreads Protein Non-functional Protein mRNA->Protein Leads to Synthesis of Death Bacterial Cell Death Protein->Death Induces

Arbekacin's Mechanism of Action
Teicoplanin: Inhibition of Cell Wall Synthesis

Teicoplanin is a glycopeptide antibiotic that disrupts the synthesis of the bacterial cell wall.[4][5] It binds to the D-Ala-D-Ala termini of peptidoglycan precursors, preventing their incorporation into the growing cell wall and leading to cell lysis.[4]

Teicoplanin_Mechanism cluster_bacterium MRSA Bacterium Teicoplanin Teicoplanin Precursors Peptidoglycan Precursors (D-Ala-D-Ala) Teicoplanin->Precursors Binds to CellWall Cell Wall Synthesis Precursors->CellWall Blocks Incorporation Lysis Cell Lysis CellWall->Lysis Inhibition Leads to

Teicoplanin's Mechanism of Action

Experimental Workflow: A Typical Clinical Trial

The following diagram illustrates a generalized workflow for a clinical trial evaluating an anti-MRSA agent, based on protocols from various studies.

Clinical_Trial_Workflow Start Patient Screening (Confirmed MRSA Infection) Randomization Randomization Start->Randomization GroupA Treatment Group A (e.g., Arbekacin) Randomization->GroupA GroupB Treatment Group B (e.g., Teicoplanin) Randomization->GroupB Monitoring Clinical & Laboratory Monitoring During Treatment GroupA->Monitoring GroupB->Monitoring Outcomes Assessment of Primary Endpoints (Cure Rates, Safety) Monitoring->Outcomes Analysis Data Analysis Outcomes->Analysis

Generalized Anti-MRSA Clinical Trial Workflow

Conclusion

The available evidence, primarily from a significant retrospective study, suggests that arbekacin and teicoplanin have comparable efficacy in treating MRSA infections. However, arbekacin may offer a better safety profile with a lower incidence of overall complications. The distinct mechanisms of action of these two drugs provide different avenues for antibacterial therapy and future drug development. For researchers and clinicians, the choice between these agents may be guided by local resistance patterns, patient-specific factors, and safety considerations. Further prospective, randomized controlled trials are warranted to provide more definitive comparative data and strengthen the evidence base for the treatment of MRSA infections.

References

A Comparative Analysis of the Bactericidal Activity of Arbekacin and Vancomycin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the bactericidal performance of Arbekacin (B1665167) and Vancomycin (B549263), supported by experimental data. The focus is on their efficacy against challenging pathogens, particularly Methicillin-Resistant Staphylococcus aureus (MRSA).

Arbekacin, an aminoglycoside antibiotic, and Vancomycin, a glycopeptide, are both crucial in the management of severe Gram-positive bacterial infections. While both exhibit potent anti-MRSA activity, their mechanisms of action and bactericidal characteristics show significant differences. Arbekacin is known for its concentration-dependent killing and a prolonged post-antibiotic effect, whereas Vancomycin's activity is generally considered time-dependent.[1]

In Vitro Bactericidal Activity: A Quantitative Comparison

The in vitro efficacy of Arbekacin and Vancomycin has been evaluated in numerous studies, primarily focusing on their activity against MRSA. Key parameters to assess bactericidal activity include the Minimum Inhibitory Concentration (MIC) and time-kill kinetics.

Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. A comparative study evaluating 1,056 clinical isolates of MRSA provided the following MIC80 values, which represent the MIC required to inhibit the growth of 80% of the isolates.

AntibioticMIC80 (µg/mL)
Arbekacin1
Vancomycin2
Data from a study on 1,056 clinical MRSA isolates.[2]
Time-Kill Kinetics

Time-kill assays provide a dynamic measure of an antibiotic's bactericidal activity over time. Studies have demonstrated that Arbekacin exhibits concentration-dependent bactericidal activity, meaning that higher concentrations lead to a more rapid and extensive killing of bacteria.[3] In contrast, Vancomycin shows a slower, time-dependent killing effect.[3]

One comparative study against an MRSA strain highlighted these differences. Arbekacin, at concentrations of 0.5 to 2 times its MIC, showed marked, concentration-dependent bactericidal effects.[3] Conversely, Vancomycin demonstrated only slight bactericidal activity, even at a high concentration of 19 times its MIC.[3]

Post-Antibiotic Effect (PAE)

The PAE is the persistent suppression of bacterial growth after a short exposure to an antimicrobial agent. Arbekacin has been shown to have a significantly longer PAE compared to Vancomycin.

AntibioticPost-Antibiotic Effect (hours)
Arbekacin2.3 - 3.8
Vancomycin0 - 1.3
Data against MRSA strain 1936.[3]

Mechanisms of Action

The differing bactericidal profiles of Arbekacin and Vancomycin are rooted in their distinct molecular mechanisms of action.

Arbekacin , as an aminoglycoside, primarily inhibits bacterial protein synthesis. It irreversibly binds to the 30S ribosomal subunit, leading to the misreading of mRNA and the production of nonfunctional proteins, which is ultimately lethal to the bacterium.

Vancomycin , a glycopeptide, inhibits the synthesis of the bacterial cell wall. It binds to the D-alanyl-D-alanine termini of peptidoglycan precursors, sterically hindering the transglycosylation and transpeptidation reactions necessary for cell wall cross-linking. This weakens the cell wall, leading to cell lysis.

cluster_arbekacin Arbekacin's Mechanism of Action cluster_vancomycin Vancomycin's Mechanism of Action Arbekacin Arbekacin Ribosome 30S Ribosomal Subunit Arbekacin->Ribosome Binds to mRNA mRNA Ribosome->mRNA Causes Misreading of Protein Nonfunctional Protein mRNA->Protein Leads to Synthesis of Death Bacterial Cell Death Protein->Death Results in Vancomycin Vancomycin Precursors Peptidoglycan Precursors (D-Ala-D-Ala) Vancomycin->Precursors Binds to Synthesis Cell Wall Synthesis Precursors->Synthesis Inhibits Lysis Cell Lysis and Death Synthesis->Lysis Leads to start Start: Prepare Bacterial Inoculum (e.g., 0.5 McFarland standard) dilution Prepare serial two-fold dilutions of Arbekacin and Vancomycin in a 96-well plate start->dilution inoculate Inoculate each well with the standardized bacterial suspension dilution->inoculate incubate Incubate plates at 37°C for 18-24 hours inoculate->incubate read Visually inspect for turbidity. The lowest concentration with no visible growth is the MIC. incubate->read end End: MIC Determined read->end start Start: Prepare bacterial suspension in logarithmic growth phase add_antibiotic Add Arbekacin or Vancomycin at various multiples of their MICs start->add_antibiotic incubate_sample Incubate cultures at 37°C with shaking add_antibiotic->incubate_sample sample At specified time points (e.g., 0, 2, 4, 8, 24h), aliquots are removed incubate_sample->sample plate Perform serial dilutions and plate on appropriate agar (B569324) medium sample->plate count Incubate plates and count Colony Forming Units (CFU/mL) plate->count plot Plot log10 CFU/mL versus time to generate the time-kill curve count->plot end End: Bactericidal activity assessed plot->end

References

A Comparative Analysis of the In Vitro Activity of Arbekacin, Amikacin, and Gentamicin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro antimicrobial activity of arbekacin (B1665167), amikacin (B45834), and gentamicin (B1671437). The information presented is supported by experimental data from peer-reviewed studies to aid in the evaluation of these critical aminoglycoside antibiotics.

Executive Summary

Arbekacin, a semi-synthetic aminoglycoside, consistently demonstrates potent in vitro activity against a broad spectrum of bacterial pathogens, notably including strains resistant to other aminoglycosides like amikacin and gentamicin. This heightened efficacy is particularly evident against methicillin-resistant Staphylococcus aureus (MRSA) and various multidrug-resistant Gram-negative bacteria. The superior performance of arbekacin is largely attributed to its structural stability against many of the aminoglycoside-modifying enzymes (AMEs) that confer resistance to amikacin and gentamicin. This guide synthesizes minimum inhibitory concentration (MIC) data and outlines the standard experimental protocols used to derive these comparative metrics.

Comparative In Vitro Activity: A Quantitative Overview

The in vitro potency of arbekacin, amikacin, and gentamicin has been extensively evaluated against a wide array of clinical isolates. The following tables summarize the Minimum Inhibitory Concentration (MIC) values, providing a quantitative comparison of their activity. The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. MIC50 and MIC90 values represent the concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.

Gram-Positive Bacteria
OrganismAntibioticMIC50 (µg/mL)MIC90 (µg/mL)
Methicillin-Resistant Staphylococcus aureus (MRSA) Arbekacin0.250.5
Amikacin416
Gentamicin0.250.5
Methicillin-Resistant Coagulase-Negative Staphylococci (MRCNS) Arbekacin-2
Amikacin-128
Gentamicin-256

Note: Data compiled from multiple studies. MIC values can vary based on testing methodology and geographic location of isolates.

Gram-Negative Bacteria
OrganismAntibioticMIC50 (µg/mL)MIC90 (µg/mL)
Escherichia coli Arbekacin116
Amikacin232
Gentamicin1>128
Pseudomonas aeruginosa Arbekacin14
Amikacin--
Gentamicin--
Acinetobacter baumannii Arbekacin2>128
Amikacin--
Gentamicin--
Klebsiella pneumoniae Arbekacin18
Amikacin232
Gentamicin18

Note: Data compiled from multiple studies. MIC values can vary based on testing methodology and geographic location of isolates.

Experimental Protocols

The following are detailed methodologies for the key experiments commonly cited in the in vitro comparison of aminoglycosides.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This method is a standardized and widely used technique to determine the MIC of an antimicrobial agent.

a. Preparation of Materials:

  • Antimicrobial Stock Solutions: Prepare stock solutions of arbekacin, amikacin, and gentamicin in a suitable solvent at a concentration of 1280 µg/mL.

  • Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium.

  • Bacterial Inoculum: Prepare a bacterial suspension from 3-5 isolated colonies grown overnight on a non-selective agar (B569324) plate. Adjust the turbidity of the suspension to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension in CAMHB to achieve a final inoculum density of 5 x 10⁵ CFU/mL in the test wells.

  • 96-Well Microtiter Plates: Use sterile, U-bottomed 96-well plates.

b. Assay Procedure:

  • Dispense 50 µL of CAMHB into each well of the microtiter plate.

  • Add 50 µL of the antimicrobial stock solution to the first well of a row and perform serial twofold dilutions across the row by transferring 50 µL from well to well.

  • Add 50 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 100 µL.

  • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

c. Interpretation of Results:

  • The MIC is read as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.

Minimum Inhibitory Concentration (MIC) Determination by Agar Dilution

This method is considered a reference method for antimicrobial susceptibility testing.

a. Preparation of Materials:

  • Antimicrobial Stock Solutions: Prepare as described for broth microdilution.

  • Agar Medium: Mueller-Hinton Agar (MHA) is the standard medium.

  • Bacterial Inoculum: Prepare as described for broth microdilution.

  • Petri Dishes: Standard sterile petri dishes.

b. Assay Procedure:

  • Prepare a series of MHA plates each containing a specific concentration of the antimicrobial agent. This is achieved by adding a defined volume of the antibiotic stock solution to the molten agar before pouring the plates.

  • Spot the prepared bacterial inoculum (approximately 1-2 µL of a 10⁸ CFU/mL suspension) onto the surface of each agar plate. Multiple isolates can be tested on a single plate.

  • Include a control plate with no antibiotic.

  • Incubate the plates at 35°C ± 2°C for 16-20 hours.

c. Interpretation of Results:

  • The MIC is the lowest concentration of the antimicrobial agent that prevents the growth of a visible bacterial colony.

Time-Kill Assay

This assay is used to assess the bactericidal activity of an antimicrobial agent over time.

a. Preparation of Materials:

  • Antimicrobial Solutions: Prepare solutions of the antibiotics in CAMHB at desired concentrations (e.g., 1x, 2x, 4x MIC).

  • Bacterial Inoculum: Prepare a logarithmic phase bacterial culture with a starting density of approximately 5 x 10⁵ CFU/mL.

b. Assay Procedure:

  • Add the antimicrobial solution to the bacterial culture.

  • Incubate the cultures at 35°C ± 2°C with shaking.

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each culture.

  • Perform serial dilutions of the aliquot in a suitable neutralizing broth or saline.

  • Plate the dilutions onto non-selective agar plates and incubate for 18-24 hours.

c. Interpretation of Results:

  • Count the number of colonies (CFU/mL) at each time point.

  • A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in the initial CFU/mL.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for comparing the in vitro activity of the three aminoglycosides.

G cluster_prep Preparation cluster_mic MIC Determination cluster_bactericidal Bactericidal Activity cluster_analysis Data Analysis & Comparison Isolates Bacterial Clinical Isolates Broth Broth Microdilution Isolates->Broth Agar Agar Dilution Isolates->Agar TimeKill Time-Kill Assay Isolates->TimeKill Antibiotics Prepare Arbekacin, Amikacin, & Gentamicin Stock Solutions Antibiotics->Broth Antibiotics->Agar Antibiotics->TimeKill MIC_Compare Compare MIC50 & MIC90 Values Broth->MIC_Compare Agar->MIC_Compare Bactericidal_Compare Compare Bactericidal Rates TimeKill->Bactericidal_Compare Conclusion Comparative Efficacy Conclusion MIC_Compare->Conclusion Determine Relative Potency Bactericidal_Compare->Conclusion Assess Killing Kinetics

Caption: Workflow for in vitro comparison of aminoglycosides.

Conclusion

The available in vitro data strongly suggests that arbekacin has a broader and more potent spectrum of activity compared to amikacin and gentamicin, particularly against resistant strains of staphylococci and certain Gram-negative bacilli. This enhanced activity is a direct result of its unique chemical structure which confers stability against enzymatic inactivation. For researchers and drug development professionals, these findings highlight the potential of arbekacin as a valuable therapeutic option in an era of increasing antimicrobial resistance. The standardized experimental protocols outlined in this guide provide a framework for the continued evaluation and comparison of these and other novel antimicrobial agents.

Unveiling the Synergistic Power of Arbekacin and Rifampin: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of a Promising Antibiotic Combination

The rise of multidrug-resistant organisms presents a formidable challenge in infectious disease therapy. In the quest for effective treatment strategies, the combination of existing antimicrobial agents to achieve synergy is a critical area of investigation. This guide provides a comprehensive analysis of the synergistic effect of Arbekacin, a potent aminoglycoside, in combination with Rifampin, a key anti-tuberculosis and anti-staphylococcal agent. This report is tailored for researchers, scientists, and drug development professionals, offering a detailed examination of experimental data, methodologies, and the potential mechanisms underpinning this synergistic relationship.

Quantitative Analysis of Synergistic Activity

The efficacy of the Arbekacin and Rifampin combination has been evaluated in various in vitro studies, primarily against challenging Gram-positive and Gram-negative bacteria. The following tables summarize the key quantitative findings from checkerboard assays and time-kill studies, providing a clear comparison of the combination's performance against individual drug activities.

Table 1: In Vitro Synergy of Arbekacin and Rifampin against Methicillin-Resistant Staphylococcus aureus (MRSA) and Hetero-Vancomycin-Intermediate S. aureus (hetero-VISA)
Bacterial StrainArbekacin MIC (μg/mL)Rifampin MIC (μg/mL)Combination (Arbekacin + Rifampin)Synergy OutcomeReference
MRSA120 20.06Not SpecifiedSynergistic Killing Effect[1]
K1272 (hetero-VISA) 10.06Not SpecifiedSynergistic Killing Effect[1]
K1299 (hetero-VISA) 20.125Not SpecifiedSynergistic Killing Effect[1]
Mu3 (hetero-VISA) 40.25Not SpecifiedSynergistic Killing Effect[1]

MIC: Minimum Inhibitory Concentration

Table 2: In Vitro Synergy of Arbekacin and Rifampin against Multidrug-Resistant Pseudomonas aeruginosa (MDRP)
ParameterRifampin AloneArbekacin AloneRifampin + ArbekacinSynergy OutcomeReference
Arithmetic Mean MIC (μg/mL) 19.858.877.53 (RFP) + 2.79 (ABK)Synergy: 7.5%, Additive: 70.0%[2]

MIC: Minimum Inhibitory Concentration; RFP: Rifampin; ABK: Arbekacin

Experimental Protocols: A Closer Look at Synergy Testing

The assessment of synergistic activity relies on standardized in vitro methods. The following are detailed protocols for the checkerboard assay and the time-kill assay, as commonly employed in the evaluation of the Arbekacin-Rifampin combination.

Checkerboard Assay Protocol

The checkerboard assay is a widely used method to determine the Fractional Inhibitory Concentration (FIC) index, which quantifies the degree of synergy.

  • Preparation of Antibiotic Solutions: Stock solutions of Arbekacin and Rifampin are prepared at a concentration that is a multiple of the highest concentration to be tested.

  • Serial Dilutions: Two-fold serial dilutions of Arbekacin are prepared horizontally in a 96-well microtiter plate, while two-fold serial dilutions of Rifampin are prepared vertically. This creates a matrix of wells with varying concentrations of both drugs.

  • Inoculum Preparation: A bacterial suspension is prepared from a fresh culture and adjusted to a 0.5 McFarland turbidity standard. This is further diluted to achieve a final inoculum concentration of approximately 5 x 105 CFU/mL in each well.

  • Inoculation and Incubation: Each well of the microtiter plate is inoculated with the bacterial suspension. The plate is then incubated at 35°C ± 2°C for 16-24 hours.

  • Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the antibiotic(s) that completely inhibits visible bacterial growth.

  • Calculation of FIC Index: The FIC index is calculated for each well showing no growth using the formula: FIC Index = FICA + FICB = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).

  • Interpretation of Results:

    • Synergy: FIC index ≤ 0.5

    • Additive/Indifference: 0.5 < FIC index ≤ 4

    • Antagonism: FIC index > 4

Time-Kill Assay Protocol

The time-kill assay provides a dynamic assessment of the bactericidal or bacteriostatic activity of antimicrobial agents over time.

  • Inoculum Preparation: A starting inoculum of approximately 1.5 × 106 colony-forming units (CFU)/mL is prepared in a suitable broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth).

  • Addition of Antibiotics: Arbekacin and Rifampin are added to separate culture tubes, both alone and in combination, at specific concentrations (e.g., 0.5× MIC and 1× MIC). A growth control tube without any antibiotic is also included.

  • Incubation: The tubes are incubated at 37°C with constant shaking for 24 hours.

  • Sampling and Viable Cell Counts: Aliquots are removed from each tube at predetermined time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours).

  • Serial Dilution and Plating: The samples are serially diluted and plated on appropriate agar (B569324) plates to determine the number of viable bacteria (CFU/mL).

  • Data Analysis: The change in log10 CFU/mL over time is plotted for each antibiotic condition.

  • Interpretation of Results:

    • Synergy: A ≥ 2-log10 decrease in CFU/mL between the combination and its most active single agent at 24 hours.

    • Bactericidal activity: A ≥ 3-log10 reduction in CFU/mL from the initial inoculum.

    • Bacteriostatic activity: A < 3-log10 reduction in CFU/mL from the initial inoculum.

Visualizing the Workflow and Potential Mechanism

To further elucidate the experimental process and the underlying biological interactions, the following diagrams have been generated using Graphviz.

Synergy_Testing_Workflow cluster_screening Initial Screening cluster_confirmation Confirmation & Dynamics cluster_interpretation Data Interpretation checkerboard Checkerboard Assay time_kill Time-Kill Assay checkerboard->time_kill fic_index Calculate FIC Index checkerboard->fic_index etest E-test etest->time_kill etest->fic_index kill_curves Analyze Kill Curves time_kill->kill_curves synergy_determination Determine Synergy/ Additive/Antagonism fic_index->synergy_determination kill_curves->synergy_determination start Isolate Bacterial Strain start->checkerboard start->etest

Workflow for in vitro antibiotic synergy testing.

Synergistic_Mechanism cluster_cell Bacterial Cell arbekacin Arbekacin ribosome 30S Ribosomal Subunit arbekacin->ribosome Binds to rifampin Rifampin rna_polymerase RNA Polymerase rifampin->rna_polymerase Binds to protein_synthesis Protein Synthesis ribosome->protein_synthesis Inhibits transcription Transcription (RNA Synthesis) rna_polymerase->transcription Inhibits cell_death Enhanced Bactericidal Effect (Cell Death) protein_synthesis->cell_death transcription->cell_death

References

A Comparative Analysis for a Head-to-Head Clinical Trial: Arbekacin vs. Daptomycin

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of rising antibiotic resistance, particularly concerning Methicillin-resistant Staphylococcus aureus (MRSA), the evaluation of potent antimicrobial agents is critical. This guide provides a framework for a head-to-head clinical trial comparing Arbekacin (B1665167) and Daptomycin (B549167), two powerful antibiotics with distinct mechanisms of action against Gram-positive bacteria. While direct comparative clinical trial data is not yet available, this document synthesizes existing data, outlines a proposed trial design, and details the experimental protocols necessary for such a study.[1]

Mechanism of Action: A Tale of Two Targets

Arbekacin: As a semisynthetic aminoglycoside, Arbekacin exerts its bactericidal effect by inhibiting protein synthesis.[2][3][4] It irreversibly binds to the 30S ribosomal subunit of bacteria, specifically to four nucleotides of the 16S rRNA and a single amino acid of the S12 protein.[2][3][5] This binding interferes with the decoding site, causing a misreading of mRNA and the incorporation of incorrect amino acids into the polypeptide chain.[2][4][5] The resulting nonfunctional or toxic proteins lead to bacterial cell death.[4][5][6]

Daptomycin: A cyclic lipopeptide antibiotic, Daptomycin has a unique mechanism of action that targets the bacterial cell membrane.[7][8] In a calcium-dependent manner, it binds to and inserts into the cell membrane, leading to its aggregation.[7][9] This aggregation alters the membrane's curvature, creating holes that allow for ion leakage, particularly potassium efflux.[7][8] The subsequent rapid depolarization of the membrane potential inhibits the synthesis of DNA, RNA, and proteins, ultimately causing bacterial cell death.[7][8]

cluster_Arbekacin Arbekacin Mechanism of Action cluster_Daptomycin Daptomycin Mechanism of Action Arbekacin Arbekacin Ribosome Bacterial 30S Ribosomal Subunit Arbekacin->Ribosome Binds to mRNA mRNA Misreading Ribosome->mRNA Induces Protein Nonfunctional/Toxic Proteins mRNA->Protein Leads to Synthesis of Death_A Bacterial Cell Death Protein->Death_A Results in Daptomycin Daptomycin (+ Calcium) Membrane Bacterial Cell Membrane Daptomycin->Membrane Binds to & Inserts Aggregation Aggregation & Pore Formation Membrane->Aggregation Causes Depolarization Rapid Membrane Depolarization Aggregation->Depolarization Leads to Death_D Bacterial Cell Death Depolarization->Death_D Results in

Caption: Comparative Mechanisms of Action for Arbekacin and Daptomycin.

Proposed Head-to-Head Clinical Trial Design

This section outlines a proposed phase III, multicenter, randomized, open-label, non-inferiority clinical trial to compare the efficacy and safety of Arbekacin versus Daptomycin for the treatment of complicated skin and soft tissue infections (cSSTI) and Staphylococcus aureus bacteremia (SAB), including right-sided infective endocarditis.

Experimental Workflow

G Start Patient Screening (cSSTI or SAB) Inclusion Inclusion/Exclusion Criteria Met? Start->Inclusion Randomization Randomization (1:1) Inclusion->Randomization Yes ScreenFailure Screen Failure Inclusion->ScreenFailure No Arm_A Arbekacin Treatment Arm Randomization->Arm_A Arm_B Daptomycin Treatment Arm Randomization->Arm_B Treatment Treatment Period (7-14 days for cSSTI, up to 6 weeks for SAB/IE) Arm_A->Treatment Arm_B->Treatment FollowUp End of Treatment (EOT) Assessment Treatment->FollowUp TOC Test of Cure (TOC) Visit (1-2 weeks post-EOT) FollowUp->TOC LateFollowUp Late Follow-up (4-6 weeks post-EOT) TOC->LateFollowUp PrimaryEndpoint Primary Endpoint Analysis: Clinical Cure Rate at TOC LateFollowUp->PrimaryEndpoint SecondaryEndpoint Secondary Endpoint Analysis: Microbiological Eradication, Safety, Mortality LateFollowUp->SecondaryEndpoint Conclusion Conclusion on Non-Inferiority PrimaryEndpoint->Conclusion SecondaryEndpoint->Conclusion

Caption: Proposed Workflow for a Head-to-Head Clinical Trial.
Experimental Protocols

1. Patient Population:

  • Inclusion Criteria:

    • Adults aged 18 years or older.

    • Hospitalized with a diagnosis of complicated skin and soft tissue infection (cSSTI) requiring intravenous antibiotic therapy for an anticipated duration of at least 3 days.[10] cSSTI may include major cutaneous abscesses, wound infections, or cellulitis with systemic signs of infection.[10][11]

    • Alternatively, patients with a diagnosis of Staphylococcus aureus bacteremia (SAB), including those with suspected or confirmed right-sided infective endocarditis.[12][13]

    • Infection caused by a suspected or confirmed Gram-positive pathogen, particularly MRSA.

    • Signed informed consent.[10]

  • Exclusion Criteria:

    • Known hypersensitivity to aminoglycosides or lipopeptide antibiotics.

    • Infections that can be managed with oral antibiotics or are expected to require less than 48 hours of hospitalization.[10]

    • Patients with necrotizing fasciitis or gangrene.[10]

    • Infections caused by pathogens known to be non-susceptible to either Arbekacin or Daptomycin.[10]

    • Severe renal impairment (creatinine clearance <30 mL/min).

    • Pregnancy or lactation.

2. Interventions:

  • Arbekacin Arm: Arbekacin administered intravenously. The dosage will be based on patient weight and renal function, with a typical starting dose of 200 mg once daily for adults with normal renal function.[14][15] Therapeutic drug monitoring may be employed to optimize dosing.[16]

  • Daptomycin Arm: Daptomycin administered intravenously once daily. The dose will depend on the indication: 4-6 mg/kg for cSSTI and 6-10 mg/kg for bacteremia and endocarditis.[17][18]

3. Study Endpoints:

  • Primary Endpoint:

    • For cSSTI: The proportion of patients achieving clinical cure at the Test of Cure (TOC) visit (7-14 days after the end of therapy). Clinical cure is defined as the resolution of signs and symptoms of infection such that no further antibiotic therapy is required.

    • For SAB/Endocarditis: Treatment success at 6 weeks after the end of therapy, defined as a composite of survival, resolution of bacteremia, and no new or worsening complications related to the initial infection.[17][18]

  • Secondary Endpoints:

    • Microbiological eradication rate at the TOC visit.

    • Overall all-cause mortality at day 60.[19]

    • Incidence and severity of adverse events, particularly nephrotoxicity for Arbekacin and musculoskeletal toxicity (elevated creatine (B1669601) phosphokinase) for Daptomycin.[8]

    • Length of hospital stay.

    • Time to microbiological clearance for patients with bacteremia.[19]

4. Data Collection and Analysis: Clinical and laboratory data will be collected at baseline, during treatment, at the end of treatment, and at follow-up visits. The primary analysis will assess the non-inferiority of Arbekacin to Daptomycin.

Comparative Data Summary

While no direct head-to-head trials exist, the following tables summarize data from separate clinical trials where Arbekacin and Daptomycin were compared to a common comparator, typically Vancomycin (B549263), for MRSA infections.

Table 1: Arbekacin vs. Vancomycin for MRSA Infections

EndpointArbekacinVancomycinStudy PopulationReference
Overall Cure Rate 97.5% (79/81)100% (79/79)SSTI and Community-Acquired Pneumonia[14][15]
Clinical Efficacy (Improved) 67.2% (41/61)78.0% (46/59)Skin and Soft Tissue Infections[20]
Bacteriological Efficacy (Improved) 73.0% (46/63)83.1% (49/59)Skin and Soft Tissue Infections[20]
Adverse Events 15.9% (10/63)49.2% (29/59)Skin and Soft Tissue Infections[20]

Table 2: Daptomycin vs. Comparator for Gram-Positive Infections

EndpointDaptomycinComparator (Vancomycin/Standard Therapy)Study PopulationReference
Treatment Success 68.7%69.8% (Ceftobiprole)Complicated S. aureus Bacteremia[21]
Treatment Success 42.0%54.1% (Daptomycin + Fosfomycin)MRSA Bacteremia and Endocarditis[17][18]
All-cause Mortality (Day 60) 0/71/7MRSA Bacteremia (high VAN MIC)[19]

Note: The data presented in these tables are from different studies with varying designs, patient populations, and definitions of endpoints. Therefore, direct cross-study comparisons should be made with caution. A dedicated head-to-head trial is necessary for a definitive comparison.

References

Arbekacin's Post-Antibiotic Effect: A Comparative Analysis Against Other Anti-MRSA Agents

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of antimicrobial research and development, the post-antibiotic effect (PAE) is a critical pharmacodynamic parameter that influences dosing regimens and therapeutic efficacy. This guide provides a detailed comparison of the PAE of arbekacin (B1665167), an aminoglycoside antibiotic, with other prominent anti-MRSA agents, namely vancomycin, daptomycin (B549167), and linezolid (B1675486). The data presented is compiled from in vitro studies to offer a clear perspective for researchers, scientists, and drug development professionals.

Quantitative Comparison of Post-Antibiotic Effect

The duration of bacterial growth suppression after limited exposure to an antimicrobial agent is a key indicator of its sustained activity. The following table summarizes the in vitro PAE of arbekacin and its comparators against Methicillin-Resistant Staphylococcus aureus (MRSA).

AntibioticClassMRSA Strain(s)ConcentrationExposure TimePost-Antibiotic Effect (PAE) in hours
Arbekacin AminoglycosideMRSA strain 19360.5-2 x MICNot specified2.3 - 3.8
Vancomycin GlycopeptideMRSA strain 19360.5-19 x MICNot specified0 - 1.3 [1]
Daptomycin Cyclic LipopeptideStaphylococci (including MRSA)Not specifiedNot specifiedMean: 2.5 (Range: 1.1 - 6.2) [2]
Linezolid OxazolidinoneS. aureus (including MRSA)4 x MIC60 minutes0.5 - 2.4 [1][3]

Key Observation: Experimental data consistently demonstrates that arbekacin exhibits a significantly longer PAE against MRSA compared to the glycopeptide antibiotic, vancomycin.[1] While the PAE of daptomycin can be prolonged, arbekacin shows a consistently strong and extended period of bacterial growth suppression. Linezolid demonstrates a moderate PAE.

Experimental Protocols

The determination of the post-antibiotic effect is conducted through standardized in vitro methodologies. The most common approach is the viable count method.

Viable Count Method for PAE Determination

This method involves quantifying the number of viable bacteria over time after a short exposure to an antibiotic.

1. Bacterial Culture Preparation:

  • A standardized inoculum of the target MRSA strain is prepared in a suitable liquid growth medium, such as Mueller-Hinton Broth (MHB).
  • The culture is incubated to reach the logarithmic growth phase.

2. Antibiotic Exposure:

  • The bacterial culture is divided into test and control groups.
  • The test group is exposed to a specific concentration of the antibiotic (e.g., a multiple of the Minimum Inhibitory Concentration - MIC) for a defined period (typically 1-2 hours).
  • The control group is incubated under the same conditions without the antibiotic.

3. Antibiotic Removal:

  • After the exposure period, the antibiotic is removed from the test culture. This is crucial to observe the subsequent regrowth of bacteria.
  • Removal is typically achieved by a significant dilution of the culture (e.g., 1:1000) in a fresh, antibiotic-free medium. Centrifugation and resuspension of the bacterial pellet in a fresh medium is an alternative method.

4. Monitoring Bacterial Regrowth:

  • Both the test and control cultures are incubated again.
  • Samples are drawn from both cultures at regular intervals (e.g., every hour).
  • The number of viable bacteria (Colony Forming Units per milliliter - CFU/mL) in each sample is determined by plating serial dilutions onto an appropriate agar (B569324) medium and incubating overnight.

5. PAE Calculation:

  • The PAE is calculated using the formula: PAE = T - C
  • T: The time required for the count of CFU/mL in the antibiotic-exposed culture to increase by 1 log10 above the count observed immediately after antibiotic removal.
  • C: The time required for the count of CFU/mL in the untreated control culture to increase by 1 log10 above its initial count.

Visualizing Methodologies and Mechanisms

To further elucidate the processes involved, the following diagrams, generated using the DOT language, illustrate the experimental workflow for PAE determination and the mechanism of action of arbekacin.

PAE_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_removal Removal cluster_monitoring Monitoring & Analysis BacterialCulture Bacterial Culture (Logarithmic Phase) TestGroup Test Group BacterialCulture->TestGroup ControlGroup Control Group BacterialCulture->ControlGroup AntibioticExposure Add Antibiotic (e.g., 4x MIC for 1h) TestGroup->AntibioticExposure NoAntibiotic No Antibiotic ControlGroup->NoAntibiotic RemoveAntibiotic Remove Antibiotic (e.g., by Dilution) AntibioticExposure->RemoveAntibiotic IncubateAndSample Incubate and Sample (Hourly) RemoveAntibiotic->IncubateAndSample ViableCount Viable Count (CFU/mL) IncubateAndSample->ViableCount CalculatePAE Calculate PAE (T - C) ViableCount->CalculatePAE

Experimental workflow for determining the Post-Antibiotic Effect (PAE).

Arbekacin_Mechanism Arbekacin Arbekacin BacterialCellWall Bacterial Cell Wall & Membrane Arbekacin->BacterialCellWall Penetrates Ribosome30S 30S Ribosomal Subunit BacterialCellWall->Ribosome30S Binds to ProteinSynthesis Protein Synthesis Ribosome30S->ProteinSynthesis Disrupts Mistranslation mRNA Mistranslation ProteinSynthesis->Mistranslation NonfunctionalProteins Production of Non-functional or Truncated Proteins Mistranslation->NonfunctionalProteins BacterialCellDeath Bacterial Cell Death NonfunctionalProteins->BacterialCellDeath

Mechanism of action of Arbekacin leading to bacterial cell death.

References

Safety Operating Guide

Safeguarding Health and Environment: Proper Disposal of Arbekacin Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of Arbekacin sulfate (B86663) is a critical component of laboratory and environmental safety. Adherence to proper disposal protocols minimizes environmental contamination and mitigates potential health risks associated with pharmaceutical waste. This guide provides essential, step-by-step information for the appropriate management of Arbekacin sulfate waste.

Core Disposal Principle: Professional Management

The primary and overarching recommendation for the disposal of this compound is to engage a licensed professional waste disposal service.[1] This ensures that all disposal activities are compliant with current regulations and are handled in a manner that is safe for both public health and the environment.

Step-by-Step Disposal and Handling Procedures

1. Segregation and Collection:

  • Isolate this compound waste from other laboratory waste streams.

  • Collect the waste in suitable, clearly labeled, and closed containers.

2. Personal Protective Equipment (PPE):

  • When handling this compound waste, always wear appropriate PPE, including gloves, and respiratory protection such as a type N95 (US) or type P1 (EN 143) dust mask.[1]

  • Avoid contact with skin, eyes, and clothing.[1][2]

  • Wash hands thoroughly after handling.[1][2]

3. Recommended Disposal Method: Incineration

  • The preferred method for the disposal of this compound is incineration.[1][2]

  • The material should be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[1][2]

4. Prohibited Disposal Methods:

  • Crucially, do not dispose of this compound in drains or sewers. [1] This practice is explicitly advised against to prevent environmental contamination.

  • Do not dispose of this compound in household trash unless no other take-back or professional disposal options are available, and even then, specific precautions must be taken.[3]

5. Contaminated Materials:

  • Any materials that have come into contact with this compound, such as personal protective equipment, containers, and cleaning materials, should be treated as contaminated waste.

  • Contaminated packaging and gloves should be disposed of as unused product in accordance with applicable laws and good laboratory practices.[1]

Regulatory Compliance

Disposal of this compound must be in accordance with all applicable national and local regulations.[1] In the United States, pharmaceutical waste disposal is regulated by several bodies, including the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA).[4][5] It is imperative to adhere to the guidelines set forth by these agencies, as well as any state-specific regulations, which may be more stringent than federal laws.[4]

Quantitative Data Summary

Currently, publicly available safety data sheets and disposal guidelines for this compound do not provide specific quantitative data such as concentration limits for disposal. The emphasis is on the complete destruction of the compound through high-temperature incineration.

Data PointValueSource
Recommended Disposal MethodChemical Incineration[1][2]
Prohibited Disposal RouteDrains and Sewers[1]

This compound Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

ArbekacinDisposalWorkflow Start This compound Waste Generated Assess Assess Waste Type (Pure compound, contaminated material, etc.) Start->Assess Segregate Segregate and Collect in Labeled, Sealed Containers Assess->Segregate ContactDisposal Contact Licensed Professional Waste Disposal Service Segregate->ContactDisposal Incinerate Incineration in a Chemical Incinerator with Afterburner and Scrubber ContactDisposal->Incinerate Documentation Maintain Disposal Records Incinerate->Documentation End Disposal Complete Documentation->End

Caption: this compound Disposal Workflow Diagram.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Arbekacin Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

Arbekacin sulfate (B86663), a potent aminoglycoside antibiotic, is a critical component in the development of new therapies against resistant bacterial strains.[1] As with any potent pharmaceutical compound, ensuring the safety of laboratory personnel is paramount.[2][3] This guide provides essential, step-by-step procedures for the safe handling, use, and disposal of Arbekacin sulfate, designed for researchers, scientists, and drug development professionals.

I. Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is crucial to minimize exposure risk when handling this compound, particularly in its powder form. The open handling of potent powders is strongly discouraged.[3]

Recommended PPE for Handling this compound Powder:

PPE CategorySpecificationRationale
Respiratory Protection NIOSH-approved N95 or P1 (EN 143) dust mask at a minimum. For higher-risk activities, a powered air-purifying respirator (PAPR) is recommended.[4]Prevents inhalation of fine powder particles, which can be hazardous.[2]
Hand Protection Compatible chemical-resistant gloves (e.g., Nitrile). Gloves must be inspected before use and proper removal techniques employed.[4]Prevents skin contact with the compound.[4]
Eye Protection Chemical safety goggles or a face shield.[4][5]Protects eyes from dust particles and potential splashes.[6]
Body Protection A lab coat or a disposable gown.[7] For tasks with a higher risk of contamination, a full-body, long-sleeved, fluid-repellent gown is advised.[7]Protects skin and clothing from contamination.

Data synthesized from multiple safety data sheets and handling guidelines.[4][5][8]

II. Operational Plan: A Step-by-Step Workflow for Safe Handling

Experimental Workflow for Handling this compound:

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate Handling Area don_ppe Don Appropriate PPE prep_area->don_ppe 1. Set up weigh Weigh in Ventilated Enclosure don_ppe->weigh 2. Proceed to handling dissolve Dissolve in Solution weigh->dissolve 3. Prepare for experiment decontaminate Decontaminate Surfaces & Equipment dissolve->decontaminate 4. After experiment doff_ppe Doff PPE Correctly decontaminate->doff_ppe 5. Post-decontamination dispose Dispose of Waste doff_ppe->dispose 6. Final step

Caption: Workflow for Safe Handling of this compound.

1. Preparation:

  • Designate a Handling Area: All work with this compound powder should be conducted in a designated area with controlled access. This area must be equipped with appropriate engineering controls, such as a chemical fume hood or a powder containment hood, to minimize airborne particles.[4][8]

  • Assemble all Materials: Before starting, ensure all necessary equipment and supplies are within the designated area to avoid unnecessary movement in and out of the containment zone.

  • Don PPE: Put on all required personal protective equipment as outlined in the table above before entering the designated handling area.[9]

2. Handling:

  • Weighing: Weighing of this compound powder should be performed within a ventilated enclosure, such as a chemical fume hood or a balance enclosure, to prevent the dispersion of dust.[4][8]

  • Dissolving: When preparing solutions, add the powder to the solvent carefully to avoid splashing. If the solvent is volatile, ensure this step is also performed in a well-ventilated area.

3. Post-Handling and Cleanup:

  • Decontamination: Thoroughly decontaminate all surfaces and equipment that have come into contact with this compound using an appropriate cleaning agent.

  • Doffing PPE: Remove PPE in a manner that avoids self-contamination. Gloves should be removed first, followed by the gown and then eye and respiratory protection.[10] Wash hands thoroughly with soap and water immediately after removing all PPE.[4]

III. Disposal Plan: Ensuring Environmental and Personnel Safety

Proper disposal of this compound and contaminated materials is a critical final step to prevent environmental contamination and accidental exposure.

Waste Disposal Workflow:

cluster_waste_gen Waste Generation cluster_waste_seg Segregation cluster_waste_disp Disposal solid_waste Contaminated Solids (PPE, vials) waste_container Designated Hazardous Waste Containers solid_waste->waste_container 1. Segregate liquid_waste Unused/Expired Solutions liquid_waste->waste_container 2. Segregate licensed_disposal Licensed Professional Waste Disposal Service waste_container->licensed_disposal 3. Final Disposal

Caption: Disposal Workflow for this compound Waste.

1. Waste Segregation:

  • Solid Waste: All disposable items that have come into contact with this compound, such as gloves, masks, gowns, and weighing papers, should be considered contaminated waste.[4] Place these items in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Unused or expired this compound solutions should not be poured down the drain.[4] Collect all liquid waste in a designated, leak-proof hazardous waste container.

  • Sharps: Any needles or other sharps used in the handling of this compound should be disposed of in a designated sharps container.

2. Final Disposal:

  • All waste generated from the handling of this compound must be disposed of as hazardous waste.[4]

  • It is imperative to contact a licensed professional waste disposal service to handle the final disposal of this material.[4] Ensure that all local, state, and federal regulations for hazardous waste disposal are strictly followed.[4] Do not mix with non-hazardous waste.[11] Contaminated packaging should be disposed of as unused product.[4]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Arbekacin sulfate
Reactant of Route 2
Arbekacin sulfate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.